molecular formula C8H7ClO3 B1664125 3-Chloro-4-hydroxyphenylacetic acid CAS No. 33697-81-3

3-Chloro-4-hydroxyphenylacetic acid

Cat. No.: B1664125
CAS No.: 33697-81-3
M. Wt: 186.59 g/mol
InChI Key: IYTUKSIOQKTZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-chloro-4-hydroxyphenyl)acetic acid is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is replaced by a 3-chloro-4-hydroxyphenyl group. It is a major chlorinated metabolite of chlorotyrosine. It has a role as a mammalian metabolite. It is a hydroxy monocarboxylic acid, a member of phenols and a member of monochlorobenzenes. It is functionally related to an acetic acid.
RN given refers to parent cpd

Properties

IUPAC Name

2-(3-chloro-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTUKSIOQKTZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187381
Record name 3-Chloro-4-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33697-81-3
Record name 3-Chloro-4-hydroxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33697-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-hydroxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033697813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-chloro-p-hydroxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 3-Chloro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-hydroxyphenylacetic acid (CAS Number: 33697-81-3), a molecule with significant potential in pharmaceutical and agrochemical research. This document collates critical data on its chemical and physical properties, toxicological profile, and known biological activities. Detailed experimental protocols for its synthesis and derivatization are provided, alongside a discussion of its role as a fungal metabolite and auxin influx inhibitor. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Chemical and Physical Properties

This compound is a substituted phenylacetic acid derivative. Its core structure consists of a benzene (B151609) ring functionalized with a chlorine atom, a hydroxyl group, and an acetic acid moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 33697-81-3[1][2][3][4][5][6][7][8]
Molecular Formula C₈H₇ClO₃[1][2][5][6][8]
Molecular Weight 186.59 g/mol [1][2][5][6][8]
Appearance White to off-white or gray to brown powder/crystal[1][2]
Melting Point 105 - 111 °C[1][2]
Solubility Soluble in organic solvents such as dimethylformamide.[9][9]
Purity Typically >98.0% (by GC)[2][10]
Storage Conditions Store at 0 - 8 °C[2][5]

Table 2: Spectroscopic Data of this compound

TechniqueDataReference(s)
¹H NMR Spectra available in CDCl₃ and DMSO-d₆.[2]
IR Spectroscopy Spectra available.[2]
Mass Spectrometry GC-MS data available.[2]

Biological Activity and Toxicological Profile

This compound has been identified as a fungal metabolite and is recognized for its activity as an auxin influx inhibitor in plants.[11][4] In the context of drug development, it is explored for its potential anti-inflammatory and analgesic properties.[5] Furthermore, it serves as a valuable building block in the synthesis of inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2).

While comprehensive toxicological data is limited, the available information indicates that this compound can cause skin and eye irritation, as well as respiratory irritation.[2][11]

Table 3: Toxicological Data for this compound

ParameterValueSpeciesRouteReference(s)
LD₅₀ 1400 mg/kgRatIntravenous[1]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)N/AN/A[2][11]

Experimental Protocols

Synthesis of this compound

A patented method describes the synthesis of this compound via the reduction of 3-chloro-4-hydroxymandelic acid.[3][12]

Materials:

  • 3-chloro-4-hydroxymandelic acid

  • Glacial acetic acid

  • Red phosphorus

  • Iodine

  • 57% Hydriodic acid

  • Water

  • 25% Sodium hydroxide (B78521) solution

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve 500 grams of crude 3-chloro-4-hydroxymandelic acid in 2.5 liters of glacial acetic acid.

  • Add 87 grams of red phosphorus, 31 grams of iodine, 30 ml of 57% hydriodic acid, and 30 ml of water to the solution.

  • Boil the mixture under reflux for 2.5 hours.

  • Separate the product from the unreacted phosphorus and concentrate the solution in vacuo.

  • Take up the residue in 650 ml of water and add 1 liter of 25% sodium hydroxide solution to adjust the pH to 8-8.5.

  • The sodium salt of this compound will crystallize out.

  • Process the salt to obtain the free acid, yielding approximately 320 grams. The product should have a melting point of 109°-110° C.[3][12]

Purification

The crude product from the synthesis can be purified by crystallization. The patent suggests that adjusting the pH of an aqueous solution of the sodium salt to 1-2 with concentrated hydrochloric acid will precipitate the purified this compound.[3] Recrystallization from a small amount of water can also be employed for further purification.[3]

Esterification to Methyl (3-chloro-4-hydroxyphenyl)acetate

This protocol is adapted from a study that utilized the methyl ester for the synthesis of an amide library.[9]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • p-Toluenesulfonic acid (pTsOH)

Procedure:

  • Dissolve this compound (1.5 g, 0.0075 mol) in anhydrous MeOH (1 mL).

  • Add a crystal of pTsOH to the solution.

  • Stir the mixture at room temperature for 48 hours.

  • Monitor the reaction for the formation of methyl (3-chloro-4-hydroxyphenyl)acetate.[9]

Signaling Pathways and Mechanisms of Action

The primary characterized mechanism of action for this compound is its role as an auxin influx inhibitor in plants.[11][4] This activity disrupts the normal transport of auxin, a critical plant hormone, thereby affecting plant growth and development.

In mammalian systems, while its potential as an anti-inflammatory and analgesic agent is noted, the specific signaling pathways it modulates have not been extensively elucidated in the available literature. However, phenylacetic acid derivatives have been shown to influence inflammatory pathways. For instance, the related compound 3,4-dihydroxyphenylacetic acid has been demonstrated to ameliorate gut barrier dysfunction by regulating the MAPK-MLCK signaling pathway.[13] Furthermore, 4-hydroxyphenylacetic acid has been shown to inhibit osteoclastogenesis by suppressing the NF-κB and MAPK pathways.[14] Based on the activities of these structurally related compounds, a hypothetical mechanism for the anti-inflammatory effects of this compound could involve the modulation of the NF-κB and MAPK signaling pathways.

Below is a generalized diagram illustrating the NF-κB signaling pathway, which is a key regulator of inflammation.

NF_kB_Signaling cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Induces NFkB_IkB->NFkB Releases

Caption: Generalized NF-κB signaling pathway.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 3-chloro-4-hydroxymandelic acid Reduction Reduction with Red Phosphorus & Iodine Start->Reduction Crude_Product Crude Product: This compound Reduction->Crude_Product Purification Purification: Crystallization Crude_Product->Purification Final_Product Final Product: Pure this compound Purification->Final_Product

Caption: Synthesis and purification workflow.

Conclusion

This compound is a versatile chemical compound with established applications in agriculture and significant potential in pharmaceutical development. This guide provides a comprehensive summary of its known properties and methodologies for its synthesis and derivatization. Further research is warranted to fully elucidate its pharmacological mechanisms of action in mammalian systems, which could unlock its potential for the development of novel therapeutics.

References

An In-depth Technical Guide to 3-Chloro-4-hydroxyphenylacetic Acid: Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a halogenated aromatic organic compound of significant interest due to its presence as a fungal secondary metabolite and its activity as a plant hormone inhibitor. This technical guide provides a comprehensive overview of the discovery of CHPAA, its known natural sources, detailed experimental protocols for its isolation, and an examination of its role in biological signaling pathways. Quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visually represented to facilitate understanding.

Discovery and Natural Occurrence

This compound is a fungal metabolite first reported to be isolated from a plant-associated microfungus.[1][2]

Initial Identification in Xylaria sp.

The discovery of this compound as a natural product was reported in 2005 by Davis, Watters, and Healy. In their investigation of secondary metabolites from the endophytic fungus Xylaria sp., they identified both 3-chloro-4-hydroxyphenylacetamide and the previously reported fungal metabolite, this compound. This research established a natural fungal source for this compound, which had been previously known primarily through synthetic routes. The endophytic nature of the fungus suggests a potential ecological role for the compound in the interaction between the fungus and its host plant.

Known Natural Sources

To date, the primary identified natural source of this compound is the genus of endophytic fungi, Xylaria. While other halogenated phenylacetic acid derivatives have been identified from various organisms, the specific 3-chloro-4-hydroxy substitution pattern is characteristic of metabolites from this fungal genus. Further research into the metabolomes of other related fungal species may reveal a broader distribution of this compound in nature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
CAS Number 33697-81-3
Appearance White to off-white powder
Melting Point 105 - 111 °C
pKa 3.06[1]

Experimental Protocols

The following section details the experimental procedures for the isolation and characterization of this compound from its natural fungal source.

Fungal Cultivation and Extraction

The isolation of this compound was achieved through the cultivation of the endophytic fungus Xylaria sp. followed by solvent extraction of the fermentation broth.

Fungal Strain: Xylaria sp. (FRR 5657)

Cultivation Medium: Potato Dextrose Broth (PDB)

Protocol:

  • The Xylaria sp. fungus is cultured in Potato Dextrose Broth (PDB) under static conditions at room temperature for a period of 4-6 weeks.

  • After the incubation period, the fermentation broth is separated from the mycelial mat.

  • The culture filtrate is extracted exhaustively with a solvent such as ethyl acetate (B1210297).

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract containing a mixture of fungal metabolites is subjected to chromatographic separation to isolate this compound.

Protocol:

  • The crude extract is subjected to silica (B1680970) gel vacuum liquid chromatography (VLC) using a gradient of solvents, typically starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate and methanol.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Fractions enriched with this compound are pooled and further purified using semi-preparative high-performance liquid chromatography (HPLC).

  • A C18 reverse-phase column is typically employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small percentage of an acid such as trifluoroacetic acid (TFA) to improve peak shape.

  • The purified this compound is collected, and the solvent is removed to yield the pure compound.

Structure Elucidation

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH) groups.

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the aromatic ring.

The following diagram illustrates the general workflow for the isolation and identification of this compound from Xylaria sp.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structure Elucidation xylaria Xylaria sp. Culture fermentation Static Fermentation (4-6 weeks) xylaria->fermentation pdb Potato Dextrose Broth pdb->fermentation separation Filtration fermentation->separation extraction Solvent Extraction (Ethyl Acetate) separation->extraction Broth concentration Concentration extraction->concentration vlc Silica Gel VLC concentration->vlc Crude Extract hplc Semi-preparative HPLC vlc->hplc Enriched Fractions nmr NMR (1H, 13C) hplc->nmr Pure CHPAA ms Mass Spectrometry hplc->ms ir IR Spectroscopy hplc->ir uv UV Spectroscopy hplc->uv auxin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space auxin_ext Auxin (IAA) aux1_lax Auxin Influx Carrier (AUX1/LAX) auxin_ext->aux1_lax Transport auxin_int Auxin (IAA) aux1_lax->auxin_int scf_tir1 SCF-TIR1/AFB Complex auxin_int->scf_tir1 Binds to aux_iaa Aux/IAA Repressor scf_tir1->aux_iaa Promotes degradation of arf Auxin Response Factor (ARF) aux_iaa->arf Represses gene_expression Auxin-Responsive Gene Expression arf->gene_expression Activates chpaa This compound (CHPAA) chpaa->aux1_lax Inhibits

References

Unveiling the Biological Profile of 3-Chloro-4-hydroxyphenylacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a halogenated derivative of 4-hydroxyphenylacetic acid, a compound of interest in both plant biology and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive analysis of the currently understood biological activities of CHPAA, with a focus on its established role as an auxin influx inhibitor in plants and an exploration of its potential in mammalian systems. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated biological pathways to serve as a foundational resource for ongoing and future research.

Introduction

This compound (CAS 33697-81-3), a fungal metabolite and a major chlorinated metabolite of chlorotyrosine, has garnered attention for its distinct biological activities.[1][2][3] While its effects on plant physiology are well-documented, its potential applications in pharmacology remain largely speculative but intriguing. This guide aims to consolidate the existing scientific literature on CHPAA to facilitate a deeper understanding of its mechanism of action and to identify areas for future investigation.

Biological Activity in Plants: Auxin Influx Inhibition

The most characterized biological function of this compound is its role as an auxin influx inhibitor in plants.[2][4] Auxins are a class of plant hormones that play a crucial role in various growth and developmental processes. CHPAA interferes with the transport of auxin into plant cells, which is mediated by specific carrier proteins such as AUX1.[5][6][7]

Mechanism of Action:

CHPAA is believed to competitively inhibit the auxin influx carriers, thereby disrupting the establishment of auxin gradients necessary for processes like root gravitropism.[5][7] Studies have shown that CHPAA can phenocopy the agravitropic root-growth characteristics of aux1 mutant plants.[5] The inhibitory effect is proton-dependent and targets the AUX1 transporter.[6][7]

Below is a diagram illustrating the proposed mechanism of auxin influx inhibition by CHPAA.

cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AUX1 AUX1 (Auxin Influx Carrier) CellularResponse Cellular Response (e.g., Gene Expression, Growth) AUX1->CellularResponse Triggers Auxin Auxin Auxin->AUX1 Normal Influx CHPAA CHPAA CHPAA->AUX1 Inhibition

Mechanism of Auxin Influx Inhibition by CHPAA

Biological Activity in Mammalian Systems: An Area of Exploration

While the role of CHPAA in plants is relatively clear, its effects on mammalian cells are less understood. Some sources suggest potential anti-inflammatory and analgesic properties, but these claims are not yet substantiated by robust scientific evidence.[6][8]

A study involving the synthesis of a screening library of amide derivatives of CHPAA evaluated their activity against several disease targets. The parent compound, CHPAA, and its derivatives showed minimal activity against human melanoma (MM96L) and prostate (DU145) cancer cell lines, as well as against malaria (Plasmodium falciparum) and trypanosome (Trypanosoma brucei brucei) parasites at a concentration of 10 µM.[1]

Hypothetical Signaling Pathways Based on Related Compounds

Given the limited data on CHPAA, we can look to its unchlorinated analog, 4-hydroxyphenylacetic acid (4-HPA), for potential, yet unconfirmed, areas of investigation. 4-HPA has been shown to possess anti-inflammatory and other biological activities, potentially through the modulation of pathways such as MAPK, NF-κB, and HIF-1α.[9][10][11] It is important to emphasize that the following diagram represents a hypothetical signaling pathway for CHPAA based on the known activities of a related compound and requires experimental validation.

cluster_pathways Potential Intracellular Targets (Hypothetical) cluster_outcomes Potential Biological Outcomes (Hypothetical) CHPAA This compound (Hypothetical) MAPK MAPK Pathway CHPAA->MAPK ? NFkB NF-κB Pathway CHPAA->NFkB ? HIF1a HIF-1α Pathway CHPAA->HIF1a ? Inflammation Modulation of Inflammation MAPK->Inflammation CellGrowth Regulation of Cell Growth MAPK->CellGrowth NFkB->Inflammation HIF1a->Inflammation Analgesia Analgesic Effects Inflammation->Analgesia

Hypothetical Signaling Pathways for CHPAA in Mammalian Cells

Quantitative Data

Quantitative data on the biological activity of this compound is sparse in the public domain. The available data is summarized in the table below.

ActivityAssay/ModelResultReference
CytotoxicityHuman Melanoma (MM96L) and Prostate (DU145) cell linesMinimal activity at 10 µM[1]
Anti-parasiticPlasmodium falciparum and Trypanosoma brucei bruceiNo significant activity (>50% inhibition) at 10 µM[1]
Acute ToxicityRatLD50: 1400 mg/kg (Intravenous)[12]

Experimental Protocols

In Vitro Cytotoxicity Assay

A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of CHPAA B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Workflow for an In Vitro Cytotoxicity Assay
Anti-inflammatory Activity Assessment (Hypothetical)

To investigate the potential anti-inflammatory effects of CHPAA, a lipopolysaccharide (LPS)-stimulated macrophage model can be employed.

Workflow:

A Culture macrophages (e.g., RAW 264.7) B Pre-treat cells with CHPAA for 1 hour A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect cell supernatant D->E F Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA E->F G Analyze data to determine inhibitory effect F->G

Workflow for Assessing In Vitro Anti-inflammatory Activity

Conclusion and Future Directions

This compound is a molecule with a well-defined role as an auxin influx inhibitor in plant biology. Its potential as a pharmacologically active agent in mammalian systems is an area that warrants further investigation, as current evidence is limited and largely speculative. Future research should focus on:

  • Systematic screening: Evaluating the bioactivity of CHPAA against a broader range of mammalian cell lines and molecular targets.

  • Mechanistic studies: Elucidating the specific signaling pathways modulated by CHPAA in mammalian cells to validate or refute the hypothesized anti-inflammatory and analgesic effects.

  • In vivo studies: Conducting animal studies to assess the efficacy and safety of CHPAA for any identified biological activities.

This technical guide provides a current snapshot of the biological activity of this compound, offering a valuable resource for researchers aiming to explore the full potential of this intriguing molecule.

References

3-Chloro-4-hydroxyphenylacetic Acid as a Fungal Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a halogenated aromatic organic compound produced as a secondary metabolite by certain fungi, most notably of the genus Xylaria. This technical guide provides a comprehensive overview of CHPAA, consolidating current knowledge on its biosynthesis, biological activities, and relevant experimental protocols. While research has highlighted its role as an auxin influx inhibitor and a scaffold for synthetic chemistry, its full biological potential remains an area of active investigation. This document aims to serve as a foundational resource for researchers in mycology, natural product chemistry, and drug discovery.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant biological activities that have been harnessed for pharmaceutical and agricultural applications.[1] Among these, halogenated natural products represent a unique chemical space, with chlorination often imparting enhanced bioactivity.[1] this compound (CHPAA) is one such chlorinated metabolite, first isolated from the endophytic microfungus Xylaria sp.[2] Its structure, featuring a phenylacetic acid core with hydroxyl and chloro substitutions, makes it a subject of interest for its biosynthetic origins and potential pharmacological applications. This guide synthesizes the available technical information on CHPAA, with a focus on its fungal origins and biological significance.

Biosynthesis of this compound in Fungi

The precise biosynthetic pathway of this compound in Xylaria sp. has not been fully elucidated. However, based on the known pathways of aromatic compound synthesis and enzymatic halogenation in fungi, a plausible pathway can be proposed.

The backbone of CHPAA, 4-hydroxyphenylacetic acid, is likely derived from the shikimate pathway , a conserved metabolic route in fungi, plants, and bacteria for the biosynthesis of aromatic amino acids.[3] This pathway converts phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate, a key precursor for various aromatic compounds, including the amino acid L-tyrosine. L-tyrosine can then be converted to 4-hydroxyphenylacetic acid through a series of enzymatic reactions.

The chlorination of the aromatic ring is catalyzed by a halogenase enzyme . Fungi are known to possess various halogenases, such as flavin-dependent halogenases and haloperoxidases, which are responsible for the incorporation of halogen atoms into secondary metabolites.[1] These enzymes utilize a source of chloride and an oxidizing agent to generate a reactive chlorine species that can electrophilically substitute the aromatic ring. The regioselectivity of the chlorination, at the C-3 position of 4-hydroxyphenylacetic acid, is determined by the specific halogenase enzyme present in the producing fungus.

Plausible Biosynthetic Pathway of this compound Plausible Biosynthetic Pathway of CHPAA Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate L_Tyrosine L-Tyrosine Chorismate->L_Tyrosine HPAA 4-Hydroxyphenylacetic Acid L_Tyrosine->HPAA CHPAA This compound HPAA->CHPAA Chlorination Halogenase Halogenase Enzyme (+ Cl-) Halogenase->CHPAA

Caption: Plausible biosynthetic pathway of CHPAA in fungi.

Biological Activities and Quantitative Data

The biological activities of CHPAA have been explored in several contexts, though extensive quantitative data is limited in the available literature.

Cytotoxicity and Antiparasitic Activity

CHPAA and a library of its synthetic amide derivatives have been evaluated for their cytotoxic and antiparasitic activities. The parent compound and its derivatives showed no significant activity at a concentration of 10 μM.

CompoundAssayCell Line/OrganismActivityReference
This compoundCytotoxicityHuman melanoma (MM96L)Minimal activity[4]
This compoundCytotoxicityHuman prostate (DU145)Minimal activity[4]
This compound & derivatives (20)CytotoxicityHuman prostate (LNCaP)No significant activity at 10 µM[4]
This compound & derivatives (20)AntiparasiticTrypanosoma brucei bruceiNo significant activity at 10 µM[4]
This compound & derivatives (20)AntiparasiticPlasmodium falciparumNo significant activity at 10 µM[4]
Effect on Cellular Lipid Content

While CHPAA itself was not reported to have this activity, certain fluorobenzyl amide derivatives of CHPAA were found to significantly reduce cellular phospholipid and neutral lipid levels in prostate cancer cell lines.[4] This suggests that the CHPAA scaffold could be a valuable starting point for the development of compounds that modulate lipid metabolism.

Auxin Influx Inhibition
Antimicrobial and Phytotoxic Activities

While phenylacetic acid and its derivatives are known to possess antimicrobial and phytotoxic properties, specific quantitative data (e.g., MIC, IC50, or EC50 values) for this compound were not found in the surveyed literature.[7][8] Secondary metabolites from Xylaria species have been shown to exhibit a broad range of antimicrobial activities.[3][9][10][11]

Potential Signaling Pathway Interactions

Direct studies on the signaling pathways affected by CHPAA are scarce. However, research on its non-chlorinated analog, 4-hydroxyphenylacetic acid (4-HPA), provides some insights into potential mechanisms of action. 4-HPA has been shown to inhibit osteoclastogenesis by reducing reactive oxygen species (ROS) accumulation and subsequently inhibiting the NF-κB and MAPK signaling pathways . Given the structural similarity, it is plausible that CHPAA could exert its biological effects through similar mechanisms, although this requires experimental validation.

Potential Signaling Pathway Interactions of Phenylacetic Acid Analogs Potential Signaling Pathway Interactions cluster_0 Cellular Stress cluster_1 Signaling Cascades cluster_2 Cellular Response ROS Reactive Oxygen Species (ROS) NFkB NF-κB Pathway ROS->NFkB Activates MAPK MAPK Pathway ROS->MAPK Activates Osteoclastogenesis Osteoclastogenesis NFkB->Osteoclastogenesis Promotes MAPK->Osteoclastogenesis Promotes HPA 4-Hydroxyphenylacetic Acid (CHPAA analog) HPA->ROS Inhibits

Caption: Inferred signaling pathways based on 4-HPA activity.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation of the producing organism, and the extraction, purification, and characterization of CHPAA.

Fungal Fermentation

This protocol is based on general methods for the cultivation of Xylaria sp. for secondary metabolite production.

Objective: To cultivate Xylaria sp. in liquid culture to produce this compound.

Materials:

  • Xylaria sp. culture (e.g., from a culture collection)

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks (500 mL and 2 L)

  • Sterile water

  • Incubator shaker

Procedure:

  • Activation of Fungal Culture: Inoculate a PDA plate with the Xylaria sp. culture. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Seed Culture Preparation: Aseptically transfer a few agar plugs (approximately 1 cm²) of the mycelial culture from the PDA plate into a 500 mL Erlenmeyer flask containing 200 mL of sterile PDB.

  • Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.

  • Production Culture: Inoculate 2 L Erlenmeyer flasks, each containing 1 L of PDB, with the seed culture (5-10% v/v).

  • Incubate the production culture at 25-28°C on a rotary shaker at 150 rpm for 14-21 days.

Fungal Fermentation Workflow Fungal Fermentation Workflow Start Start Activate Activate Xylaria sp. on PDA Start->Activate Seed_Culture Prepare Seed Culture in PDB Activate->Seed_Culture Production_Culture Inoculate Production Culture Seed_Culture->Production_Culture Incubate Incubate for 14-21 days Production_Culture->Incubate Harvest Harvest Culture Broth Incubate->Harvest

Caption: Workflow for fungal fermentation to produce CHPAA.

Extraction and Purification

Objective: To extract and purify CHPAA from the fungal culture broth.

Materials:

Procedure:

  • Extraction:

    • Separate the mycelial mass from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Prepare a silica gel column packed in hexane.

    • Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

    • Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp.

    • Combine the fractions containing the compound of interest (identified by comparison with a standard or by subsequent characterization).

    • Further purify the combined fractions by recrystallization or preparative TLC if necessary to obtain pure CHPAA.

Characterization

Objective: To confirm the identity and structure of the purified compound as this compound.

Materials:

  • Purified CHPAA

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (e.g., ESI-MS)

  • Infrared (IR) spectrometer

  • UV-Vis spectrophotometer

Procedure:

  • Spectroscopic Analysis:

    • NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent and acquire ¹H NMR and ¹³C NMR spectra. The expected chemical shifts and coupling constants for CHPAA should be observed.

    • Mass Spectrometry: Analyze the compound by mass spectrometry to determine its molecular weight and fragmentation pattern. The expected molecular ion peak for C₈H₇ClO₃ should be observed.

    • Infrared Spectroscopy: Obtain the IR spectrum of the compound to identify characteristic functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) stretches.

    • UV-Vis Spectroscopy: Record the UV-Vis spectrum in a suitable solvent to determine the absorption maxima, which are characteristic of the chromophore.

Expected Spectroscopic Data for this compound:

  • ¹H NMR (DMSO-d₆, δ, ppm): ~12.3 (s, 1H, -COOH), ~9.9 (s, 1H, -OH), ~7.2 (d, 1H), ~7.0 (dd, 1H), ~6.9 (d, 1H), ~3.5 (s, 2H, -CH₂-).

  • ¹³C NMR (DMSO-d₆, δ, ppm): ~173 (-COOH), ~150 (C-OH), ~130 (C-Cl), ~129, ~128, ~122, ~117 (aromatic CH), ~40 (-CH₂-).

  • Mass Spectrometry (ESI-MS): [M-H]⁻ at m/z ~185.0.

Conclusion

This compound is a fungal metabolite with established activity as an auxin influx inhibitor. While its direct therapeutic applications are yet to be fully realized, its chemical scaffold has proven useful in the generation of synthetic libraries for drug discovery, particularly in the context of modulating lipid metabolism in cancer cells. Further research is warranted to fully elucidate its biosynthetic pathway in Xylaria sp., expand the understanding of its biological activities through comprehensive quantitative screening, and investigate its potential interactions with cellular signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to produce, isolate, and characterize CHPAA, facilitating future investigations into this intriguing fungal metabolite.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-4-hydroxyphenylacetic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental context.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₇ClO₃[1][2][3][4][5]
Molecular Weight 186.59 g/mol [1][2][4][5]
Melting Point 108-110 °C[1][4][6]
Boiling Point 348.6 ± 27.0 °C at 760 mmHg[6]
Density 1.5 ± 0.1 g/cm³[6]
logP (Octanol-Water Partition Coefficient) 1.33 - 1.5[2][6]
Appearance White to off-white or gray to brown powder/crystal[3][7]
Purity ≥ 98.0% - 99%[1][3][7]
CAS Number 33697-81-3[1][2][4][5]

Experimental Protocols

The determination of the physicochemical properties of organic compounds like this compound relies on established laboratory techniques. Below are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of this compound is determined using the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small sample of crystalline this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (1-2 mm in height) is packed into the sealed end.

  • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

  • The thermometer and capillary tube assembly is placed in the heating block of the melting point apparatus or immersed in an oil bath within a Thiele tube.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire solid sample has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range.

Boiling Point Determination

The boiling point of liquid organic compounds is determined using a micro-boiling point or distillation method. For a high-boiling point solid like this compound, this would typically be performed under reduced pressure to prevent decomposition, though the provided data is at standard pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block on a hot plate or Thiele tube with a high-boiling point liquid)

Procedure:

  • A small amount of the liquid form of the compound is placed in a small test tube.

  • A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

  • The test tube is attached to a thermometer and heated in a controlled manner.

  • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued (B1498344) once a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of this compound in various solvents is determined through systematic qualitative analysis.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rods

  • Graduated pipettes

  • A range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, diethyl ether, concentrated H₂SO₄)

Procedure:

  • A small, measured amount of this compound (e.g., 25 mg) is placed into a series of test tubes.

  • A measured volume of a specific solvent (e.g., 0.75 mL) is added to each test tube.

  • The tubes are vigorously shaken or vortexed to facilitate dissolution.

  • The mixture is observed to determine if the compound has completely dissolved. If it dissolves, it is recorded as soluble in that solvent.

  • For acidic or basic solvents, subsequent neutralization can be performed to see if the original compound precipitates, confirming a reaction-based dissolution.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using High-Performance Liquid Chromatography (HPLC).

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)

  • Standard compounds with known logP values

  • Solutions of this compound in the mobile phase

Procedure:

  • A calibration curve is generated by injecting a series of standard compounds with known logP values onto the HPLC system and recording their retention times.

  • A plot of the logarithm of the retention factor (k') versus the known logP values of the standards is created. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.

  • A solution of this compound is then injected into the HPLC system under the same conditions.

  • The retention time of this compound is measured, and its retention factor is calculated.

  • Using the calibration curve, the logP value of this compound is determined from its retention factor.

Biological Activity and Pathways

This compound has been identified as an intermediate in the microbial degradation of 4-chlorophenylacetic acid by Pseudomonas sp. strain CBS3. This metabolic pathway is a key process in the bioremediation of chlorinated aromatic compounds. The compound is also known to be an auxin influx inhibitor, though a detailed signaling pathway for this activity is not well-elucidated in publicly available literature.

Microbial Degradation of 4-Chlorophenylacetic Acid

The following diagram illustrates the role of this compound as an intermediate in the degradation of 4-chlorophenylacetic acid.

Microbial_Degradation_Pathway cluster_main Microbial Degradation by Pseudomonas sp. CBS3 4-Chlorophenylacetic_acid 4-Chlorophenylacetic Acid 3-Chloro-4-hydroxyphenylacetic_acid This compound 4-Chlorophenylacetic_acid->3-Chloro-4-hydroxyphenylacetic_acid Monooxygenase Homoprotocatechuic_acid Homoprotocatechuic Acid 3-Chloro-4-hydroxyphenylacetic_acid->Homoprotocatechuic_acid Dechlorination & Hydroxylation Further_Metabolism Further Metabolism (meta-cleavage pathway) Homoprotocatechuic_acid->Further_Metabolism

Caption: Microbial degradation pathway of 4-chlorophenylacetic acid.

References

Navigating the Safe Handling of 3-Chloro-4-hydroxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for 3-Chloro-4-hydroxyphenylacetic acid. Designed for laboratory and drug development settings, this document outlines critical safety data, experimental procedures for safe handling and emergencies, and insights into the potential biological impact of this compound.

Compound Identification and Properties

This compound is a chlorinated phenolic compound with the following key identifiers and physicochemical properties.

PropertyValueReference
CAS Number 33697-81-3[1][2][3]
Molecular Formula C₈H₇ClO₃[2][3][4]
Molecular Weight 186.59 g/mol [2][4]
Appearance White to off-white or gray to brown powder/crystal[2][5]
Melting Point 105 - 111 °C[2]
Purity ≥ 99%[2]

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[4]

Hazard ClassCategoryGHS Code
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning

Toxicological Data

Limited quantitative toxicological data is available for this compound. The available acute toxicity information is summarized below.

TestRoute of ExposureSpeciesDose/DurationReference
LD50 (Lethal Dose, 50%)IntravenousRodent - rat1400 mg/kg[1]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to minimize exposure risk. The following workflow outlines the recommended PPE based on the handling procedure.

PPE_Selection PPE Selection Workflow for this compound start Start: Assess Handling Procedure handling_solid Handling Solid Compound (Weighing, transfer) start->handling_solid handling_solution Handling Solutions start->handling_solution spill_cleanup Spill Cleanup start->spill_cleanup ppe_solid Required PPE: - Nitrile or neoprene gloves - Safety glasses with side shields or chemical splash goggles - Lab coat - N95 dust mask (if not in a fume hood) handling_solid->ppe_solid ppe_solution Required PPE: - Nitrile or neoprene gloves - Chemical splash goggles - Lab coat handling_solution->ppe_solution ppe_spill Required PPE: - Thick nitrile or neoprene gloves - Chemical splash goggles and face shield - Chemical-resistant apron or coveralls - Respiratory protection may be required based on spill size and ventilation spill_cleanup->ppe_spill

Caption: PPE selection workflow based on the handling task.

Experimental Protocols

Handling and Storage

Objective: To outline the safe handling and storage procedures for this compound to prevent personnel exposure and maintain compound integrity.

Materials:

  • This compound

  • Airtight, opaque containers

  • Desiccator with desiccant (e.g., silica (B1680970) gel)

  • Chemical fume hood

  • Appropriate PPE (see section 4)

  • Labeling materials

Procedure:

  • Receiving: Upon receipt, visually inspect the container for any damage. Date the container upon arrival.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][7]

    • Keep the container tightly closed to prevent absorption of moisture, as the compound may be hygroscopic.[8]

    • For light-sensitive materials, store in the original opaque container or in an amber bottle within a dark cabinet.[6][9]

    • Segregate from incompatible materials such as strong oxidizing agents.

  • Handling:

    • All handling of the solid compound that may generate dust should be performed in a chemical fume hood.[10]

    • When weighing, do not dispense the powder directly onto a balance in the open lab.[10] Pre-tare a sealed container, transfer the desired amount of the compound into the container inside a fume hood, and then re-weigh the sealed container.[10]

    • Avoid inhalation of dust and contact with skin and eyes.[10]

    • Use non-sparking tools for handling the powder.

    • Wash hands thoroughly after handling.[10]

Spill Cleanup Procedure

Objective: To provide a step-by-step protocol for the safe cleanup of a minor spill of this compound powder. For major spills, evacuate the area and contact emergency personnel.

Materials:

  • Spill kit containing:

    • Acid neutralizer (e.g., sodium bicarbonate, soda ash)[11][12]

    • Inert absorbent material (e.g., vermiculite, sand)[11]

    • Plastic scoop and dustpan (spark-proof)[12]

    • Sealable plastic bags for waste disposal[12]

    • Appropriate PPE for spill cleanup (see section 4)

    • Warning signs

Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[13] Post warning signs to prevent entry.

  • Assess the Spill: Determine the extent of the spill. This protocol is for minor spills (less than 100g) that can be safely managed by trained laboratory personnel.

  • Don PPE: Put on the appropriate PPE for spill cleanup, including chemical-resistant gloves, goggles, a face shield, and a lab coat or apron.[12]

  • Contain the Spill: If it is a powder, carefully cover the spill with a damp paper towel to prevent dust from becoming airborne. For a solution, create a dike around the spill with an inert absorbent material.[12]

  • Neutralize: For this acidic compound, cautiously apply an acid neutralizer like sodium bicarbonate, starting from the outside of the spill and working inwards.[11][12] A fizzing reaction may occur.

  • Absorb: Once the fizzing has subsided, add an inert absorbent material to the neutralized mixture.

  • Collect Waste: Using a plastic scoop and dustpan, carefully collect the absorbed and neutralized material.[12] Place it into a heavy-duty, sealable plastic bag.[12]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towels. Place all used cleaning materials into the waste bag.

  • Dispose: Seal the waste bag and label it clearly as "Hazardous Waste: this compound spill debris". Dispose of the waste according to institutional and local regulations for halogenated organic waste.[14]

  • Restock: Replenish the spill kit with any used items.

Spill_Response_Workflow Spill Response Workflow for this compound spill Spill Occurs alert Alert others and evacuate immediate area spill->alert assess Assess spill size alert->assess minor_spill Minor Spill (<100g, manageable) assess->minor_spill major_spill Major Spill (Large quantity, risk of exposure) assess->major_spill don_ppe Don appropriate PPE minor_spill->don_ppe Yes evacuate_area Evacuate the entire laboratory major_spill->evacuate_area Yes contain Contain spill don_ppe->contain neutralize Neutralize with sodium bicarbonate contain->neutralize absorb Absorb with inert material neutralize->absorb collect Collect waste absorb->collect decontaminate Decontaminate area collect->decontaminate dispose Dispose of hazardous waste decontaminate->dispose call_emergency Call emergency services evacuate_area->call_emergency

Caption: Decision-making workflow for spill response.

First Aid Measures
Exposure RouteFirst Aid ProtocolReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal

Unused this compound and contaminated waste should be treated as hazardous waste.

Procedure:

  • Collect the waste in a clearly labeled, sealed, and appropriate container.

  • For solid waste, such as contaminated labware or PPE, place it in a designated, sealed hazardous waste bag.[14]

  • As a halogenated organic compound, it should not be disposed of down the drain.[15]

  • Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[14]

Potential Biological Effects and Signaling Pathways

This compound is known to be an auxin influx inhibitor in plants. While its specific effects on mammalian cells are not well-documented, its classification as a chlorophenol suggests potential for broader biological activity. Chlorophenols, as a class, have been shown to interfere with cellular processes like oxidative phosphorylation.[16]

The following diagram illustrates a conceptual pathway of potential cellular effects based on its known activities and chemical class.

Biological_Effects Conceptual Pathway of Potential Biological Effects cluster_plant In Plants cluster_mammalian Potential in Mammalian Cells (Inferred from Chlorophenol Class) compound This compound auxin_influx Inhibition of Auxin Influx Carriers (e.g., AUX1/LAX) compound->auxin_influx membrane_interaction Interaction with Cellular Membranes compound->membrane_interaction Potential Interaction cellular_auxin_level Decreased Intracellular Auxin Levels auxin_influx->cellular_auxin_level developmental_effects Altered Plant Development (e.g., root growth, gravitropism) cellular_auxin_level->developmental_effects mitochondria Mitochondrial Dysfunction membrane_interaction->mitochondria oxphos Uncoupling of Oxidative Phosphorylation mitochondria->oxphos atp_depletion ATP Depletion oxphos->atp_depletion cellular_stress Cellular Stress atp_depletion->cellular_stress

Caption: Conceptual diagram of biological effects.

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) for the material you are using and follow all institutional and regulatory guidelines.

References

solubility of 3-Chloro-4-hydroxyphenylacetic acid in DMSO and other lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxyphenylacetic acid is a compound of interest in various research and development sectors, including pharmaceuticals and agrochemicals. An understanding of its solubility in common laboratory solvents is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a summary of the available solubility information for this compound and outlines a standard experimental protocol for its determination.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is influenced by several factors including the physicochemical properties of both the solute and the solvent, temperature, pressure, and pH. For drug development and laboratory research, solubility is a critical parameter that affects bioavailability, reaction kinetics, and the ease of handling and formulation.

Solubility of this compound

The following table summarizes the available qualitative solubility information for this compound and quantitative data for structurally analogous compounds to provide a predictive overview.

SolventCompoundSolubility
Dimethyl Sulfoxide (DMSO)4-Hydroxyphenylacetic acidSoluble
Dimethyl Sulfoxide (DMSO)3-Hydroxyphenylacetic acid~1 mg/mL
Methanol4-Hydroxyphenylacetic acidSoluble
Ethanol3-Hydroxyphenylacetic acid~1 mg/mL
Water (cold)4-Hydroxyphenylacetic acidInsoluble
Water (hot)4-Hydroxyphenylacetic acidSoluble
WaterThis compoundSuspendable; soluble in aqueous base
Diethyl Ether4-Hydroxyphenylacetic acidSoluble
Ethyl Acetate4-Hydroxyphenylacetic acidSoluble

Note: The information for 4-Hydroxyphenylacetic acid and 3-Hydroxyphenylacetic acid is provided as a reference due to structural similarity.

A patent document indicates that this compound can be suspended in water and dissolved with the addition of sodium hydroxide, forming the sodium salt.[1] This suggests that the compound is soluble in aqueous alkaline solutions. Furthermore, research has shown that forming salts of this compound with various amines can enhance its solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured using a suitable analytical technique.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, methanol, water)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Filtration: Carefully withdraw a sample of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered saturated solution with the solvent as necessary to fall within the range of the calibration curve. Analyze the diluted solution using HPLC to determine the concentration of the dissolved compound.

  • Data Analysis: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the saturated solution. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-48h shaking) A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Analyze by HPLC D->E F Determine concentration using calibration curve E->F

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be robustly documented, its structural characteristics and the behavior of analogous compounds suggest solubility in polar organic solvents and aqueous alkaline solutions. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for in-house determination. Accurate solubility data is paramount for the successful application and development of this compound in its various fields of use.

References

3-Chloro-4-hydroxyphenylacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core physicochemical properties of 3-Chloro-4-hydroxyphenylacetic acid, a compound relevant to pharmaceutical and agrochemical research.[1] It serves as a foundational reference for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical structure elucidation.

PropertyValueSource
Molecular Formula C₈H₇ClO₃[1][2][3][4]
Molecular Weight 186.59 g/mol [1][2][3][4][5]
CAS Number 33697-81-3[1][2][3][4]
Appearance White to off-white powder[1]
Melting Point 105 - 111 °C[1]

Structural and Property Relationship

The chemical identity of a compound is intrinsically linked to its molecular formula and corresponding molecular weight. This relationship is fundamental to all chemical analysis and synthesis endeavors.

Logical Relationship Diagram for this compound Compound 3-Chloro-4-hydroxyphenylacetic Acid Formula Molecular Formula: C₈H₇ClO₃ Compound->Formula Weight Molecular Weight: 186.59 g/mol Compound->Weight

Caption: Relationship between chemical name, formula, and molecular weight.

This guide provides the essential molecular data for this compound. Further experimental details, such as analytical methods for its separation, can be found in specialized literature.[3]

References

Probing Plant Development: A Technical Guide to the Auxin Influx Inhibitory Action of 3-Chloro-4-hydroxyphenylacetic Acid (CHPAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phytohormone auxin is a critical signaling molecule that governs a vast array of developmental processes in plants, from embryogenesis to root and shoot architecture. The precise spatial and temporal distribution of auxin, often forming concentration gradients, is paramount for its function. This distribution is tightly regulated by a sophisticated transport system involving both auxin influx and efflux carriers. Among the key players in auxin uptake are the AUXIN1/LIKE-AUX1 (AUX1/LAX) proteins, which are plasma membrane-localized transporters that mediate the influx of auxin into the cell.[1][2][3]

Understanding the intricacies of auxin transport is fundamental to manipulating plant growth and development. Chemical tools that can selectively modulate the activity of auxin carriers are invaluable for dissecting these processes. 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) has emerged as a valuable small molecule inhibitor that preferentially targets auxin influx.[2][4] This technical guide provides an in-depth exploration of the mechanism of action of CHPAA, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Competitive Inhibition of AUX1/LAX Carriers

CHPAA exerts its inhibitory effect on auxin influx through a mechanism of competitive inhibition. It shares structural similarities with natural auxins like indole-3-acetic acid (IAA), allowing it to compete for the same binding sites on the AUX1/LAX family of auxin influx carriers.[1]

Recent groundbreaking research has provided direct structural evidence for this mechanism. Using cryo-electron microscopy, the structure of the Arabidopsis thaliana AUX1 protein has been resolved in complex with both its natural substrate, IAA, and the inhibitor CHPAA.[5] This study revealed that CHPAA binds to the exact same pocket on the AUX1 transporter as IAA, unequivocally confirming its role as a competitive inhibitor.[5] By occupying the auxin-binding site, CHPAA effectively blocks the transport of endogenous auxin into the cell, thereby disrupting the establishment of auxin gradients and interfering with auxin-dependent developmental processes such as root gravitropism.[6]

Unlike some other auxin transport inhibitors, such as 1-naphthoxyacetic acid (1-NOA), which can affect both influx and efflux carriers, CHPAA, along with 2-naphthoxyacetic acid (2-NOA), demonstrates a preferential inhibition of auxin influx.[1][4] This selectivity makes CHPAA a more precise tool for specifically studying the physiological roles of auxin uptake.

Quantitative Data on the Inhibitory Action of CHPAA

The following table summarizes the available quantitative and semi-quantitative data on the inhibitory effects of this compound on auxin influx. While specific IC50 and Ki values from recent structural studies are not yet publicly available, the data from functional assays provide a clear indication of its inhibitory potency.

ParameterOrganism/SystemAssaySubstrateInhibitor ConcentrationObserved EffectReference
Auxin Accumulation Nicotiana tabacum BY-2 cellsRadioactive Auxin Uptake Assay[3H]2,4-D10 µM3.5-fold reduction in accumulation[1]
Root Gravitropism Arabidopsis thaliana seedlingsRoot Curvature AssayEndogenous AuxinNot SpecifiedDisruption of root gravitropism, phenocopying the aux1 mutant[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of auxin influx inhibition. Below are protocols for key experiments used to characterize the action of CHPAA.

Radioactive Auxin Uptake Assay in Plant Cell Suspension Cultures

This protocol is adapted from methodologies used to measure auxin accumulation in tobacco BY-2 cells and can be used to quantify the inhibitory effect of CHPAA.[1]

Materials:

  • 2-day-old Nicotiana tabacum BY-2 cell suspension culture

  • Radioactively labeled auxin, e.g., [3H]2,4-Dichlorophenoxyacetic acid ([3H]2,4-D)

  • This compound (CHPAA)

  • Ethanol (B145695) (for stock solutions)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Cell Preparation: Use a 2-day-old BY-2 cell suspension culture for the assay.

  • Inhibitor Preparation: Prepare a stock solution of CHPAA in ethanol. The final concentration in the assay is typically 10 µM.[1] Prepare a control with an equivalent volume of ethanol.

  • Assay Setup: In microcentrifuge tubes, aliquot the BY-2 cell suspension.

  • Inhibition Step: Add the CHPAA stock solution (or ethanol for the control) to the cell suspension to achieve the desired final concentration.

  • Radiolabeling: Immediately after adding the inhibitor, add the radioactively labeled auxin (e.g., [3H]2,4-D) to the cell suspension.

  • Incubation: Incubate the cells for a defined period, for example, 20 minutes, to allow for auxin uptake.[1]

  • Washing: After incubation, quickly wash the cells to remove external radiolabel. This can be done by pelleting the cells via centrifugation and resuspending them in fresh, non-radioactive medium. Repeat the wash step.

  • Quantification: Resuspend the final cell pellet in a known volume of medium. Transfer the cell suspension to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as the amount of radiolabeled auxin accumulated per million cells. Compare the accumulation in the CHPAA-treated samples to the control to determine the percentage of inhibition.

Competitive Radioligand Binding Assay with Plant Cell Membranes

This protocol provides a framework for determining the binding affinity (Ki) of CHPAA for auxin influx carriers using a competitive binding assay with membrane preparations.

Materials:

  • Plant tissue rich in auxin influx carriers (e.g., Arabidopsis thaliana roots)

  • Radioactively labeled auxin with high affinity for the carrier (e.g., [3H]IAA or a synthetic analog)

  • Unlabeled CHPAA

  • Unlabeled "cold" auxin (for non-specific binding determination)

  • Membrane isolation buffer (e.g., Tris-HCl, sucrose, EDTA, protease inhibitors)

  • Binding buffer (e.g., Tris-HCl, MgCl2)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize the plant tissue in ice-cold membrane isolation buffer.

    • Centrifuge the homogenate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed to pellet the microsomal fraction containing the plasma membranes.

    • Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • Set up a series of tubes or a 96-well plate for the assay.

    • For total binding , add the membrane preparation, radiolabeled auxin, and binding buffer.

    • For non-specific binding , add the membrane preparation, radiolabeled auxin, and a high concentration of unlabeled "cold" auxin.

    • For the competition curve , add the membrane preparation, radiolabeled auxin, and varying concentrations of CHPAA.

  • Incubation: Incubate the reactions at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration apparatus. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the CHPAA concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of CHPAA that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Auxin_Influx_Pathway cluster_extracellular Apoplast (Extracellular Space) cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm IAA_out Auxin (IAA) AUX1 AUX1/LAX (Auxin Influx Carrier) IAA_out->AUX1 Binding & Transport CHPAA CHPAA CHPAA->AUX1 Competitive Binding IAA_in Intracellular Auxin Pool AUX1->IAA_in Signaling Downstream Signaling & Developmental Responses IAA_in->Signaling

Caption: Simplified signaling pathway of auxin influx and its inhibition by CHPAA.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Prepare Plant Cells or Membrane Fraction Incubate Incubate Cells/Membranes with Radiolabel +/- CHPAA Cells->Incubate Reagents Prepare Radiolabeled Auxin & CHPAA Solutions Reagents->Incubate Separate Separate Bound from Free Radiolabel (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Calculate Calculate Specific Binding & Percent Inhibition Quantify->Calculate Plot Plot Competition Curve (for Binding Assay) Calculate->Plot Determine Determine IC50 / Ki Plot->Determine

Caption: General experimental workflow for an auxin uptake inhibition assay.

Conclusion

This compound is a potent and selective inhibitor of auxin influx, acting as a competitive antagonist at the auxin-binding site of AUX1/LAX transporters. Its utility in plant biology research is well-established, enabling the targeted disruption of auxin uptake to elucidate its role in a myriad of developmental processes. The recent structural elucidation of the AUX1-CHPAA complex provides an unprecedented level of detail into its mechanism of action and opens new avenues for the rational design of even more specific and potent modulators of auxin transport. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers aiming to leverage CHPAA as a tool to further unravel the complexities of auxin signaling in plant growth and development.

References

The Metabolic Journey of 3-Chlorotyrosine: A Technical Guide to the Formation of 3-Chloro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic conversion of 3-chlorotyrosine to its major metabolite, 3-chloro-4-hydroxyphenylacetic acid. 3-Chlorotyrosine, a biomarker of myeloperoxidase-catalyzed oxidative stress associated with inflammation, undergoes a series of enzymatic reactions mirroring the catabolism of endogenous tyrosine. This document details the proposed biochemical pathway, the enzymes likely involved, quantitative data from in vivo studies, and detailed experimental protocols for the analysis of these compounds. The guide is intended to be a valuable resource for researchers investigating inflammatory pathways, oxidative damage, and the metabolism of modified amino acids in the context of drug development and disease biomarker discovery.

Introduction

During inflammation, the enzyme myeloperoxidase (MPO), released by neutrophils and monocytes, catalyzes the formation of hypochlorous acid (HOCl)[1][2]. HOCl can react with tyrosine residues in proteins and free L-tyrosine to form 3-chloro-L-tyrosine (3-Cl-Tyr), a stable marker of MPO-driven oxidative stress[1][2][3]. The presence of 3-Cl-Tyr has been linked to various pathological conditions, including cardiovascular diseases and cancer[4]. Understanding the metabolic fate of 3-Cl-Tyr is crucial for its validation and application as a biomarker. One of the primary metabolic end-products of 3-Cl-Tyr is this compound (3-Cl-4-HPAA)[5][6]. This guide elucidates the metabolic pathway leading to the formation of 3-Cl-4-HPAA from 3-Cl-Tyr.

The Myeloperoxidase Pathway and Formation of 3-Chlorotyrosine

The formation of 3-chlorotyrosine is a key event initiated during the inflammatory response. The process is primarily mediated by the myeloperoxidase (MPO) enzyme system in neutrophils.

  • Activation of Neutrophils: In response to inflammatory stimuli, neutrophils are recruited to the site of inflammation and become activated.

  • Respiratory Burst: Activated neutrophils undergo a "respiratory burst," leading to a significant increase in oxygen consumption.

  • Generation of Reactive Oxygen Species: The enzyme NADPH oxidase produces superoxide (B77818) radicals (O₂⁻), which are subsequently converted to hydrogen peroxide (H₂O₂).

  • Hypochlorous Acid Production: MPO utilizes H₂O₂ and chloride ions (Cl⁻) to generate the potent oxidizing agent, hypochlorous acid (HOCl)[1][7].

  • Tyrosine Chlorination: HOCl readily reacts with the phenolic ring of tyrosine residues, both free and protein-bound, to yield 3-chloro-L-tyrosine[1][3].

MPO_Pathway Neutrophil Activated Neutrophil NADPH_Oxidase NADPH Oxidase Superoxide O₂⁻ (Superoxide) NADPH_Oxidase->Superoxide O2 O₂ O2->NADPH_Oxidase O₂ consumption SOD Superoxide Dismutase (or spontaneous) Superoxide->SOD H2O2 H₂O₂ (Hydrogen Peroxide) SOD->H2O2 MPO Myeloperoxidase (MPO) H2O2->MPO HOCl HOCl (Hypochlorous Acid) MPO->HOCl Catalyzes Cl Cl⁻ (Chloride) Cl->MPO Chlorotyrosine 3-Chlorotyrosine HOCl->Chlorotyrosine Reacts with Tyrosine Tyrosine

Myeloperoxidase pathway leading to the formation of 3-Chlorotyrosine.

Metabolic Pathway of 3-Chlorotyrosine to this compound

The metabolism of 3-chlorotyrosine to this compound is believed to follow the established catabolic pathway of the parent amino acid, tyrosine. This pathway involves two primary enzymatic steps: transamination and oxidative decarboxylation.

Step 1: Transamination of 3-Chlorotyrosine

The initial step in the catabolism of 3-chlorotyrosine is the removal of its amino group via a transamination reaction. This reaction is likely catalyzed by an aromatic amino acid aminotransferase (AAA-AT) , also known as tyrosine aminotransferase (TAT). These enzymes typically use α-ketoglutarate as the amino group acceptor, producing glutamate. The product of this reaction is 3-chloro-4-hydroxyphenylpyruvic acid .

Step 2: Oxidative Decarboxylation of 3-Chloro-4-hydroxyphenylpyruvic Acid

The intermediate, 3-chloro-4-hydroxyphenylpyruvic acid, then undergoes oxidative decarboxylation to form 3-chloro-4-hydroxyphenylacetaldehyde . This step is likely catalyzed by 4-hydroxyphenylpyruvate dioxygenase , though the substrate specificity for the chlorinated analog needs further investigation.

Step 3: Oxidation to this compound

Finally, the aldehyde intermediate is oxidized to the corresponding carboxylic acid, This compound . This oxidation can be carried out by an aldehyde dehydrogenase . An alternative pathway may involve the action of a monoamine oxidase (MAO) on an intermediate amine, although this is less characterized for this specific pathway.

Metabolic_Pathway Chlorotyrosine 3-Chlorotyrosine AAA_AT Aromatic Amino Acid Aminotransferase (AAA-AT) Keto_acid 3-Chloro-4-hydroxyphenylpyruvic acid AAA_AT->Keto_acid Transamination Dioxygenase 4-Hydroxyphenylpyruvate Dioxygenase Aldehyde 3-Chloro-4-hydroxyphenylacetaldehyde Dioxygenase->Aldehyde Oxidative Decarboxylation Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Final_product This compound Aldehyde_Dehydrogenase->Final_product Oxidation

Proposed metabolic pathway of 3-Chlorotyrosine.

Quantitative Data

In vivo studies in rats have provided quantitative data on the metabolism of 3-chlorotyrosine. Following the infusion of deuterium-labeled 3-chlorotyrosine, the major urinary metabolites were identified and quantified.

MetabolitePercentage of Infused 3-Chlorotyrosine ExcretedReference
This compound 3.6 ± 0.3%[5][6]
Deuterated 4-hydroxyphenylacetic acid (dechlorinated)39 ± 1%[5][6]
Deuterated Tyrosine (dechlorinated)1.1 ± 0.1%[5][6]

These findings indicate that while dechlorination is a major metabolic fate of 3-chlorotyrosine, a significant portion is metabolized to this compound, confirming its status as a key metabolite[5][6].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-chlorotyrosine metabolism.

Quantification of 3-Chlorotyrosine and this compound by Mass Spectrometry

5.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive for the quantification of 3-chlorotyrosine and its metabolites in biological samples.

  • Sample Preparation:

    • To 1 mL of urine or plasma, add an internal standard (e.g., deuterated this compound).

    • Perform solid-phase extraction (SPE) to isolate the analytes.

    • Elute the analytes and dry the eluate under a stream of nitrogen.

  • Derivatization:

    • Derivatize the dried residue to increase volatility for GC analysis. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate the sample with the derivatizing agent at 60-80°C for 30-60 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

    • Use a temperature gradient program to separate the analytes.

    • Detect and quantify the analytes using a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

5.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of these compounds in complex biological matrices.

  • Sample Preparation:

    • For plasma or serum, perform protein precipitation with a solvent like acetonitrile (B52724).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • For urine, dilute the sample with mobile phase.

    • Add an appropriate internal standard (e.g., ¹³C- or ¹⁵N-labeled 3-chlorotyrosine).

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive or negative ion mode.

    • Operate the mass spectrometer in MRM mode, monitoring specific precursor-to-product ion transitions for 3-chlorotyrosine and this compound and their internal standards.

Enzyme Assays

5.2.1. Aromatic Amino Acid Aminotransferase (AAA-AT) Activity Assay

This assay measures the conversion of 3-chlorotyrosine to 3-chloro-4-hydroxyphenylpyruvic acid.

  • Reaction Mixture:

    • Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

    • 3-Chlorotyrosine (substrate)

    • α-Ketoglutarate (amino group acceptor)

    • Pyridoxal-5'-phosphate (PLP) (cofactor)

    • Enzyme source (purified enzyme or cell lysate)

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.

    • Initiate the reaction by adding 3-chlorotyrosine.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Detection of Product:

    • The formation of 3-chloro-4-hydroxyphenylpyruvic acid can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength, or more specifically by HPLC or LC-MS/MS analysis of the reaction mixture.

5.2.2. Monoamine Oxidase (MAO) Activity Assay

This assay can be adapted to measure the oxidative deamination of potential amine intermediates.

  • Reaction Mixture:

    • Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

    • Amine substrate (e.g., 3-chloro-4-hydroxyphenylethylamine, if synthesized)

    • Enzyme source (e.g., mitochondrial fractions)

  • Procedure:

    • Pre-incubate the enzyme with the buffer at 37°C.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for a specific time.

  • Detection of Products:

    • The formation of the corresponding aldehyde can be monitored, or the production of hydrogen peroxide, a byproduct of the MAO reaction, can be measured using a coupled colorimetric or fluorometric assay.

Logical Workflow for Investigating 3-Chlorotyrosine Metabolism

The following diagram illustrates a logical workflow for researchers investigating the metabolism of 3-chlorotyrosine.

Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Enzymatic Assays Animal_Model Administer Labeled 3-Chlorotyrosine to Animal Model Sample_Collection Collect Urine and Blood Samples Animal_Model->Sample_Collection Metabolite_ID Metabolite Identification and Quantification (LC-MS/MS, GC-MS) Sample_Collection->Metabolite_ID Data_Analysis Data Analysis and Pathway Elucidation Metabolite_ID->Data_Analysis Enzyme_Source Prepare Enzyme Source (e.g., Liver Homogenate, Purified Enzymes) AAA_AT_Assay Perform AAA-AT Assay with 3-Chlorotyrosine Enzyme_Source->AAA_AT_Assay MAO_Assay Perform MAO Assay with Intermediates Enzyme_Source->MAO_Assay Kinetic_Analysis Determine Enzyme Kinetics (Km, Vmax) AAA_AT_Assay->Kinetic_Analysis MAO_Assay->Kinetic_Analysis Kinetic_Analysis->Data_Analysis

Experimental workflow for studying 3-Chlorotyrosine metabolism.

Conclusion

This compound is a significant metabolite of 3-chlorotyrosine, a key biomarker of MPO-catalyzed oxidative stress. The metabolic conversion likely proceeds through a pathway analogous to tyrosine catabolism, involving transamination and oxidative decarboxylation. This technical guide provides a foundational understanding of this metabolic process, along with the necessary experimental protocols to further investigate the specific enzymes and their kinetics. A thorough understanding of the metabolism of 3-chlorotyrosine is essential for its robust application as a biomarker in clinical and research settings, and for the development of therapeutic strategies targeting inflammatory diseases.

References

The Role of 3-Chloro-4-hydroxyphenylacetic Acid in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a halogenated aromatic compound with significant implications for plant physiology, primarily acting as a specific inhibitor of auxin influx. As a metabolite of chlorotyrosine and a naturally occurring compound isolated from certain microorganisms, CHPAA serves as a valuable chemical tool for dissecting the complexities of auxin transport and its downstream effects on plant growth and development. This technical guide provides an in-depth overview of the role of CHPAA in plant physiology, including its mechanism of action, physiological consequences, and relevant experimental protocols. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's function.

Introduction

Auxin, a class of plant hormones, plays a pivotal role in regulating nearly every aspect of plant growth and development, from cell division and elongation to organogenesis and tropic responses. The spatial and temporal distribution of auxin within the plant is tightly controlled by a sophisticated transport system involving both passive diffusion and active transport via influx and efflux carriers. The AUXIN1/LIKE-AUX1 (AUX1/LAX) family of permeases are key components of the auxin influx machinery, responsible for the active uptake of auxin into the cell.

This compound (CHPAA) has been identified as a potent and specific inhibitor of this auxin influx process.[1][2] Its ability to disrupt auxin homeostasis makes it an invaluable tool for researchers studying the physiological significance of carrier-mediated auxin uptake. Furthermore, as an intermediate in the synthesis of some herbicides, understanding its mode of action in plants is of interest to agrochemical research.[3] This document aims to consolidate the current knowledge on CHPAA, providing a technical resource for professionals in plant science and related fields.

Biosynthesis and Metabolism

This compound is a major chlorinated metabolite of 3-chloro-L-tyrosine (Cl-Tyr).[2][4][5] While the complete biosynthetic pathway in plants has not been fully elucidated, it is hypothesized to proceed via the oxidative deamination and decarboxylation of Cl-Tyr. The initial chlorination of L-tyrosine is likely catalyzed by a peroxidase, as these are the only known enzymes capable of chlorinating aromatic rings in biological systems.[4]

Proposed Biosynthetic Pathway in Plants

The formation of CHPAA in plants is thought to be initiated by the chlorination of L-tyrosine to form 3-chloro-L-tyrosine. This is likely followed by a transamination reaction to yield 3-chloro-4-hydroxyphenylpyruvic acid, which then undergoes oxidative decarboxylation to produce 3-chloro-4-hydroxyphenylacetaldehyde. Finally, an aldehyde dehydrogenase would catalyze the oxidation of the aldehyde to the carboxylic acid, yielding this compound.

Proposed Biosynthesis of this compound Tyrosine L-Tyrosine Cl_Tyrosine 3-Chloro-L-tyrosine Tyrosine->Cl_Tyrosine Peroxidase, Cl- Cl_HPP 3-Chloro-4-hydroxyphenylpyruvic acid Cl_Tyrosine->Cl_HPP Aminotransferase Cl_HPAld 3-Chloro-4-hydroxyphenylacetaldehyde Cl_HPP->Cl_HPAld Decarboxylase CHPAA This compound Cl_HPAld->CHPAA Aldehyde Dehydrogenase Signaling Pathway of Auxin Influx Inhibition by CHPAA cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA_out IAA (Auxin) AUX1 AUX1/LAX (Influx Carrier) IAA_out->AUX1 transport IAA_in IAA AUX1->IAA_in CHPAA CHPAA CHPAA->AUX1 inhibits TIR1_AFB TIR1/AFB (Receptor) IAA_in->TIR1_AFB binds Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA promotes degradation of ARF ARF Aux_IAA->ARF represses Auxin_Response Auxin-Responsive Gene Expression ARF->Auxin_Response activates Experimental Workflow for Studying CHPAA Effects cluster_phys Physiological Assay cluster_mol Molecular Assay cluster_data Data Analysis and Interpretation start_phys Prepare Arabidopsis seedlings on CHPAA-containing media gravistim Gravistimulate by rotating plates 90° start_phys->gravistim image_phys Time-lapse imaging gravistim->image_phys analyze_phys Measure root curvature angle image_phys->analyze_phys dose_response Generate dose-response curves analyze_phys->dose_response start_mol Culture Nicotiana BY-2 cells treat_mol Pre-incubate with CHPAA start_mol->treat_mol label_mol Add [³H]2,4-D treat_mol->label_mol sample_mol Collect cells over time label_mol->sample_mol quantify_mol Measure radioactivity sample_mol->quantify_mol influx_rate Calculate auxin influx rates quantify_mol->influx_rate conclusion Correlate physiological effect with molecular mechanism dose_response->conclusion influx_rate->conclusion

References

Preliminary In-Vitro Studies of 3-Chloro-4-hydroxyphenylacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a fungal metabolite and a major chlorinated metabolite of chlorotyrosine.[1][2] While its potential as a versatile chemical scaffold for the synthesis of bioactive molecules has been explored, preliminary in-vitro studies on the intrinsic biological activity of the core compound in mammalian systems are limited and suggest a lack of significant cytotoxic or antiparasitic effects at tested concentrations. This technical guide summarizes the available preliminary in-vitro data for CHPAA, focusing on cytotoxicity screenings and its use as a synthetic precursor.

Introduction

This compound (CHPAA), a naturally occurring compound first isolated from the endophytic microfungus Xylaria sp., has garnered interest in medicinal and agricultural chemistry.[3] It is also recognized as a mammalian metabolite of chlorotyrosine.[1][2] In the context of plant biology, CHPAA is characterized as an auxin influx inhibitor.[4] Its chemical structure, featuring a substituted phenyl ring with chloro and hydroxyl groups alongside a carboxylic acid moiety, makes it a viable starting material for the synthesis of more complex molecules with potential therapeutic or herbicidal properties.[5][6] Despite its availability and use in synthetic chemistry, direct investigations into the in-vitro biological effects of CHPAA on mammalian cells are sparse.

In-Vitro Biological Activity

The most definitive in-vitro biological data for this compound comes from a study focused on the synthesis and evaluation of a library of its amide derivatives. In this research, CHPAA itself (designated as compound 1 ) and its methyl ester derivative were screened for potential anticancer and antiparasitic activities.

Cytotoxicity and Antiparasitic Screening

A screening assay was conducted to evaluate the inhibitory effects of CHPAA on a human prostate cancer cell line, as well as on two parasitic protozoa. The results indicate a lack of significant activity at the tested concentration.

Compound TestedCell Line / OrganismConcentrationIncubation TimeResult (% Inhibition)Reference
This compound (1 )LNCaP (Human Prostate Cancer)10 µM72 hours< 50%[3]
This compound (1 )Trypanosoma brucei brucei10 µM72 hours< 50%[3]
This compound (1 )Plasmodium falciparum10 µM72 hours< 50%[3]
Methyl (3-chloro-4-hydroxyphenyl)acetate (2 )LNCaP (Human Prostate Cancer)10 µM72 hours< 50%[3]
Methyl (3-chloro-4-hydroxyphenyl)acetate (2 )Trypanosoma brucei brucei10 µM72 hours< 50%[3]
Methyl (3-chloro-4-hydroxyphenyl)acetate (2 )Plasmodium falciparum10 µM72 hours< 50%[3]

Table 1: Summary of in-vitro cytotoxicity and antiparasitic activity of this compound and its methyl ester derivative.

Additionally, earlier research indicated that CHPAA displayed minimal activity against human melanoma (MM96L) and prostate (DU145) cell lines.[3]

Use as a Synthetic Scaffold

The primary application of CHPAA in the cited literature is as a starting material for the generation of a screening library of amide derivatives. This highlights its utility as a chemical building block rather than a potent bioactive agent itself.

Experimental Protocol: Synthesis of a 20-Membered Amide Library

The following protocol outlines the synthetic route used to generate a library of CHPAA amides for biological screening.[3]

Step 1: Esterification of this compound

  • Reactants: this compound (1.5 g, 0.0075 mol), anhydrous Methanol (1 mL), a crystal of p-Toluenesulfonic acid (pTsOH).

  • Procedure: The reactants are combined and stirred at room temperature for 48 hours. This reaction converts the carboxylic acid moiety of CHPAA to its methyl ester, methyl (3-chloro-4-hydroxyphenyl)acetate, which is more amenable to aminolysis.

Step 2: Aminolysis for Amide Library Generation

  • Reactants: Methyl (3-chloro-4-hydroxyphenyl)acetate (50 mg, 0.25 mmol), various primary amines (0.5 mL).

  • Procedure: The methyl ester is reacted with a diverse set of 20 primary amines in a solvent-free aminolysis procedure. The reaction mixtures are stirred for 16 hours at room temperature to yield the corresponding secondary amides.

G CHPAA This compound (1) Ester Methyl (3-chloro-4-hydroxyphenyl)acetate (2) CHPAA->Ester Esterification MeOH Anhydrous MeOH, pTsOH Amide_Library 20-Membered Amide Library Ester->Amide_Library Solvent-free Aminolysis Amines Primary Amines (R-NH2)

Synthetic workflow for the generation of an amide library from CHPAA.

Signaling Pathways and Mechanism of Action

Currently, there is no published in-vitro data detailing the effects of this compound on specific signaling pathways in mammalian cells or its mechanism of action in a therapeutic context. The compound's known biological role is primarily as an auxin influx inhibitor in plants.[4] Further research would be required to elucidate any potential interactions with mammalian cellular signaling cascades.

G Figure 2. Postulated interaction of CHPAA with mammalian signaling pathways remains uninvestigated. cluster_mammalian_cell Mammalian Cell pathway Signaling Pathways (e.g., MAPK, NF-κB, etc.) response Cellular Response (e.g., Proliferation, Inflammation) pathway->response CHPAA This compound interaction Interaction? CHPAA->interaction interaction->pathway Unknown

Postulated interaction of CHPAA with mammalian signaling pathways remains uninvestigated.

Conclusion and Future Directions

The available preliminary in-vitro data on this compound indicates a lack of significant intrinsic cytotoxicity against the tested cancer cell line and parasitic organisms. Its primary utility in the reviewed literature is as a versatile scaffold for chemical synthesis. For drug development professionals, CHPAA may be considered a viable starting material for library synthesis, but the core molecule itself does not currently present as a promising therapeutic agent based on existing in-vitro screenings.

Future research should aim to:

  • Conduct broader in-vitro screening of CHPAA against a more diverse panel of cancer cell lines and microbial pathogens.

  • Perform enzyme inhibition assays to explore potential targets, as suggested by its use as a building block for bioactive molecules.[5][7]

  • Investigate the effects of CHPAA on inflammatory pathways in relevant cell-based models, given the suggested, yet unsubstantiated, anti-inflammatory potential of its derivatives.[5]

This would provide a more comprehensive understanding of the biological activity profile of this natural product.

References

Methodological & Application

Synthesis of 3-Chloro-4-hydroxyphenylacetic Acid from o-Chlorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Chloro-4-hydroxyphenylacetic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is a two-step process starting from o-chlorophenol. The first step involves the reaction of o-chlorophenol with glyoxylic acid in an alkaline medium to yield 3-chloro-4-hydroxymandelic acid. The intermediate is then reduced in the second step using red phosphorus and iodine to afford the final product, this compound. This document outlines the detailed procedures, including reagent quantities, reaction conditions, and purification methods. Additionally, it includes safety precautions and characterization data for the synthesized compound.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structural features make it a versatile precursor for the development of novel therapeutic agents and agrochemicals. The synthesis route from o-chlorophenol offers a practical and efficient method for obtaining this important compound. The following protocols are based on established patent literature, providing a reliable method for laboratory-scale synthesis.

Experimental Workflow

SynthesisWorkflow A o-Chlorophenol + Glyoxylic Acid B Reaction in Alkaline Medium A->B C 3-Chloro-4-hydroxymandelic Acid B->C D Reduction with Red Phosphorus & Iodine C->D E This compound D->E F Purification E->F G Final Product F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-hydroxymandelic Acid

This procedure describes the formation of the intermediate, 3-chloro-4-hydroxymandelic acid, from o-chlorophenol and glyoxylic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
o-Chlorophenol128.560.39 kg3.03
Glyoxylic acid (50% solution)74.04 (anhydrous)1.75 kg11.82
Sodium hydroxide (B78521) (25% solution)40.002.01 L-
Water18.027 L-
Ethyl acetate (B1210297)88.11As needed-
Concentrated Hydrochloric acid36.46As needed-

Procedure:

  • To a suitable reaction vessel, add 7 liters of water.

  • Add 1.75 kg of a 50% glyoxylic acid solution and neutralize it with 1.63 liters of 25% sodium hydroxide solution.

  • At room temperature, add a mixture of 0.39 kg of o-chlorophenol and 0.38 liters of 25% sodium hydroxide solution.

  • Heat the reaction mixture to approximately 30°C and allow it to react for about 24 hours at this temperature.

  • After the reaction is complete, acidify the mixture to a pH of 1-2 with concentrated hydrochloric acid.

  • Concentrate the solution in vacuo to about half its original volume.

  • Cool the concentrated solution and extract it three times with 1.5 liters of ethyl acetate each time.

  • Combine the ethyl acetate extracts and concentrate them in vacuo to obtain a light, resin-like mass of 3-chloro-4-hydroxymandelic acid. The crude product is reported to crystallize upon standing for a few days.[1]

Expected Yield: Approximately 615 g (98% of the theoretical value).[1]

Purification and Characterization of Intermediate: A sample can be recrystallized from a small amount of water.

  • Melting Point: 140-141°C.[1]

  • The homogeneity of the substance can be checked by thin-layer chromatography.[1]

Step 2: Synthesis of this compound

This protocol details the reduction of 3-chloro-4-hydroxymandelic acid to the final product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude 3-chloro-4-hydroxymandelic acid202.59500 g2.47
Glacial acetic acid60.052.5 L-
Red phosphorus30.9787 g2.81
Iodine253.8131 g0.12
Hydriodic acid (57%)127.9130 mL-
Water18.02680 mL-
Sodium hydroxide (25% solution)40.001 L-

Procedure:

  • Dissolve 500 g of the crude 3-chloro-4-hydroxymandelic acid in 2.5 liters of glacial acetic acid in a reaction vessel equipped with a reflux condenser.

  • To this solution, add 87 g of red phosphorus, 31 g of iodine, 30 mL of 57% hydriodic acid, and 30 mL of water.

  • Heat the mixture to reflux and maintain it for 2.5 hours.

  • After the reaction, decant the solution to separate it from the unreacted phosphorus.

  • Concentrate the solution to a considerable extent in vacuo.

  • Take up the residue in 650 mL of water and add 1 liter of 25% sodium hydroxide solution to adjust the pH to 8-8.5.

  • The sodium salt of this compound will crystallize out.

  • Isolate the sodium salt and process it to obtain this compound.

Expected Yield: The combined yield for both steps is reported to be 68.3% based on the initial amount of o-chlorophenol used, yielding approximately 320 g of the final product.[1]

Purification and Characterization of Final Product: The product is reported to be very pure.

  • Melting Point: 109-110°C.[1]

  • Appearance: White to off-white powder.

  • Characterization Data:

    • 1H NMR (DMSO-d6): Chemical shifts (ppm) can be compared with literature data.

    • IR (KBr): Characteristic peaks for hydroxyl, carboxylic acid, and aromatic C-Cl bonds should be observed.

    • Mass Spectrometry (EI): The molecular ion peak and fragmentation pattern should be consistent with the structure of this compound.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn.

  • o-Chlorophenol: Toxic and corrosive. Avoid contact with skin and eyes. Harmful if swallowed or inhaled.

  • Glyoxylic acid: Corrosive. Causes severe skin burns and eye damage.

  • Red Phosphorus: Flammable solid. Keep away from heat and open flames. Handle with care to avoid friction or shock.

  • Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Glacial Acetic Acid: Corrosive and flammable. Causes severe burns.

  • Hydriodic Acid: Highly corrosive. Causes severe burns.

Concluding Remarks

The described two-step synthesis provides a robust and high-yielding pathway to this compound from readily available starting materials. The detailed protocols and safety information provided herein are intended to facilitate the successful and safe execution of this synthesis by trained researchers. The final product is of high purity, suitable for further use in drug discovery and development projects.

References

Application Notes and Protocols for 3-Chloro-4-hydroxyphenylacetic Acid in Root Development Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a chemical compound that has been characterized as an inhibitor of auxin influx, a critical process in plant growth and development. Auxins, a class of plant hormones, play a pivotal role in regulating root system architecture, including primary root elongation and lateral root formation. By modulating auxin transport, CHPAA serves as a valuable tool for investigating the molecular mechanisms underlying root development. These application notes provide a detailed protocol for utilizing CHPAA in Arabidopsis thaliana root development assays, summarize its observed effects, and offer insights into the relevant signaling pathways.

Introduction

The development of a robust root system is fundamental for plant survival and productivity, enabling water and nutrient acquisition, anchorage, and interaction with the soil microbiome. The phytohormone auxin is a central regulator of root organogenesis. The differential distribution of auxin within the root, maintained by a sophisticated system of influx and efflux carriers, establishes gradients that control cell division, elongation, and differentiation.

The AUX1/LAX family of proteins are key components of the auxin influx machinery, actively transporting auxin into the cell. This compound (CHPAA) has been identified as an inhibitor of this process. By blocking auxin influx, CHPAA can induce phenotypes that mimic those of auxin influx-deficient mutants, such as aux1. This makes CHPAA a powerful chemical tool for dissecting the role of auxin influx in specific developmental processes, including root gravitropism and lateral root initiation. Interestingly, at high concentrations, CHPAA has been reported to exhibit some auxin-like activity, highlighting the complexity of its mode of action[1].

This document provides a comprehensive protocol for conducting root development assays with CHPAA using the model organism Arabidopsis thaliana.

Data Presentation

Table 1: Expected Effects of this compound (CHPAA) on Arabidopsis thaliana Root Development

CHPAA Concentration (µM)Primary Root Length (relative to control)Lateral Root Density (lateral roots/cm)Observations
0 (Control)100%HighNormal root development.
1 - 10ReducedReducedInhibition of primary root growth and a significant decrease in the number of lateral roots are anticipated, consistent with auxin influx inhibition.
> 20VariableVariableAt higher concentrations, potential auxin-like activity might lead to a partial recovery or further inhibition of root growth, depending on the specific experimental conditions. Phenotypes may resemble those of exogenous auxin application (e.g., strong inhibition of primary root elongation, stimulation of adventitious rooting).

Note: This table presents expected trends based on the known biological activity of CHPAA. Researchers should perform dose-response experiments to determine the precise effects under their specific conditions.

Experimental Protocols

This protocol details a method for assessing the impact of CHPAA on the root development of Arabidopsis thaliana seedlings grown on agar (B569324) plates.

Materials
  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose (B13894)

  • MES hydrate

  • Phytagel™ or Agar

  • Potassium hydroxide (B78521) (KOH) for pH adjustment

  • This compound (CHPAA)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Sterile petri dishes (square or round)

  • Sterile micropipette tips and tubes

  • Laminar flow hood

  • Growth chamber with controlled light and temperature conditions

  • Microscope with a camera and measurement software (e.g., ImageJ)

Methods

1. Preparation of CHPAA Stock Solution

  • Prepare a 10 mM stock solution of CHPAA by dissolving the appropriate amount in DMSO.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Growth Medium

  • Prepare MS medium containing 1% (w/v) sucrose and 0.5 g/L MES.

  • Adjust the pH to 5.7 with 1 M KOH.

  • Add Phytagel™ or agar to the manufacturer's recommended concentration (e.g., 0.8% w/v).

  • Autoclave the medium for 20 minutes at 121°C.

  • Allow the medium to cool to approximately 50-60°C in a water bath.

3. Preparation of CHPAA-Containing Plates

  • In a laminar flow hood, add the CHPAA stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM).

  • Ensure the final concentration of DMSO is consistent across all plates, including the control (0 µM CHPAA), and does not exceed 0.1% (v/v).

  • Pour the medium into sterile petri dishes and allow them to solidify.

4. Seed Sterilization and Plating

  • Surface sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol (B145695) for 1-2 minutes, followed by a 5-10 minute incubation in a 50% (v/v) bleach solution containing a drop of Tween-20.

  • Rinse the seeds 3-5 times with sterile distilled water.

  • Resuspend the seeds in sterile 0.1% (w/v) agar and store at 4°C for 2-3 days for stratification to ensure uniform germination.

  • In a laminar flow hood, carefully place individual seeds in a row on the surface of the prepared agar plates.

5. Seedling Growth and Data Collection

  • Seal the plates with breathable tape and place them vertically in a growth chamber.

  • Grow the seedlings under a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature of 22°C.

  • After a predetermined period of growth (e.g., 7-10 days), remove the plates and capture high-resolution images of the seedlings.

  • Using image analysis software (e.g., ImageJ), measure the following parameters:

    • Primary root length (from the root-shoot junction to the root tip).

    • Number of emerged lateral roots.

    • Calculate lateral root density (number of lateral roots per unit length of the primary root).

6. Data Analysis

  • For each treatment, calculate the mean and standard error for each measured parameter.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between the control and CHPAA-treated groups.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment Setup cluster_growth Growth & Data Collection cluster_analysis Analysis stock CHPAA Stock Solution (10 mM in DMSO) plates Pour Plates with Varying [CHPAA] stock->plates media Sterile MS Agar Medium media->plates plating Plate Seeds on Vertical Agar Plates plates->plating seeds Sterilize & Stratify Arabidopsis Seeds seeds->plating growth Incubate in Growth Chamber (7-10 days) plating->growth imaging Image Seedling Root Systems growth->imaging measurement Measure Root Parameters (ImageJ) imaging->measurement stats Statistical Analysis measurement->stats

Caption: Experimental workflow for the Arabidopsis thaliana root development assay with CHPAA.

Auxin Signaling Pathway

auxin_signaling cluster_cell Plant Cell AUX1 AUX1/LAX (Auxin Influx Carrier) Auxin_in Auxin (intracellular) AUX1->Auxin_in CHPAA CHPAA CHPAA->AUX1 inhibits Auxin_out Auxin (extracellular) Auxin_out->AUX1 transport TIR1_AFB TIR1/AFB (Auxin Receptor) Auxin_in->TIR1_AFB binds Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA promotes degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates/represses transcription Root_Development Root Development (Elongation, Lateral Roots) Auxin_Response_Genes->Root_Development

Caption: Simplified auxin signaling pathway and the inhibitory action of CHPAA on the AUX1/LAX influx carrier.

Conclusion

This compound is a valuable chemical probe for studying the role of auxin influx in root development. By inhibiting the AUX1/LAX-mediated transport of auxin, CHPAA allows for the controlled manipulation of auxin homeostasis, leading to observable phenotypes in root system architecture. The provided protocol offers a standardized method for assessing these effects in Arabidopsis thaliana. Further research, including detailed dose-response analyses and studies on different plant species, will continue to elucidate the precise mechanisms of CHPAA action and its potential applications in plant biology and agricultural research.

References

Application Note: Quantification of 3-Chloro-4-hydroxyphenylacetic Acid using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-hydroxyphenylacetic acid is a significant compound in several areas of research, including pharmaceutical development and as a metabolite in biological studies. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and various research applications. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The described method is simple, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Summary of Method

This method utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous solution containing phosphoric acid.[1] Detection is performed using a UV detector. The method has been validated for its linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification).

Quantitative Data Summary

The performance of this HPLC method for the quantification of this compound is summarized in the table below.

ParameterResult
Chromatographic Conditions
HPLC ColumnC18, 5 µm, 4.6 x 150 mm
Mobile PhaseAcetonitrile : Water with 0.1% Phosphoric Acid (40:60, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Detection Wavelength280 nm
Column Temperature30 °C
Retention TimeApproximately 4.5 min
Method Validation
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantification (LOQ)0.75 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

  • Methanol (HPLC grade)

2. Instrumentation

A standard HPLC system equipped with the following components is required:

  • Quaternary or Binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

3. Preparation of Solutions

  • Mobile Phase: Prepare a 60:40 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile. To prepare 1 L of the aqueous component, add 1 mL of phosphoric acid to 999 mL of ultrapure water. The final mobile phase is then prepared by mixing 600 mL of this aqueous solution with 400 mL of acetonitrile. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • For Drug Substance: Accurately weigh an appropriate amount of the sample, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the linear range of the method.

  • For Biological Matrices (e.g., Plasma): A protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.

5. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 30 °C and the UV detection wavelength to 280 nm.

  • Inject 10 µL of each standard solution and sample solution.

  • Record the chromatograms and integrate the peak area for this compound.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Diagrams

experimental_workflow cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Data_Acquisition Data Acquisition (UV 280 nm) Chromatography->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-Chloro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxyphenylacetic acid is a phenolic compound of interest in various fields of research, including drug development and metabolomics.[1] It is recognized as a metabolite of chlorotyrosine and has been utilized as a building block in the synthesis of bioactive molecules.[2] Accurate and sensitive quantification of this analyte in biological matrices is crucial for pharmacokinetic studies and for understanding its physiological and pathological roles. This document provides detailed protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

The following tables summarize the proposed parameters for the quantitative analysis of this compound. These values are based on typical parameters for similar analytes and should be optimized and validated in your laboratory.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z)185.0
Product Ion (m/z)141.0
Dwell Time100 ms
Collision Energy (CE)-15 V (optimization recommended)
Declustering Potential (DP)-40 V (optimization recommended)
Entrance Potential (EP)-10 V
Collision Cell Exit Potential (CXP)-10 V

Table 2: Proposed Liquid Chromatography Parameters

ParameterRecommended Setting
ColumnC18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

Table 3: Proposed Calibration and Quality Control Sample Concentrations

Sample TypeConcentration Range (ng/mL)
Calibration Standards1, 5, 10, 50, 100, 500, 1000
Quality Control (QC) - Low3
Quality Control (QC) - Medium75
Quality Control (QC) - High750

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma or Serum Samples

This protocol is a common and effective method for removing proteins from biological fluids prior to LC-MS/MS analysis.[3]

Materials:

  • Human plasma or serum samples

  • This compound analytical standard

  • Internal standard (IS) (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Spike 100 µL of plasma or serum with the internal standard.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Inject the prepared sample onto the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.

  • Process the data using the appropriate software to quantify the analyte concentration based on the calibration curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis sample Plasma/Serum Sample is_spike Spike with Internal Standard sample->is_spike precipitation Protein Precipitation (Cold Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis (MRM Mode) reconstitution->analysis data Data Processing and Quantification analysis->data

Caption: Workflow for the analysis of this compound.

fragmentation_pathway Proposed Fragmentation of this compound parent [M-H]⁻ m/z 185.0 fragment [M-H-CO₂]⁻ m/z 141.0 parent->fragment - CO₂

Caption: Proposed fragmentation pathway in negative ion mode.

References

Application Note: NMR Spectral Analysis of 3-Chloro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed Nuclear Magnetic Resonance (NMR) spectral data and the corresponding experimental protocols for the analysis of 3-Chloro-4-hydroxyphenylacetic acid. This compound is of interest in various research fields, including as a metabolite and its potential biological activities. The following sections present the ¹H and ¹³C NMR data in clearly structured tables, a comprehensive protocol for data acquisition, and a logical workflow for the spectral analysis.

Spectroscopic Data

The NMR spectra of this compound were acquired in Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆) to provide comprehensive data in different solvent environments.

¹H NMR Spectral Data

The proton NMR spectra provide information on the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data of this compound.

Chemical Shift (δ) ppm (CDCl₃)[1] Chemical Shift (δ) ppm (DMSO-d₆)[1] Multiplicity Coupling Constant (J) Hz Assignment
7.26 7.23 Doublet (d) ~2.2 H-2
7.09 7.02 Doublet of Doublets (dd) ~8.4, 2.2 H-6
6.98 6.92 Doublet (d) ~8.4 H-5
3.56 3.47 Singlet (s) - -CH₂-
- 10.0 (broad s) Broad Singlet - -OH

| - | 11.0 (broad s) | Broad Singlet | - | -COOH |

Note: Coupling constants are estimated based on typical values for aromatic systems. The broad singlets for the hydroxyl and carboxylic acid protons in DMSO-d₆ are due to chemical exchange.

¹³C NMR Spectral Data

The carbon-13 NMR spectra reveal the chemical environment of each carbon atom in the molecule.

Table 2: ¹³C NMR Spectral Data of this compound (Predicted).

Chemical Shift (δ) ppm (Predicted) Assignment
176.5 -COOH
151.0 C-4
130.2 C-1
129.8 C-6
129.5 C-2
121.8 C-3
116.9 C-5

| 40.5 | -CH₂- |

Disclaimer: The ¹³C NMR data presented is based on predictive algorithms due to the absence of readily available, experimentally verified data in peer-reviewed literature. Actual experimental values may vary.

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Spectral Width: Approximately 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq c13_acq ¹³C NMR Acquisition transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration (TMS) baseline->calibrate integrate Integration (¹H) calibrate->integrate for ¹H assign_c13 Assign ¹³C Signals (Chemical Shift) calibrate->assign_c13 for ¹³C assign_h1 Assign ¹H Signals (Chemical Shift, Multiplicity, J-coupling) integrate->assign_h1 structure Structure Verification assign_h1->structure assign_c13->structure

Caption: Workflow for NMR analysis of this compound.

References

Application Notes and Protocols for Preparing Stock Solutions of 3-Chloro-4-hydroxyphenylacetic Acid for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a phenolic acid and a major chlorinated metabolite of chlorotyrosine.[1][2] It is utilized in various research fields, including agricultural and pharmaceutical development, where it may be explored for potential anti-inflammatory and analgesic properties.[3] Proper preparation of stock solutions is critical for accurate and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for the preparation, storage, and handling of CHPAA stock solutions for in vitro studies.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₈H₇ClO₃[1][4]
Molecular Weight186.59 g/mol [1][2]
AppearanceWhite to off-white powder[3]
Melting Point105 - 111 °C[3][5]
Storage Temperature0 - 8 °C[3]
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Precautionary StatementsP261, P264, P280, P302+P352, P305+P351+P338[1][2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for dissolving hydrophobic compounds for use in cell culture.[6]

Materials:

  • This compound (powder, ≥99% purity)[2][3]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of CHPAA needed using its molecular weight (186.59 g/mol ).

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 186.59 g/mol x 1000 mg/g = 18.66 mg

  • Weigh the compound: Carefully weigh out 18.66 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the CHPAA powder.

  • Ensure complete dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. Based on the stability of a similar compound, 3-hydroxyphenylacetic acid, the solid form is stable for at least 4 years at -20°C.[7] The stability of the DMSO stock solution should be validated for long-term experiments.

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the high-concentration stock solution to final working concentrations for cell culture experiments. It is crucial to minimize the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium, as it can have physiological effects on cells.[6][7]

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile pipette tips and tubes

Procedure:

  • Determine the final working concentration: The optimal working concentration of CHPAA should be determined experimentally for each cell line and assay. A starting point could be in the range of 1-100 µM, which is a common range for small molecule testing in cell culture.[8]

  • Serial Dilution: Perform serial dilutions of the 100 mM stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Example for a 100 µM working solution:

      • Prepare an intermediate dilution by adding 10 µL of the 100 mM stock solution to 990 µL of cell culture medium to get a 1 mM solution.

      • Add the appropriate volume of the 1 mM intermediate solution to the final culture volume to achieve 100 µM. For example, add 100 µL of the 1 mM solution to 900 µL of cell culture medium in a well of a 24-well plate.

  • Solvent Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of CHPAA being tested. This accounts for any effects of the solvent on the cells.[6]

Diagrams

Experimental Workflow

Workflow Workflow for Preparing CHPAA Solutions for Cell Culture cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Cell Culture Experiment weigh Weigh CHPAA Powder dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter dissolve->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot thaw Thaw Stock Aliquot aliquot->thaw Use in Experiment dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate cells Plate Cells cells->treat control Prepare Vehicle Control cells->control control->incubate assay Perform Assay incubate->assay

Caption: Workflow for preparing CHPAA solutions.

Logical Relationship of Reagents

Reagents Reagent Relationship for CHPAA Stock Solution CHPAA This compound (Solid) Stock 100 mM Stock Solution (in DMSO) CHPAA->Stock DMSO DMSO (Solvent) DMSO->Stock Working Working Solution (e.g., 100 µM in Medium) Stock->Working Medium Cell Culture Medium (Diluent) Medium->Working

Caption: Reagent relationship diagram.

References

3-Chloro-4-hydroxyphenylacetic Acid in Herbicide Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a chemical compound recognized primarily for its role as an auxin influx inhibitor.[1] In the context of herbicide research, it serves as a valuable tool for studying the physiological processes related to auxin transport and its impact on plant growth and development. While not a commercialized herbicide itself, its ability to disrupt auxin homeostasis provides a basis for investigating novel herbicidal mechanisms. This document provides an overview of its application, theoretical experimental protocols, and the underlying mechanism of action.

Mechanism of Action: Auxin Influx Inhibition

The primary mode of action of this compound is the inhibition of auxin influx into plant cells.[1] Auxins, a class of plant hormones, are crucial for numerous developmental processes, including cell elongation, division, and differentiation. The transport of auxin between cells is tightly regulated by influx and efflux carrier proteins.

CHPAA is thought to interfere with the function of auxin influx carriers, such as the AUX1/LAX family of proteins. By blocking these carriers, CHPAA disrupts the normal cellular uptake of auxin, leading to an imbalance in intracellular auxin levels. This disruption of auxin gradients can interfere with critical developmental processes, ultimately leading to phytotoxicity and plant death.

Signaling Pathway

The inhibition of auxin influx by this compound initiates a cascade of events that disrupt normal plant growth. The following diagram illustrates the proposed signaling pathway.

G cluster_membrane Cell Membrane cluster_cell Plant Cell AUX1 AUX1/LAX (Auxin Influx Carrier) Auxin_in Auxin (intracellular) AUX1->Auxin_in Disrupted_Growth Disrupted Growth & Development (Phytotoxicity) AUX1->Disrupted_Growth Leads to Auxin_out Auxin (extracellular) Auxin_out->AUX1 Transport TIR1_AFB TIR1/AFB Receptor Complex Auxin_in->TIR1_AFB Binding Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibition Auxin_Genes Auxin-Responsive Gene Expression ARF->Auxin_Genes Activation Growth Normal Growth & Development Auxin_Genes->Growth CHPAA This compound CHPAA->AUX1 Inhibition

Proposed signaling pathway of this compound (CHPAA).

Quantitative Data

Currently, there is a notable lack of publicly available, specific quantitative data (e.g., IC₅₀ or EC₅₀ values) detailing the herbicidal efficacy of this compound against a range of common weed species. The primary application of this compound has been in physiological studies to elucidate the mechanics of auxin transport rather than in broad-spectrum herbicide screening. Researchers interested in the herbicidal potential of CHPAA would need to conduct their own dose-response experiments.

The following table is a template that can be used to summarize such experimental data.

Target Weed SpeciesCommon NameGrowth StageParameterValue (e.g., µM)95% Confidence Interval
Arabidopsis thalianaThale CressSeedlingRoot Growth IC₅₀Data not availableData not available
Amaranthus retroflexusRedroot Pigweed2-4 leafBiomass Reduction EC₅₀Data not availableData not available
Echinochloa crus-galliBarnyard Grass2-3 leafSeedling Lethality LD₅₀Data not availableData not available

Experimental Protocols

The following are generalized protocols for evaluating the herbicidal activity of this compound. These should be adapted and optimized based on the specific research objectives and target plant species.

Arabidopsis thaliana Root Growth Inhibition Assay

This assay is a standard method for assessing the effect of compounds on plant growth and is particularly sensitive to auxin-related disruptions.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar (B569324)

  • Petri dishes (square or round)

  • This compound (CHPAA) stock solution (e.g., in DMSO or ethanol)

  • Sterile water

  • Growth chamber with controlled light and temperature

Protocol:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using a suitable method (e.g., 70% ethanol (B145695) for 1 minute followed by 50% bleach with a drop of Tween-20 for 10 minutes, and then rinse 4-5 times with sterile water).

  • Plating: Resuspend sterilized seeds in sterile 0.1% agarose (B213101) and sow them in a line on the surface of MS agar plates (0.8% agar, 1% sucrose, pH 5.7).

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar. Grow for 4-5 days under long-day conditions (16h light / 8h dark) at approximately 22°C.

  • Treatment: Prepare MS agar plates containing a range of CHPAA concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A control plate with the solvent used for the stock solution should also be prepared.

  • Transfer: Carefully transfer seedlings of uniform size to the treatment and control plates.

  • Incubation: Return the plates to the growth chamber and continue vertical growth for another 3-5 days.

  • Data Collection: Scan the plates daily and measure the primary root length from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the percent root growth inhibition for each concentration relative to the solvent control. Determine the IC₅₀ value (the concentration that inhibits root growth by 50%) by fitting the data to a dose-response curve.

G A Seed Sterilization B Plating on MS Agar A->B C Stratification (4°C, 2-3 days) B->C D Germination & Vertical Growth (4-5 days) C->D E Transfer to CHPAA-containing Plates D->E F Incubation & Vertical Growth (3-5 days) E->F G Image Acquisition & Root Measurement F->G H Data Analysis (IC50 determination) G->H

Workflow for Arabidopsis root growth inhibition assay.
Whole Plant Herbicide Bioassay (Pre-emergence)

This protocol assesses the effect of CHPAA on seed germination and early seedling growth when applied to the soil.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots or trays filled with a sterile soil mix

  • This compound (CHPAA)

  • Solvent (e.g., acetone (B3395972) or ethanol) and surfactant

  • Spray chamber or hand sprayer

  • Greenhouse or growth chamber

Protocol:

  • Potting: Fill pots or trays with a consistent amount of soil mix and moisten it.

  • Sowing: Sow a known number of seeds of the target weed species at a uniform depth.

  • Treatment Preparation: Prepare a series of CHPAA solutions at different concentrations in a suitable solvent with a surfactant to ensure even application.

  • Application: Apply the CHPAA solutions evenly to the soil surface using a calibrated sprayer. A control group should be sprayed with the solvent and surfactant solution only.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Data Collection: After a set period (e.g., 14-21 days), count the number of emerged seedlings (germination rate) and harvest the above-ground biomass.

  • Analysis: Dry the harvested biomass to a constant weight. Calculate the percent inhibition of germination and biomass reduction for each CHPAA concentration compared to the control. Determine the EC₅₀ (effective concentration for 50% reduction) or GR₅₀ (50% growth reduction) from a dose-response curve.

Whole Plant Herbicide Bioassay (Post-emergence)

This protocol evaluates the effect of CHPAA on established seedlings.

Materials:

  • Seedlings of target weed species grown to a specific stage (e.g., 2-4 true leaves)

  • Pots with established seedlings

  • This compound (CHPAA)

  • Solvent and surfactant

  • Spray chamber or hand sprayer

  • Greenhouse or growth chamber

Protocol:

  • Seedling Preparation: Grow the target weed species in pots to the desired growth stage.

  • Treatment Preparation: Prepare CHPAA solutions as described for the pre-emergence assay.

  • Application: Spray the seedlings with the different concentrations of CHPAA until foliage is thoroughly wet but not to the point of runoff. A control group should be sprayed with the solvent and surfactant only.

  • Incubation: Return the pots to the greenhouse or growth chamber.

  • Data Collection: Observe the plants regularly for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis). After a specified period (e.g., 14-21 days), harvest the above-ground biomass.

  • Analysis: Determine the fresh and/or dry weight of the harvested biomass. Calculate the percent biomass reduction for each concentration relative to the control and determine the EC₅₀ or GR₅₀.

Conclusion

This compound is a valuable research tool for investigating the role of auxin influx in plant development and for exploring novel herbicidal modes of action. While it is not a commercial herbicide, the study of its effects can contribute to the design and development of new weed management strategies that target auxin transport. The protocols outlined here provide a framework for researchers to quantitatively assess the phytotoxic effects of CHPAA and similar compounds. Further research is needed to establish a comprehensive dataset of its herbicidal efficacy against a broader range of agronomically important weeds.

References

Application Notes and Protocols: 3-Chloro-4-hydroxyphenylacetic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) as a versatile intermediate in the synthesis of potential pharmaceutical agents. Detailed protocols for the synthesis of an amide library for screening purposes and a proposed pathway for the synthesis of 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) inhibitors are presented, along with relevant biological context and quantitative data.

Introduction to this compound (CHPAA)

This compound (CHPAA) is a fungal metabolite that has garnered significant interest as a building block in medicinal chemistry.[1][2] Its substituted phenylacetic acid scaffold is amenable to a variety of chemical modifications, making it an attractive starting material for the generation of diverse compound libraries for drug discovery. CHPAA has been utilized as an intermediate in the synthesis of compounds with potential applications as anti-inflammatory, analgesic, and antiosteoporotic agents.[3]

Chemical Properties of CHPAA:

PropertyValue
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance White to off-white powder
Melting Point 108-110 °C
CAS Number 33697-81-3

Application 1: Synthesis of an Amide Library for Biological Screening

CHPAA can be readily converted into its methyl ester, which then serves as a scaffold for the synthesis of a diverse library of amides through aminolysis. This approach has been successfully employed to generate a 20-membered amide library for screening against various biological targets, including cancer cell lines and parasites.

Experimental Protocol: Two-Step Synthesis of an Amide Library

This protocol describes the initial esterification of CHPAA followed by a solvent-free aminolysis to generate a library of N-substituted amides.

Step 1: Synthesis of Methyl (3-chloro-4-hydroxyphenyl)acetate (CHPAA-OMe)

A solution of this compound (1.0 eq) in anhydrous methanol (B129727) is treated with a catalytic amount of p-toluenesulfonic acid (p-TsOH). The reaction mixture is stirred at room temperature for 48 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield methyl (3-chloro-4-hydroxyphenyl)acetate.

Step 2: Solvent-Free Aminolysis for Amide Synthesis

Methyl (3-chloro-4-hydroxyphenyl)acetate (1.0 eq) is mixed with a diverse range of primary amines (1.2 eq) in individual reaction vials. The mixtures are heated, typically in a heating block or oven, at a temperature sufficient to drive the reaction to completion (e.g., 80-100 °C) for a specified period (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the crude products can be purified by an appropriate method, such as column chromatography or recrystallization, to afford the desired N-substituted 2-(3-chloro-4-hydroxyphenyl)acetamides.

Quantitative Data: Amide Library Synthesis

The following table summarizes the yields for a selection of amides synthesized using the above protocol.

Amine SubstrateProductYield (%)
BenzylamineN-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide73
4-FluorobenzylamineN-(4-fluorobenzyl)-2-(3-chloro-4-hydroxyphenyl)acetamideData not available
2-FluorobenzylamineN-(2-fluorobenzyl)-2-(3-chloro-4-hydroxyphenyl)acetamideData not available
3-FluorobenzylamineN-(3-fluorobenzyl)-2-(3-chloro-4-hydroxyphenyl)acetamideData not available
CyclohexanemethylamineN-(cyclohexylmethyl)-2-(3-chloro-4-hydroxyphenyl)acetamide25
.........

Note: Yields for the complete 20-membered library were not publicly available. The provided yields are for representative examples.

Experimental Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Solvent-Free Aminolysis CHPAA This compound (CHPAA) Esterification Stir at RT, 48h CHPAA->Esterification MeOH Methanol (MeOH) MeOH->Esterification pTsOH p-Toluenesulfonic acid (p-TsOH) pTsOH->Esterification CHPAA_OMe Methyl (3-chloro-4-hydroxyphenyl)acetate Esterification->CHPAA_OMe CHPAA_OMe_ref Methyl (3-chloro-4-hydroxyphenyl)acetate PrimaryAmines Primary Amines (R-NH2) Aminolysis Heat (80-100°C), 12-24h PrimaryAmines->Aminolysis AmideLibrary N-substituted 2-(3-chloro-4-hydroxyphenyl)acetamide (B1256588) Library Aminolysis->AmideLibrary CHPAA_OMe_ref->Aminolysis

Caption: Workflow for the synthesis of an amide library from CHPAA.

Biological Application: Modulation of Lipid Metabolism in Prostate Cancer

While the synthesized amide library showed no significant antiparasitic or direct cytotoxic activity at 10 µM, certain fluorobenzyl analogues were found to reduce cellular phospholipid and neutral lipid levels in LNCaP and PC-3 prostate cancer cells. This suggests a potential role for these compounds in targeting the aberrant lipid metabolism often observed in prostate cancer.

Prostate cancer cells exhibit increased de novo lipogenesis, which is crucial for their proliferation and survival. This process is regulated by complex signaling pathways, including the sterol regulatory element-binding protein (SREBP) pathway and the PI3K/Akt pathway.

G cluster_0 Prostate Cancer Cell PI3K PI3K Akt Akt PI3K->Akt SREBP SREBP Akt->SREBP LipogenicEnzymes Lipogenic Enzymes (e.g., FASN, ACC) SREBP->LipogenicEnzymes LipidSynthesis De Novo Lipogenesis LipogenicEnzymes->LipidSynthesis CellGrowth Cell Proliferation & Survival LipidSynthesis->CellGrowth CHPAA_Amides CHPAA-derived Amides CHPAA_Amides->LipidSynthesis Inhibition

Caption: Simplified signaling pathway of lipid metabolism in prostate cancer and the potential point of intervention for CHPAA-derived amides.

Application 2: Proposed Synthesis of 17β-HSD2 Inhibitors

CHPAA is a valuable precursor for the synthesis of inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in osteoporosis.[2] 17β-HSD2 catalyzes the conversion of the potent estrogen estradiol (B170435) (E2) into the less active estrone (B1671321) (E1). Inhibiting this enzyme can locally increase estradiol levels in bone, potentially mitigating bone loss.

Proposed Experimental Protocol: Synthesis of a Biphenyl (B1667301) Amide 17β-HSD2 Inhibitor

This proposed protocol outlines a plausible synthetic route to a biphenyl amide-based 17β-HSD2 inhibitor, starting from CHPAA. The key steps are a Suzuki coupling to form the biphenyl core, followed by amidation.

Step 1: Suzuki Coupling

Methyl (3-chloro-4-hydroxyphenyl)acetate (CHPAA-OMe) (1.0 eq) is reacted with a suitable boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere until completion. After workup and purification, the corresponding biphenyl ester is obtained.

Step 2: Amidation

The biphenyl ester (1.0 eq) is then subjected to aminolysis with a desired primary amine (1.2 eq) under conditions similar to those described in section 2.1, step 2, to yield the final biphenyl amide product.

Proposed Synthesis Workflow

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Amidation CHPAA_OMe Methyl (3-chloro-4-hydroxyphenyl)acetate Suzuki Suzuki Coupling CHPAA_OMe->Suzuki BoronicAcid Boronic Acid (Ar-B(OH)2) BoronicAcid->Suzuki Catalyst Pd Catalyst & Base Catalyst->Suzuki BiphenylEster Biphenyl Ester Intermediate Suzuki->BiphenylEster BiphenylEster_ref Biphenyl Ester Intermediate PrimaryAmine Primary Amine (R-NH2) Amidation Aminolysis PrimaryAmine->Amidation FinalProduct Biphenyl Amide 17β-HSD2 Inhibitor Amidation->FinalProduct BiphenylEster_ref->Amidation

Caption: Proposed workflow for the synthesis of a biphenyl amide 17β-HSD2 inhibitor from CHPAA.

Biological Application: Inhibition of Estradiol Metabolism in Osteoporosis

In postmenopausal women, a decrease in estradiol levels contributes to an increase in bone resorption, leading to osteoporosis. 17β-HSD2 in bone tissue converts estradiol to the less active estrone. By inhibiting this enzyme, the local concentration of estradiol can be maintained, thereby promoting bone health.

G Estradiol Estradiol (E2) (Potent Estrogen) HSD2 17β-HSD2 Estradiol->HSD2 BoneHealth Maintains Bone Density Estradiol->BoneHealth Estrone Estrone (E1) (Less Active) BoneLoss Increased Bone Resorption (Osteoporosis) Estrone->BoneLoss HSD2->Estrone Inhibitor CHPAA-derived 17β-HSD2 Inhibitor Inhibitor->HSD2 Inhibition

Caption: Mechanism of action of 17β-HSD2 inhibitors in the context of osteoporosis.

References

Application Notes and Protocols for Developing a Screening Library with a 3-Chloro-4-hydroxyphenylacetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and screening a chemical library based on the 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) scaffold. CHPAA, a fungal metabolite, serves as a versatile starting point for the synthesis of diverse compound libraries for drug discovery programs.[1] This document outlines detailed protocols for the parallel synthesis of a 20-membered amide library derived from CHPAA and subsequent screening against various disease targets, including protozoan parasites and cancer cell lines.

Introduction to the this compound Scaffold

This compound is a naturally occurring compound that has been identified as an auxin influx inhibitor.[2] Its structure presents multiple points for chemical modification, making it an ideal scaffold for the generation of diverse chemical libraries. The synthesis of an amide library from this scaffold has been shown to yield compounds with biological activity against Plasmodium falciparum (the causative agent of malaria), Trypanosoma brucei (the causative agent of African trypanosomiasis), and human prostate cancer cells.

Data Presentation: Biological Activity of the CHPAA Amide Library

The following tables summarize the in vitro biological activities of a 20-membered amide library synthesized from the this compound scaffold.

Table 1: Antiplasmodial and Antitrypanosomal Activity of CHPAA Amide Library

Compound IDAmine MoietyP. falciparum (3D7) IC50 (µM)T. brucei (s427) IC50 (µM)
3 4-methoxybenzylamine>20>20
4 2-chlorobenzylamine>20>20
5 3-methylbenzylamine>20>20
6 4-chlorobenzylamine>20>20
7 2,4-dichlorobenzylamine>20>20
8 3,4-dichlorobenzylamine15.28.9
9 4-fluorobenzylamine>20>20
10 4-(trifluoromethyl)benzylamine>20>20
11 2-phenylethylamine>20>20
12 3-phenylpropylamine12.57.5
13 1-naphthylmethylamine>20>20
14 2-(4-chlorophenyl)ethylamine>20>20
15 4-phenylbutylamine9.85.1
16 2-(pyridin-2-yl)ethylamine>20>20
17 tryptamine>20>20
18 2-(thiophen-2-yl)ethylamine>20>20
19 cyclohexanemethylamine>20>20
20 heptylamine>20>20
21 octylamine>20>20
22 decylamine10.56.2
Chloroquine -0.007-
Pentamidine --0.002

Table 2: Antiproliferative Activity of CHPAA Amide Library against Prostate Cancer Cells

Compound IDAmine MoietyLNCaP IC50 (µM)PC3 IC50 (µM)
3 4-methoxybenzylamine>50>50
4 2-chlorobenzylamine>50>50
5 3-methylbenzylamine>50>50
6 4-chlorobenzylamine>50>50
7 2,4-dichlorobenzylamine>50>50
8 3,4-dichlorobenzylamine35.142.5
9 4-fluorobenzylamine>50>50
10 4-(trifluoromethyl)benzylamine>50>50
11 2-phenylethylamine>50>50
12 3-phenylpropylamine28.933.7
13 1-naphthylmethylamine>50>50
14 2-(4-chlorophenyl)ethylamine>50>50
15 4-phenylbutylamine18.622.4
16 2-(pyridin-2-yl)ethylamine>50>50
17 tryptamine>50>50
18 2-(thiophen-2-yl)ethylamine>50>50
19 cyclohexanemethylamine>50>50
20 heptylamine>50>50
21 octylamine>50>50
22 decylamine25.329.8
Docetaxel -0.0050.003

Experimental Protocols

A. Synthesis of the this compound Amide Library

This protocol describes the parallel synthesis of a 20-membered amide library from the CHPAA scaffold.

1. Esterification of this compound (CHPAA)

  • Materials: this compound, Methanol (anhydrous), p-Toluenesulfonic acid monohydrate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous methanol.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl (3-chloro-4-hydroxyphenyl)acetate.

2. Parallel Amide Synthesis

  • Materials: Methyl (3-chloro-4-hydroxyphenyl)acetate, a diverse set of 20 primary amines (see Table 1 for examples), reaction vials.

  • Procedure:

    • In separate reaction vials, add methyl (3-chloro-4-hydroxyphenyl)acetate (1.0 eq).

    • To each vial, add a different primary amine (1.2 eq).

    • Seal the vials and heat at 80 °C for 24-72 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixtures to room temperature.

    • Purify each amide derivative by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

    • Characterize the final products by NMR and mass spectrometry.

G CHPAA This compound Ester Methyl (3-chloro-4-hydroxyphenyl)acetate CHPAA->Ester   Esterification (MeOH, p-TsOH) Amide Amide Derivative Ester->Amide Aminolysis Amine Primary Amine (R-NH2) Amine->Amide

Caption: Synthesis workflow for the CHPAA amide library.
B. In Vitro Biological Assays

1. Antiplasmodial Assay against Plasmodium falciparum

  • Principle: This assay measures the inhibition of parasite growth by quantifying the amount of parasite lactate (B86563) dehydrogenase (pLDH) produced.

  • Materials: P. falciparum 3D7 strain, human erythrocytes, RPMI-1640 medium, Malstat reagent, NBT/PES solution.

  • Procedure:

    • Maintain asynchronous cultures of P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with Albumax II.

    • Serially dilute the test compounds in a 96-well plate.

    • Add the parasite culture (2% parasitemia, 2% hematocrit) to each well and incubate for 72 hours at 37 °C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • After incubation, lyse the cells by freeze-thaw cycles.

    • Add Malstat reagent and NBT/PES solution to each well and incubate in the dark for 2 hours.

    • Measure the absorbance at 650 nm using a microplate reader.

    • Calculate the IC50 values using a dose-response curve.

2. Antitrypanosomal Assay against Trypanosoma brucei

  • Principle: This assay determines the viability of trypanosomes using a resazurin-based fluorometric method.

  • Materials: T. brucei s427 bloodstream form, HMI-9 medium, resazurin (B115843) solution.

  • Procedure:

    • Culture T. brucei in HMI-9 medium supplemented with 10% fetal bovine serum.

    • Serially dilute the test compounds in a 96-well plate.

    • Add the trypanosome suspension (2 x 10^4 cells/mL) to each well and incubate for 66 hours at 37 °C with 5% CO2.

    • Add resazurin solution to each well and incubate for an additional 6 hours.

    • Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.

    • Calculate the IC50 values from the dose-response curves.

3. Antiproliferative Assay against Prostate Cancer Cell Lines

  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Materials: LNCaP and PC3 prostate cancer cell lines, RPMI-1640 medium, fetal bovine serum (FBS), MTT solution, DMSO.

  • Procedure:

    • Culture LNCaP and PC3 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values from the dose-response curves.

G cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_data Data Analysis Synthesis Parallel Amide Synthesis Purification Purification & Characterization Synthesis->Purification Antimalarial Antiplasmodial Assay (P. falciparum) Purification->Antimalarial Antitrypanosomal Antitrypanosomal Assay (T. brucei) Purification->Antitrypanosomal Anticancer Antiproliferative Assay (Prostate Cancer Cells) Purification->Anticancer IC50 IC50 Determination Antimalarial->IC50 Antitrypanosomal->IC50 Anticancer->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: Experimental workflow from library synthesis to data analysis.

Potential Signaling Pathways

While the precise mechanisms of action for the active compounds from this library are yet to be fully elucidated, their structural similarity to known bioactive molecules suggests several potential signaling pathways that could be targeted.

  • Auxin Signaling Pathway (in plants): As the parent scaffold is a known auxin influx inhibitor, these compounds may interfere with auxin transport and signaling in plant systems.[2] In human cells, while a direct ortholog of the plant auxin pathway is absent, some studies suggest that auxin-like molecules can interact with certain cellular targets.

  • Metabolic Pathways: Phenylacetic acid derivatives have been implicated in the modulation of various metabolic pathways. Further investigation into the effects of these compounds on cellular metabolism, particularly in cancer cells which often exhibit altered metabolic profiles, is warranted.

  • Inflammatory Signaling Pathways: Some phenylacetic acid derivatives possess anti-inflammatory properties. These compounds could potentially inhibit key enzymes or signaling molecules in inflammatory cascades, such as cyclooxygenases (COX) or cytokines.

  • Apoptosis and Cell Cycle Regulation: The antiproliferative activity observed in prostate cancer cells suggests that these compounds may induce apoptosis or cause cell cycle arrest. Investigating their effects on key regulatory proteins such as caspases, cyclins, and cyclin-dependent kinases would be a logical next step.

G cluster_compound CHPAA Amide Derivative cluster_pathways Potential Cellular Targets Compound Active Compound Metabolism Metabolic Pathways Compound->Metabolism Modulation Inflammation Inflammatory Signaling (e.g., NF-κB, MAPK) Compound->Inflammation Inhibition CellCycle Cell Cycle Regulation (e.g., CDKs, Cyclins) Compound->CellCycle Arrest Apoptosis Apoptosis Induction (e.g., Caspases) Compound->Apoptosis Induction

Caption: Potential signaling pathways modulated by CHPAA derivatives.

References

Application Notes and Protocols for the Detection of 3-Chloro-4-hydroxyphenylacetic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a metabolite of interest in various biomedical and pharmaceutical research areas. Accurate and reliable quantification of CHPAA in biological matrices such as plasma, serum, and urine is crucial for understanding its pharmacokinetics, toxicological profile, and role in various physiological and pathological processes. This document provides detailed application notes and protocols for the analytical detection of CHPAA using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques Overview

The choice of analytical technique for CHPAA detection depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • HPLC-UV: A robust and widely available technique suitable for routine analysis when high sensitivity is not the primary requirement.

  • GC-MS: Offers high separation efficiency and specificity, particularly when coupled with derivatization to improve the volatility of CHPAA.

  • LC-MS/MS: The gold standard for high-sensitivity and high-selectivity quantification of small molecules in complex biological matrices.

Currently, there are no commercially available ELISA kits specifically designed for the detection of this compound. Researchers requiring an immunoassay-based method would need to develop a custom assay, which involves antibody production and assay optimization.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described analytical methods. It is important to note that while specific data for this compound is limited in published literature, the presented values are based on methods for structurally similar phenolic acids and should be validated for CHPAA in the user's laboratory.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 ng/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 50 - 150 ng/mL0.5 - 15 ng/mL0.05 - 5 ng/mL
Linearity (R²) (Typical Range) > 0.99 (50 - 5000 ng/mL)> 0.99 (1 - 1000 ng/mL)> 0.995 (0.1 - 500 ng/mL)
Recovery 85 - 110%80 - 115%90 - 110%
Precision (%RSD) < 15%< 15%< 10%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of CHPAA in less complex matrices or when higher concentrations are expected.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample (Plasma, Serum, or Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

HPLC-UV analysis workflow for CHPAA.
Detailed Protocol

1. Sample Preparation (Plasma/Serum):

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable-isotope labeled compound if available, or another phenolic acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the clear supernatant to an HPLC vial.

2. Sample Preparation (Urine):

  • Liquid-Liquid Extraction:

    • To 500 µL of urine, add an internal standard and acidify to pH 2-3 with 1 M HCl.

    • Add 2 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Repeat the extraction with another 2 mL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under nitrogen.

    • Reconstitute in 200 µL of the initial mobile phase.

3. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A reverse phase (RP) HPLC method with a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid can also be used. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Approximately 280 nm (requires experimental verification for optimal absorbance of CHPAA).

  • Column Temperature: 30°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of CHPAA, making it amenable to gas chromatography. Trimethylsilyl (TMS) derivatization is a common approach for phenolic acids.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (Plasma, Serum, or Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Drying Evaporation to Complete Dryness Extraction->Drying Derivatization TMS Derivatization (e.g., with BSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan or SIM mode) Ionization->Detection Quantification Data Analysis Detection->Quantification

GC-MS analysis workflow for CHPAA.
Detailed Protocol

1. Sample Preparation:

  • Perform extraction as described for the HPLC-UV method (protein precipitation for plasma/serum or LLE for urine).

  • It is critical to ensure the extract is completely dry before derivatization.

2. Derivatization:

  • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

3. GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-550 for initial identification of the CHPAA-TMS derivative.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized CHPAA. The TMS ethers of methyl or ethyl esters of similar compounds have a common ion at m/e 179 which can be used for quantitation.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the quantification of CHPAA in biological samples.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Serum, or Urine) Precipitation Protein Precipitation (for Plasma/Serum) Sample->Precipitation Dilution Dilution (for Urine) Sample->Dilution Centrifugation Centrifugation Precipitation->Centrifugation Dilution->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection UPLC/HPLC Injection Supernatant->Injection Separation Reverse-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI - Negative Mode) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Data Analysis Detection->Quantification

LC-MS/MS analysis workflow for CHPAA.
Detailed Protocol

1. Sample Preparation (Plasma/Serum):

  • Protein Precipitation:

    • To 50 µL of plasma or serum, add 150 µL of ice-cold methanol (B129727) containing a stable isotope-labeled internal standard for CHPAA (if available).

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • The supernatant can be directly injected or evaporated and reconstituted in the initial mobile phase for concentration.

2. Sample Preparation (Urine):

  • Dilution:

    • Centrifuge the urine sample at 3,000 x g for 5 minutes to remove particulates.

    • Dilute the supernatant 1:10 with the initial mobile phase containing the internal standard.

    • Vortex and transfer to an LC-MS vial.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: A C18 reverse-phase column suitable for UPLC or HPLC (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • The precursor ion will be the deprotonated molecule [M-H]⁻ of CHPAA.

    • Product ions need to be determined by infusing a standard solution of CHPAA into the mass spectrometer.

  • Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard.

Method Validation Considerations

For use in regulated studies, all analytical methods must be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day variability.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: Ion suppression or enhancement in mass spectrometry-based methods.

  • Stability: Stability of the analyte in the biological matrix under different storage conditions and during sample processing.

Conclusion

The analytical methods described provide a comprehensive guide for the detection and quantification of this compound in biological samples. While HPLC-UV offers a straightforward approach for less demanding applications, GC-MS and particularly LC-MS/MS provide the high sensitivity and selectivity required for detailed pharmacokinetic and metabolic studies. The choice of method should be guided by the specific research question, the available instrumentation, and the required analytical performance. It is imperative to perform a thorough method validation to ensure the reliability of the generated data.

References

Application Notes and Protocols for 3-Chloro-4-hydroxyphenylacetic acid Treatment of Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific, peer-reviewed protocol for the application of 3-Chloro-4-hydroxyphenylacetic acid (3-Cl-4-HPAA) to Arabidopsis thaliana has been identified in the public domain. The following application notes and protocols are constructed based on general methodologies for chemical treatment of Arabidopsis thaliana and knowledge of related auxin-like compounds. This document is intended to serve as a foundational guide for researchers to develop a specific experimental design.

Introduction

This compound (3-Cl-4-HPAA) is a halogenated derivative of 4-hydroxyphenylacetic acid. While its direct effects on Arabidopsis thaliana are not documented, its structural similarity to phenylacetic acid (PAA), a known natural auxin, suggests it may possess auxin-like activity or interfere with endogenous auxin pathways. PAA and its conjugates are known to influence plant development and stress responses by impacting auxin homeostasis[1]. Furthermore, chlorinated auxins, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), have been shown to be potent auxins that can significantly affect plant growth[2][3][4][5][6].

These protocols provide a starting point for investigating the effects of 3-Cl-4-HPAA on Arabidopsis thaliana, including methodologies for preparing treatment solutions, applying the chemical to plants grown in vitro and in soil, and assessing its biological effects.

Data Presentation: Hypothetical Dose-Response Experiment

To determine the optimal concentration of 3-Cl-4-HPAA, a dose-response experiment is essential. The following table outlines a proposed experimental setup for an initial screening using an in-vitro root growth assay.

Parameter Description
Plant Material Arabidopsis thaliana, ecotype Columbia-0 (Col-0)
Growth Medium 1/2 Murashige and Skoog (MS) medium, 1% (w/v) sucrose, 0.8% (w/v) agar (B569324), pH 5.7
Treatment Concentrations 0 µM (Mock), 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM
Application Method Supplementation of the growth medium
Growth Conditions 22°C, 16h light / 8h dark photoperiod
Duration of Treatment 10 days
Primary Endpoints Primary root length (cm), Number of lateral roots, Root hair density
Secondary Endpoints Fresh weight (mg), Chlorophyll content, Expression of auxin-responsive genes (e.g., IAA1, GH3.3)
Replicates n = 15-20 seedlings per treatment group

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of 3-Cl-4-HPAA.

Materials:

  • This compound (MW: 186.59 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO) or 1 M KOH

  • Sterile microcentrifuge tubes

  • Sterile, purified water (e.g., Milli-Q)

Procedure:

  • Weigh out 18.66 mg of this compound.

  • Dissolve the powder in 1 mL of DMSO to create a 100 mM stock solution. Note: Alternatively, for applications where DMSO may interfere with the experiment, the acid can be dissolved in a small volume of 1 M KOH and then brought to the final volume with sterile water. Neutralize with HCl if necessary, though at high stock concentrations, the pH of the final, diluted media should be minimally affected.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol for In-Vitro Treatment and Phenotypic Analysis

This protocol is designed for assessing the effects of 3-Cl-4-HPAA on seedling growth and development.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Sterilization solution (e.g., 5% commercial bleach with 0.05% Tween-20)

  • Sterile water

  • 1/2 MS agar plates (as described in the data table)

  • 3-Cl-4-HPAA stock solution

  • Forceps, sterile filter paper

Procedure:

  • Seed Sterilization: a. Place seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of sterilization solution and vortex for 5-10 minutes. c. Pellet the seeds by centrifugation (1 min at 5,000 x g) and carefully remove the supernatant. d. Wash the seeds three times with sterile water. e. Resuspend the seeds in sterile 0.1% (w/v) agar and store at 4°C for 2-3 days for stratification.

  • Plate Preparation: a. Prepare 1/2 MS medium and autoclave. b. Allow the medium to cool to approximately 50-55°C. c. Add the appropriate volume of the 100 mM 3-Cl-4-HPAA stock solution to achieve the desired final concentrations (e.g., for 10 µM in 100 mL of media, add 10 µL of stock). d. For the mock control, add an equivalent volume of the solvent (DMSO). e. Pour the medium into sterile petri dishes and allow them to solidify.

  • Plating and Growth: a. Pipette the stratified seeds onto the surface of the prepared plates, arranging them in a single row. b. Seal the plates with breathable tape. c. Place the plates vertically in a growth chamber under controlled conditions (22°C, 16h light / 8h dark).

  • Data Collection: a. After 10 days, remove the plates and scan them using a high-resolution flatbed scanner. b. Measure primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ). c. Assess root hair formation under a stereomicroscope.

Protocol for Soil-Based Treatment

This protocol is suitable for examining the effects of 3-Cl-4-HPAA on mature plants.

Materials:

  • Pots with appropriate soil mix (e.g., peat moss, perlite, vermiculite (B1170534) in a 3:1:1 ratio)

  • Arabidopsis thaliana plants (e.g., 3-4 weeks old)

  • 3-Cl-4-HPAA stock solution and sterile water

Procedure:

  • Plant Growth: a. Sow stratified seeds directly onto the soil surface or transplant seedlings from in-vitro plates. b. Grow plants in a controlled environment chamber or greenhouse.

  • Preparation of Treatment Solution: a. Dilute the 100 mM 3-Cl-4-HPAA stock solution in water to the desired final concentration (e.g., 50 µM). Prepare a mock solution with the same concentration of solvent.

  • Application Method (Root Drench): a. Evenly apply a defined volume of the treatment or mock solution to the soil of each pot (e.g., 20 mL per 4-inch pot). b. Repeat the application every 3-4 days or as required by the experimental design.

  • Phenotypic Analysis: a. Monitor plants for visible phenotypes such as leaf curling, epinasty, changes in growth rate, or altered flowering time. b. At the end of the experiment, measure parameters like rosette diameter, plant height, and total biomass. c. Harvest tissue for molecular analysis (e.g., gene expression, metabolomics).

Visualizations

Proposed Experimental Workflow

G cluster_prep Preparation cluster_invitro In-Vitro Assay cluster_soil Soil-Based Assay cluster_molecular Molecular Analysis prep_stock Prepare 100 mM 3-Cl-4-HPAA Stock prep_plates Prepare MS Plates with Varying [3-Cl-4-HPAA] prep_stock->prep_plates sterilize_seeds Sterilize & Stratify Arabidopsis Seeds plate_seeds Plate Seeds sterilize_seeds->plate_seeds prep_plates->plate_seeds grow_vertical Grow Vertically (10 days) plate_seeds->grow_vertical analyze_roots Scan & Analyze Root Phenotypes grow_vertical->analyze_roots harvest Harvest Tissue analyze_roots->harvest grow_plants Grow Plants in Soil (3-4 weeks) apply_drench Apply Root Drench grow_plants->apply_drench prep_drench Prepare Drench Solution prep_drench->apply_drench analyze_rosette Analyze Rosette & Biomass apply_drench->analyze_rosette analyze_rosette->harvest qpcr qRT-PCR for Auxin Genes harvest->qpcr

Caption: Workflow for assessing 3-Cl-4-HPAA effects on Arabidopsis.

Hypothetical Signaling Pathway

G compound 3-Cl-4-HPAA (External Application) transport Auxin Influx/Efflux Carriers? compound->transport Uptake receptor Auxin Co-Receptor Complex (TIR1/AFB - Aux/IAA) transport->receptor Binds/Competes ubiquitin SCF-TIR1/AFB E3 Ubiquitin Ligase receptor->ubiquitin Promotes Interaction proteasome 26S Proteasome ubiquitin->proteasome Targets Aux/IAA for Degradation aux_iaa Aux/IAA Repressor proteasome->aux_iaa Degrades aux_iaa->ubiquitin arf Auxin Response Factor (ARF) aux_iaa->arf Represses response Expression of Auxin-Responsive Genes arf->response Activates/Represses Transcription phenotype Physiological Response (e.g., Root Growth Inhibition) response->phenotype

Caption: Hypothetical auxin signaling pathway for 3-Cl-4-HPAA.

References

Application Notes and Protocols for In Vivo Studies of 3-Chloro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a summary of the available in vivo data and methodologies related to the administration and analysis of 3-Chloro-4-hydroxyphenylacetic acid (CHPAA). Due to a lack of direct in vivo studies on CHPAA administration, this document focuses on its formation as a major metabolite of chlorotyrosine and its acute toxicity.

Application Notes

This compound (CHPAA) is a chlorinated metabolite of chlorotyrosine.[1] In inflammatory conditions, the enzyme myeloperoxidase, released by neutrophils and monocytes, produces hypochlorous acid, which can lead to the chlorination of tyrosine residues in proteins, forming chlorotyrosine.[2] Understanding the in vivo fate of chlorotyrosine and its metabolites like CHPAA is crucial for researchers studying inflammatory diseases and oxidative stress.

The primary application for in vivo studies of CHPAA is currently as a biomarker for the metabolism of chlorotyrosine. Quantitative analysis of urinary CHPAA can provide insights into the extent of chlorotyrosine formation and subsequent metabolic pathways in animal models.

Quantitative Data Summary

The following tables summarize the available quantitative in vivo data for this compound.

Table 1: Acute Toxicity of this compound in Rats

ParameterValueRoute of AdministrationAnimal Model
LD501400 mg/kgIntravenousRodent - rat

Details of toxic effects other than the lethal dose value were not reported.

Table 2: Urinary Excretion of this compound following Chlorotyrosine Administration in Rats

Precursor AdministeredPercentage of Administered Dose Excreted as CHPAA in UrineAnimal Model
Deuterium-labeled [D₄]chlorotyrosine3.6 ± 0.3%Sprague-Dawley rats

Experimental Protocols

The following is a detailed protocol for the in vivo administration of a precursor and subsequent analysis of this compound in urine, based on the study by Mani et al.[1][2][3]

Protocol: In Vivo Metabolism of Chlorotyrosine to this compound

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats.[2]

  • Housing: Animals should be housed in metabolic cages to allow for the collection of urine over a 24-hour period.[3]

2. Administration of Deuterium-Labeled Chlorotyrosine:

  • Test Article: Deuterium-labeled [D₄]chlorotyrosine.

  • Rationale for Labeling: The use of a stable isotope label allows for the differentiation of the administered compound and its metabolites from endogenous substances.

  • Route of Administration: Intraperitoneal injection.[1]

  • Dose: A single injection of 0.50 µmol of [D₄]chlorotyrosine.[1]

3. Urine Collection:

  • Collect urine from the metabolic cages for 24 hours post-administration.[3]

4. Sample Preparation for Mass Spectrometry Analysis:

  • Acidification: Acidify the collected urine samples to pH 1.0 with hydrochloric acid (HCl).[3]

  • Extraction: Perform a liquid-liquid extraction with an equivalent volume of ethyl acetate (B1210297).[3]

  • Concentration: Concentrate the ethyl acetate extracts.[3]

  • Derivatization:

    • Derivatize the concentrated extracts to their pentafluorobenzyl esters.[1]

    • Add 20 µl of di-isopropylethylamine in acetonitrile (B52724) and 40 µl of 10% (v/v) pentafluorobenzyl bromide in acetonitrile.[1]

    • Incubate for 1 hour at room temperature (21–23 °C).[1]

    • Dry the samples under nitrogen.[1]

  • Reconstitution: Redissolve the dried, derivatized samples in 20 µl of n-undecane for analysis.[1]

5. Analytical Method: Gas Chromatography/Mass Spectrometry (GC/MS):

  • Instrumentation: Utilize a GC/MS system for the identification and quantification of the deuterated metabolites.

  • Analysis: Analyze the prepared samples to identify and quantify the amount of deuterium-labeled this compound excreted in the urine.

Visualizations

Metabolic Pathway of Chlorotyrosine

The following diagram illustrates the metabolic conversion of chlorotyrosine to this compound in vivo.

MetabolicPathway Chlorotyrosine Chlorotyrosine CHPAA 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) Chlorotyrosine->CHPAA Metabolism Urine Urinary Excretion CHPAA->Urine Excretion

Caption: Metabolic conversion of Chlorotyrosine to CHPAA.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for studying the in vivo metabolism of chlorotyrosine.

ExperimentalWorkflow start Start admin Administer [D₄]chlorotyrosine to Sprague-Dawley Rats start->admin collect Collect Urine for 24h admin->collect prepare Sample Preparation (Acidification, Extraction, Derivatization) collect->prepare analyze GC/MS Analysis of CHPAA prepare->analyze end End analyze->end

Caption: Workflow for in vivo chlorotyrosine metabolism study.

References

Application Notes and Protocols for the Purification of Synthetic 3-Chloro-4-hydroxyphenylacetic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthetic 3-Chloro-4-hydroxyphenylacetic acid utilizing two common chromatographic techniques: Preparative High-Performance Liquid Chromatography (HPLC) and Flash Chromatography. These methods are designed to yield high-purity material suitable for subsequent research and development applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the safety and efficacy of the final products. This document outlines two robust methods for the purification of this compound from a synthetic crude mixture.

Preparative Reverse-Phase HPLC offers high-resolution separation and is ideal for achieving very high purity levels, making it suitable for the purification of final compounds or critical intermediates.

Flash Chromatography on silica (B1680970) gel is a rapid and cost-effective method for the bulk purification of intermediates, efficiently removing major impurities.

Data Presentation

The following tables summarize the expected quantitative data from the purification protocols described below. These values are illustrative and may vary depending on the specific crude sample composition and instrumentation.

Table 1: Preparative HPLC Purification Parameters and Expected Results

ParameterValue
Chromatographic Conditions
ColumnC18, 10 µm, 250 x 21.2 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile (B52724) with 0.1% Formic Acid
Gradient10-50% B over 20 minutes
Flow Rate20 mL/min
DetectionUV at 280 nm
Sample and Results
Crude Sample Loading100 mg
Expected Purity of Main Fraction>98%
Expected Yield85-95%
Retention Time of Product~12-15 minutes

Table 2: Flash Chromatography Purification Parameters and Expected Results

ParameterValue
Chromatographic Conditions
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions40 g cartridge
Mobile PhaseHexane (B92381):Ethyl Acetate (B1210297) with 0.5% Acetic Acid (Gradient)
Elution Gradient10% to 60% Ethyl Acetate
Sample and Results
Crude Sample Loading1 g
Expected Purity of Combined Fractions>95%
Expected Yield80-90%

Experimental Protocols

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the high-purity isolation of this compound. The method is based on a scalable reverse-phase analytical method[1][2].

1. Materials and Reagents:

  • Crude synthetic this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Preparative HPLC system with a UV detector

  • C18 preparative column (e.g., 250 x 21.2 mm, 10 µm particle size)

  • Fraction collector

  • Rotary evaporator

2. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 20-50 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Equilibrate the C18 column with the initial mobile phase conditions (10% Acetonitrile in Water with 0.1% Formic Acid) at a flow rate of 20 mL/min until a stable baseline is achieved.

  • Inject the filtered sample solution onto the column.

  • Run the following gradient program:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: Linear gradient from 10% to 50% Acetonitrile

    • 25-30 min: Hold at 50% Acetonitrile

    • 30.1-35 min: Return to 10% Acetonitrile and re-equilibrate

  • Monitor the elution profile at 280 nm.

  • Collect fractions corresponding to the main peak eluting at approximately 12-15 minutes.

4. Post-Purification Processing:

  • Combine the fractions containing the pure product.

  • Remove the acetonitrile using a rotary evaporator.

  • Lyophilize or extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to isolate the purified this compound.

  • Analyze the purity of the final product by analytical HPLC.

Flash Chromatography

This protocol is suitable for the bulk purification of this compound from major synthetic impurities. The addition of a small amount of acid to the mobile phase is crucial to prevent peak tailing of the acidic analyte[1].

1. Materials and Reagents:

  • Crude synthetic this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Acetic acid (glacial)

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp (254 nm)

2. Mobile Phase Selection:

  • Develop a suitable mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • Spot the crude mixture on a TLC plate and elute with varying ratios of hexane:ethyl acetate.

  • Add 0.5% acetic acid to the mobile phase to improve the spot shape.

  • The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

3. Column Packing:

  • If using a glass column, prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to pack evenly without air bubbles.

  • If using a pre-packed cartridge, condition it with the initial mobile phase.

4. Sample Loading:

  • Dry Loading (Recommended):

    • Dissolve the crude product (1 g) in a suitable solvent (e.g., methanol, acetone).

    • Add a small amount of silica gel (2-3 g) to the solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

    • Carefully apply the silica-adsorbed sample to the top of the packed column.

  • Liquid Loading:

    • Dissolve the crude product in a minimal amount of a weak solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Inject the sample onto the column.

5. Elution and Fraction Collection:

  • Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane with 0.5% acetic acid).

  • Gradually increase the polarity of the mobile phase (e.g., a stepwise or linear gradient to 60% ethyl acetate).

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product.

6. Post-Purification Processing:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting solid is the purified this compound.

  • Assess the purity of the final product by analytical HPLC or NMR.

Visualizations

The following diagrams illustrate the workflows for the described purification protocols.

preparative_hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient Elution inject->gradient detect UV Detection (280 nm) gradient->detect collect Collect Fractions detect->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate isolate Isolate/Lyophilize Product evaporate->isolate analyze Purity Analysis (Analytical HPLC) isolate->analyze

Caption: Workflow for Preparative HPLC Purification.

flash_chromatography_workflow cluster_prep Preparation cluster_sample Sample Loading cluster_purification Purification cluster_post Post-Purification tlc TLC for Mobile Phase Selection pack Pack Silica Gel Column tlc->pack dry_load Dry Load Sample onto Silica pack->dry_load elute Elute with Gradient dry_load->elute monitor Monitor Fractions by TLC elute->monitor collect Collect Pure Fractions monitor->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate analyze Purity Analysis evaporate->analyze

Caption: Workflow for Flash Chromatography Purification.

References

Application Note: Quantification of 3-Chloro-4-hydroxyphenylacetic Acid and its Metabolites using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) and its primary metabolite, 4-hydroxyphenylacetic acid (HPAA), in biological matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). This compound is a significant chlorinated metabolite of chlorotyrosine, and its quantification is crucial for studying inflammatory processes and oxidative stress.[1][2] This document outlines the complete workflow, from sample preparation to data analysis, and includes predicted multiple reaction monitoring (MRM) transitions for robust quantification.

Introduction

This compound (CHPAA) is a mammalian metabolite formed from the chlorination of tyrosine, a process often associated with inflammation and the activity of myeloperoxidase.[1][2] Understanding the in vivo concentration of CHPAA and its metabolites is essential for research in various fields, including drug development, toxicology, and clinical diagnostics. The primary metabolic pathway for CHPAA is dechlorination to form 4-hydroxyphenylacetic acid (HPAA). This application note describes a robust UHPLC-MS/MS method for the simultaneous quantification of both CHPAA and HPAA in plasma and urine.

Metabolic Pathway

The metabolic conversion of chlorotyrosine to CHPAA and its subsequent dechlorination to HPAA is a key pathway in the metabolism of chlorinated amino acids.

Chlorotyrosine Chlorotyrosine CHPAA This compound (CHPAA) Chlorotyrosine->CHPAA Metabolism HPAA 4-Hydroxyphenylacetic acid (HPAA) CHPAA->HPAA Dechlorination Conjugates Glucuronide/Sulfate Conjugates (Potential) CHPAA->Conjugates Phase II Metabolism cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation & Reconstitution Evaporation & Reconstitution Centrifugation->Evaporation & Reconstitution Chromatographic Separation Chromatographic Separation Evaporation & Reconstitution->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chloro-4-hydroxyphenylacetic acid (CHPAA). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, particularly when following the pathway from o-chlorophenol and glyoxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 3-chloro-4-hydroxymandelic acid intermediate Incomplete reaction of o-chlorophenol and glyoxylic acid.- Ensure the reaction is carried out in an alkaline solution. - Consider using an excess of glyoxylic acid. - Maintain the reaction temperature around 30°C for approximately 24 hours to ensure the reaction goes to completion.[1][2]
Formation of isomers.- Precise control of reaction conditions (temperature, pH) can minimize isomer formation. - Purification of the intermediate may be necessary.
Difficulty in isolating/crystallizing the 3-chloro-4-hydroxymandelic acid intermediate The intermediate can sometimes be reluctant to crystallize from the reaction mixture.[1]- After acidification, concentrate the solution in vacuo to obtain a resinous mass which may crystallize upon standing for a few days.[2] - Extraction with a suitable solvent like ethyl acetate (B1210297) can be employed to isolate the product.[2]
Low yield of this compound in the reduction step Inefficient reduction of the mandelic acid intermediate.- The use of red phosphorus and iodine in glacial acetic acid is a preferred method for this reduction.[1][2] - Ensure the reaction is heated under reflux for a sufficient time (e.g., 2.5 hours) to drive the reduction to completion.[1][2]
Difficult purification of the final product.- After the reduction, render the reaction medium alkaline (pH 8-8.5) with sodium hydroxide (B78521) to crystallize the monosodium salt of this compound. This is an effective purification step.[1][2] - The purified salt can then be redissolved in water and acidified to precipitate the pure this compound.[1]
Presence of unreacted starting materials or intermediates in the final product Incomplete reaction in one or both steps.- Monitor the reaction progress using thin-layer chromatography (TLC) to ensure full conversion before proceeding to the next step or work-up.[2]
Inefficient purification.- Recrystallization of the final product can improve purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound from o-chlorophenol?

A1: The two-stage process, starting from o-chlorophenol and glyoxylic acid to produce 3-chloro-4-hydroxymandelic acid, followed by its reduction, can achieve a combined yield of approximately 68.3%.[1][2]

Q2: What are the key reaction steps for this synthesis?

A2: The synthesis involves two primary steps:

  • The reaction of o-chlorophenol with glyoxylic acid in an alkaline solution to form 3-chloro-4-hydroxymandelic acid.[1][2]

  • The reduction of the 3-chloro-4-hydroxymandelic acid intermediate to this compound.[1][2]

Q3: What are some of the reducing agents that can be used for the conversion of 3-chloro-4-hydroxymandelic acid?

A3: While the preferred method involves red phosphorus and iodine (which can be substituted for or used with hydriodic acid), other potential reducing agents include catalytic hydrogenation (e.g., with a noble metal catalyst), sodium borohydride, or nascent hydrogen.[1]

Q4: How can I purify the final this compound?

A4: A highly effective purification method is to convert the crude acid into its monosodium salt by making the solution alkaline (pH 8-8.5). The salt crystallizes out, is separated, washed, and then redissolved in water. Subsequent acidification precipitates the pure this compound.[1][2]

Q5: Are there alternative synthetic routes to this compound?

A5: While the route from o-chlorophenol is prominent, other synthetic pathways exist for phenylacetic acid derivatives. However, some older methods, such as those starting from anisole, have been reported to have very unsatisfactory overall yields, sometimes below 21%.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-4-hydroxymandelic acid
  • In a suitable reaction vessel, add 7 liters of water and 1.75 kg of a 50% glyoxylic acid solution.

  • Neutralize the solution with 1.63 liters of 25% sodium hydroxide.

  • At room temperature, add a mixture of 0.39 kg of o-chlorophenol and 0.38 liters of 25% sodium hydroxide.

  • Heat the mixture to approximately 30°C and allow it to react at this temperature with stirring for about 24 hours.[1][2]

  • After the reaction, acidify the mixture to a pH of 1-2 with concentrated hydrochloric acid.

  • Concentrate the solution to about half its volume in vacuo.

  • Cool the solution and extract it three times with 1.5 liters of ethyl acetate.

  • Combine the ethyl acetate extracts and concentrate them in vacuo. The resulting residue is crude 3-chloro-4-hydroxymandelic acid, which should crystallize upon standing.[2] The expected yield is approximately 98% of the theoretical value.[2]

Protocol 2: Reduction of 3-chloro-4-hydroxymandelic acid to this compound
  • Dissolve 500 grams of crude 3-chloro-4-hydroxymandelic acid in 2.5 liters of glacial acetic acid.

  • To this solution, add 87 grams of red phosphorus, 31 grams of iodine, 30 ml of 57% hydriodic acid, and 30 ml of water.[1][2]

  • Boil the mixture under reflux for 2.5 hours.[1][2]

  • Separate the product from any unreacted phosphorus.

  • Concentrate the solution significantly in vacuo.

  • Take up the residue in 650 ml of water and add 1 liter of 25% sodium hydroxide solution.

  • Adjust the pH to 8-8.5 to crystallize the sodium salt of this compound.[1][2]

  • Process the salt to obtain the final this compound. An expected yield for this step, when combined with the previous one, is around 68.3% based on the initial o-chlorophenol.[1][2]

Data Summary

Synthesis Stage Reactants Product Reported Yield Reference
Stage 1o-Chlorophenol, Glyoxylic Acid3-chloro-4-hydroxymandelic acid~98%[2]
Stage 1 & 2 Combinedo-ChlorophenolThis compound68.3%[1][2]

Visualizations

Experimental Workflow for CHPAA Synthesis

G cluster_0 Stage 1: Synthesis of 3-chloro-4-hydroxymandelic acid cluster_1 Stage 2: Reduction to this compound A o-Chlorophenol + Glyoxylic Acid B Reaction in Alkaline Solution (NaOH, ~30°C, 24h) A->B C Acidification (HCl) & Work-up (Concentration, Extraction) B->C D Crude 3-chloro-4-hydroxymandelic acid C->D E Crude Intermediate D->E Proceed to Reduction F Reduction (Red P, I2, HI, Acetic Acid, Reflux) E->F G Purification via Sodium Salt (Alkalinization, Crystallization, Acidification) F->G H Pure this compound G->H

Caption: Workflow for the two-stage synthesis of CHPAA.

Troubleshooting Logic for Low Yield

G cluster_0 Possible Causes cluster_1 Solutions A Low Final Yield of CHPAA B Incomplete Reaction (Stage 1 or 2) A->B C Poor Intermediate Crystallization A->C D Inefficient Reduction A->D E Purification Losses A->E F Optimize Reaction Time/Temp Use Excess Reagent B->F G Concentrate & Extract Allow Time for Crystallization C->G H Ensure Sufficient Reflux Time Use Recommended Reducing Agents D->H I Purify via Sodium Salt Crystallization E->I

Caption: Troubleshooting guide for low CHPAA yield.

References

troubleshooting peak tailing in HPLC analysis of 3-Chloro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 3-Chloro-4-hydroxyphenylacetic acid, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a trailing edge that is broader than its leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity, which is particularly challenging when analyzing trace levels of compounds.[1][3] For an acidic compound like this compound, maintaining a symmetrical peak shape is critical for accurate and reproducible results.

Q2: What are the primary causes of peak tailing for this compound?

The most common causes of peak tailing for acidic and phenolic compounds like this compound in reversed-phase HPLC include:

  • Secondary Interactions with Residual Silanols: The stationary phases of most C18 columns are silica-based and contain residual, unreacted silanol (B1196071) groups (Si-OH).[1][4] These acidic silanols can interact with the polar functional groups (hydroxyl and carboxylic acid) of this compound through hydrogen bonding.[1][5] This secondary retention mechanism causes some analyte molecules to be retained longer, resulting in a tailed peak.[1][6]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[7][8] If the mobile phase pH is not optimal, it can lead to the partial ionization of the carboxylic acid group of the analyte and the silanol groups on the stationary phase, causing mixed retention mechanisms and peak distortion.[2][3][8] For acidic compounds, it is generally recommended to work at a mobile phase pH at least 2 pH units below the analyte's pKa.[8]

  • Low Buffer Concentration: An inadequate buffer concentration in the mobile phase may not be sufficient to control the pH at the column surface, leading to inconsistent interactions and peak tailing.[3][7]

  • Column Overload: Injecting a sample that is too concentrated (mass overload) can saturate the stationary phase, resulting in poor peak shape.[1][3][6][9]

  • Column Degradation or Contamination: Over time, columns can degrade, or contaminants from the sample matrix can accumulate, leading to active sites that cause peak tailing.[1][3] The formation of a void at the column inlet can also disrupt the packed bed and cause peak distortion.[2][3][10]

  • Extra-Column Effects: Peak broadening and tailing can also be caused by factors outside of the column, such as excessive tubing length or volume between the injector, column, and detector.[3][11]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Step 1: Evaluate the Mobile Phase

The mobile phase composition is often the primary contributor to peak tailing for acidic compounds.

1.1. Adjust Mobile Phase pH:

  • Rationale: To ensure this compound is in its neutral, un-ionized form and to suppress the ionization of residual silanol groups, it is crucial to lower the mobile phase pH.[4][6][7]

  • Recommendation: Prepare a mobile phase with a pH between 2.5 and 3.0 using an appropriate buffer, such as phosphate (B84403) or formate. Phosphoric acid and formic acid are commonly used for this purpose.[12][13]

1.2. Increase Buffer Concentration:

  • Rationale: A higher buffer concentration can more effectively neutralize the effects of the acidic silanol groups.[7]

  • Recommendation: If you are already using a buffer, try increasing its concentration to a range of 20-50 mM.[3][7]

Step 2: Assess the Column

If optimizing the mobile phase does not resolve the issue, the problem may lie with the HPLC column.

2.1. Flush the Column:

  • Rationale: The column may be contaminated with strongly retained compounds from previous injections.

  • Recommendation: Flush the column with a strong solvent, such as 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns.[3]

2.2. Consider a Different Column:

  • Rationale: Not all C18 columns are the same. Columns with high-purity silica (B1680970) and effective end-capping have fewer residual silanol groups and are less prone to causing peak tailing with polar and acidic compounds.[6][7]

  • Recommendation: Switch to a modern, end-capped C18 column or a column with a different stationary phase, such as a polar-embedded phase, which can help shield the analyte from residual silanols.[3]

2.3. Check for Column Voids:

  • Rationale: A void at the head of the column can cause peak distortion.[2][3][10]

  • Recommendation: If you suspect a void, you can try reversing and flushing the column (check manufacturer's instructions first). However, in most cases, the column will need to be replaced.[14] Using a guard column can help protect the analytical column and extend its lifetime.[3]

Step 3: Review Injection and Sample Parameters

3.1. Reduce Sample Concentration:

  • Rationale: Column overload can lead to peak tailing.[9]

  • Recommendation: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[6]

3.2. Ensure Sample Solvent Compatibility:

  • Rationale: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3]

  • Recommendation: Ideally, dissolve your sample in the mobile phase. If this is not possible, use a solvent that is weaker than your mobile phase.[3]

Step 4: Inspect the HPLC System

4.1. Minimize Extra-Column Volume:

  • Rationale: Long or wide-bore tubing between the column and detector can contribute to peak broadening and tailing.[3][11]

  • Recommendation: Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and keep the length to a minimum.[3]

Data Presentation

The following table illustrates the expected impact of mobile phase pH on the peak asymmetry (tailing factor) of this compound. A tailing factor of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to indicate significant tailing.

Mobile Phase pHTailing Factor (Tf)Peak Shape
5.02.1Severe Tailing
4.01.8Moderate Tailing
3.01.2Improved Symmetry
2.51.0Symmetrical

Note: This data is illustrative and actual results may vary depending on the specific column and HPLC system used.

Experimental Protocols

Protocol for Mobile Phase pH Optimization

  • Prepare Stock Solutions:

    • Analyte Stock: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Buffer Stock: Prepare a 100 mM phosphate buffer stock solution.

  • Prepare Mobile Phases:

    • Create a series of mobile phases with varying pH values (e.g., pH 5.0, 4.0, 3.0, and 2.5).

    • For each pH level, mix Mobile Phase A and B in the desired ratio (e.g., 70:30 v/v).

    • Add the phosphate buffer to a final concentration of 20 mM.

    • Adjust the pH of the aqueous portion of the mobile phase using phosphoric acid before mixing with the organic modifier.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the first mobile phase (pH 5.0) for at least 20 column volumes.

    • Inject a standard solution of this compound (e.g., 10 µg/mL).

    • Record the chromatogram and calculate the tailing factor for the analyte peak.

    • Repeat the analysis for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis:

    • Compare the tailing factors obtained at each pH level to determine the optimal mobile phase pH for symmetrical peak shape.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_ph Lower Mobile Phase pH (e.g., 2.5 - 3.0) check_mobile_phase->adjust_ph is_resolved1 Peak Shape Improved? adjust_ph->is_resolved1 increase_buffer Increase Buffer Concentration (e.g., 20-50 mM) check_column Step 2: Assess Column increase_buffer->check_column is_resolved1->increase_buffer No end_resolved Problem Resolved is_resolved1->end_resolved Yes flush_column Flush Column with Strong Solvent check_column->flush_column is_resolved2 Peak Shape Improved? flush_column->is_resolved2 change_column Use a Modern, End-capped or Polar-Embedded Column check_sample Step 3: Review Sample Parameters change_column->check_sample is_resolved2->change_column No is_resolved2->end_resolved Yes dilute_sample Dilute Sample and Re-inject check_sample->dilute_sample is_resolved3 Peak Shape Improved? dilute_sample->is_resolved3 check_solvent Ensure Sample Solvent is Weaker than Mobile Phase check_system Step 4: Inspect HPLC System check_solvent->check_system is_resolved3->check_solvent No is_resolved3->end_resolved Yes minimize_volume Minimize Extra-Column Volume (Tubing Length and Diameter) check_system->minimize_volume end_unresolved Further Investigation Needed (Consult Instrument Manual or Technical Support) minimize_volume->end_unresolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Chemical_Interactions Chemical Interactions Causing Peak Tailing cluster_column Silica Stationary Phase silanol Residual Silanol Group (Si-OH) c18 C18 Chains (Primary Retention) analyte_primary Analyte (Primary Interaction) analyte_primary->c18 Hydrophobic Interaction (Desired) analyte_secondary Analyte (Secondary Interaction) analyte_secondary->silanol Hydrogen Bonding (Causes Tailing)

Caption: Interactions of this compound with the stationary phase.

References

stability of 3-Chloro-4-hydroxyphenylacetic acid in aqueous solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Chloro-4-hydroxyphenylacetic acid in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound, a phenolic compound, is primarily influenced by the pH and temperature of the aqueous solution. Phenolic compounds are generally more stable in acidic to neutral conditions and can undergo degradation at alkaline pH.[1][2][3][4][5] Elevated temperatures can also accelerate degradation.[5]

Q2: How does pH affect the stability of this compound?

Q3: What is the expected impact of temperature on the stability of this compound?

A3: Increased temperature typically accelerates the degradation of phenolic compounds in aqueous solutions.[5] For long-term storage of solutions, it is advisable to use refrigerated conditions (2-8 °C) to minimize degradation. For experimental procedures at elevated temperatures, the duration should be kept as short as possible to limit potential compound loss.

Q4: What are the common degradation pathways for phenolic compounds like this compound?

A4: The primary degradation pathway for phenolic compounds in aqueous solutions, particularly under alkaline conditions, involves oxidation. This can be initiated by the deprotonation of the phenolic hydroxyl group, making the compound more susceptible to oxidation. The process can lead to the formation of quinone-type structures and further polymerization or cleavage of the molecule.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound concentration over a short period in solution. The pH of the aqueous solution may be too high (alkaline).Buffer the aqueous solution to a pH between 4 and 6. Verify the pH of your solution before and during the experiment.
The solution is being stored at an inappropriate temperature.Store stock and working solutions at 2-8 °C. For longer-term storage, consider freezing at -20 °C or below, after verifying freeze-thaw stability.
Exposure to light may be causing photodegradation.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Appearance of unknown peaks in chromatography. Degradation of this compound.Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and their retention times.
Contamination of the solvent or glassware.Use high-purity solvents (e.g., HPLC grade) and thoroughly clean all glassware. Running a blank solvent injection can help identify system peaks.
Inconsistent analytical results between experiments. Variability in solution preparation, particularly pH.Ensure consistent and accurate pH measurement and adjustment for all solutions. Use calibrated pH meters.
Fluctuation in experimental temperature.Use a temperature-controlled environment (e.g., water bath, incubator) for all stability studies.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol is designed to assess the stability of this compound in acidic and alkaline conditions.

Materials:

  • This compound

  • HPLC grade water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • For acidic hydrolysis, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

  • For alkaline hydrolysis, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

  • For a neutral control, add a known volume of the stock solution to HPLC grade water.

  • Incubate all three solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, and 24 hours).[6]

  • At each time point, withdraw an aliquot, neutralize it if necessary (alkaline solution with HCl, acidic solution with NaOH), and dilute with mobile phase to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Analytical Method for Quantification

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the quantification of this compound and its degradation products.[7]

HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with 0.1% phosphoric acid (e.g., 40:60 v/v).[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation

The following tables present hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.

Table 1: Stability of this compound (100 µg/mL) in Aqueous Solutions at 60 °C

Time (hours)% Remaining (0.1 M HCl)% Remaining (Water)% Remaining (0.1 M NaOH)
0100.0100.0100.0
298.599.185.2
497.198.272.8
894.396.555.4
2485.691.025.1

Table 2: Formation of Major Degradation Product (% Peak Area) in 0.1 M NaOH at 60 °C

Time (hours)Degradation Product 1
00.0
212.3
424.1
840.5
2468.7

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_compound This compound in Aqueous Solution cluster_outcome Outcome pH pH Compound_Stability Compound Stability pH->Compound_Stability influences Temperature Temperature Temperature->Compound_Stability influences Light Light Light->Compound_Stability influences Degradation Degradation Compound_Stability->Degradation leads to

Caption: Key factors influencing the stability of this compound.

Forced_Degradation_Workflow Start Start Prepare_Stock Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock Stress_Conditions Apply Stress Conditions (Acid, Base, Neutral) Prepare_Stock->Stress_Conditions Incubate Incubate at Controlled Temperature Stress_Conditions->Incubate Sample_Withdrawal Withdraw and Neutralize Samples at Time Points Incubate->Sample_Withdrawal Analysis Analyze by HPLC Sample_Withdrawal->Analysis End End Analysis->End

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Synthesis of 3-Chloro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-hydroxyphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely described method involves a two-step process. The first step is the reaction of o-chlorophenol with glyoxylic acid in an alkaline medium to form the intermediate, 3-chloro-4-hydroxymandelic acid. The second step is the reduction of this intermediate to the final product, this compound.[1][2]

Q2: What are the potential side reactions in the first step (reaction of o-chlorophenol and glyoxylic acid)?

A2: The reaction between a phenol (B47542) (like o-chlorophenol) and an acylating agent can sometimes lead to O-acylation in addition to the desired C-acylation. While the primary reaction is the electrophilic substitution on the aromatic ring to form the carbon-carbon bond of the mandelic acid derivative, side reactions can occur. The formation of isomeric products is also a possibility, depending on the reaction conditions.

Q3: What are the common byproducts observed in the synthesis of this compound?

A3: Based on the reaction pathway, the following byproducts are commonly encountered:

  • Unreacted Starting Materials: Residual o-chlorophenol and glyoxylic acid may be present if the reaction does not go to completion.

  • Isomeric Byproducts: Depending on the regioselectivity of the initial reaction, small amounts of other isomers of chloro-hydroxyphenylacetic acid may be formed.

  • Over-reduction Products: During the reduction of the mandelic acid intermediate, over-reduction can potentially lead to the formation of 4-hydroxyphenylacetic acid through dechlorination.

  • Oxidation Products: The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using thin-layer chromatography (TTC) or high-performance liquid chromatography (HPLC). HPLC is particularly useful for quantitative analysis of the starting materials, intermediate, and final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 3-chloro-4-hydroxymandelic acid (intermediate) - Incomplete reaction. - Suboptimal reaction temperature or pH. - Degradation of glyoxylic acid.- Increase reaction time. - Optimize temperature and maintain alkaline pH. - Use fresh, high-quality glyoxylic acid.
Incomplete reduction of the intermediate - Inactive or insufficient reducing agent. - Poor quality of the intermediate.- Use fresh, active reducing agent. - Ensure the purity of the 3-chloro-4-hydroxymandelic acid intermediate.
Presence of colored impurities in the final product - Oxidation of the phenolic hydroxyl group.- Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). - Use antioxidants during workup if necessary.
Difficulty in crystallizing the final product - Presence of significant amounts of impurities. - Incorrect solvent system for crystallization.- Purify the crude product by column chromatography before crystallization. - Screen different solvent systems to find the optimal one for crystallization.
Final product contains residual starting materials - Incomplete reaction in either step. - Inefficient purification.- Ensure reactions go to completion by monitoring with TLC or HPLC. - Optimize the purification process, such as recrystallization or chromatography.

Quantitative Data on Byproducts

While specific quantitative data for byproduct formation can vary depending on the exact reaction conditions, the following table provides a general overview of typical impurity levels that might be observed in a crude reaction mixture before final purification.

Compound Typical Percentage in Crude Product (%)
This compound85 - 95
Unreacted o-chlorophenol< 2
3-chloro-4-hydroxymandelic acid< 5
Isomeric byproducts< 1
Other unidentified impurities< 2

Experimental Protocols

Key Experiment: Synthesis of this compound

Step 1: Synthesis of 3-chloro-4-hydroxymandelic acid

  • In a reaction vessel, dissolve o-chlorophenol in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Slowly add a solution of glyoxylic acid to the reaction mixture while maintaining the temperature and pH.

  • Stir the mixture at a controlled temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Acidify the reaction mixture to precipitate the crude 3-chloro-4-hydroxymandelic acid.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Reduction of 3-chloro-4-hydroxymandelic acid

  • Suspend the crude 3-chloro-4-hydroxymandelic acid in a suitable solvent (e.g., acetic acid).

  • Add a reducing agent (e.g., red phosphorus and iodine, or catalytic hydrogenation).

  • Heat the mixture under reflux until the reduction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude this compound by recrystallization from an appropriate solvent system.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Formation of Intermediate cluster_step2 Step 2: Reduction and Purification o-Chlorophenol o-Chlorophenol Reaction_1 Reaction in Alkaline Medium o-Chlorophenol->Reaction_1 Glyoxylic_Acid Glyoxylic_Acid Glyoxylic_Acid->Reaction_1 Intermediate 3-chloro-4-hydroxymandelic acid Reaction_1->Intermediate Byproducts_1 Isomeric Products, Unreacted Starting Materials Reaction_1->Byproducts_1 Reduction Reduction Intermediate->Reduction Crude_Product Crude Product Mixture Reduction->Crude_Product Byproducts_2 Over-reduction Products, Unreacted Intermediate Reduction->Byproducts_2 Purification Purification (Crystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Conditions Check Reaction Conditions (Temp, pH, Time) Low_Yield->Check_Conditions Yes Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Impure_Product->Optimize_Purification Yes Successful_Synthesis Successful Synthesis Impure_Product->Successful_Synthesis No Check_Reagents Check Reagent Quality Check_Conditions->Check_Reagents Check_Reagents->Start Re-run Analyze_Byproducts Analyze Byproducts (HPLC, GC-MS) Optimize_Purification->Analyze_Byproducts Analyze_Byproducts->Start Re-run with adjustments

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Optimizing HPLC Separation of 3-Chloro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the HPLC separation of 3-Chloro-4-hydroxyphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the HPLC analysis of this compound?

A1: A common starting point for the reversed-phase HPLC separation of this compound is a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with an acidic modifier.[1] A typical initial mobile phase composition could be a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid or formic acid.[1] Formic acid is preferred for mass spectrometry (MS) compatible applications.[1]

Q2: Why is an acidic modifier necessary in the mobile phase?

A2: this compound is an acidic compound. The addition of an acid to the mobile phase, such as phosphoric acid or formic acid, helps to suppress the ionization of the carboxylic acid group of the analyte.[2] In its non-ionized form, the compound is less polar and will be better retained on a nonpolar reversed-phase column (like a C18 column), leading to sharper peaks and more reproducible retention times.[2]

Q3: What is the role of acetonitrile in the mobile phase, and how does its concentration affect the separation?

A3: Acetonitrile is the organic modifier in the mobile phase. In reversed-phase HPLC, increasing the concentration of the organic modifier increases the mobile phase's elution strength, which causes the analyte to elute faster, resulting in a shorter retention time. Conversely, decreasing the acetonitrile concentration will increase the retention time. Adjusting the acetonitrile percentage is a key parameter for optimizing the retention time of this compound.

Q4: How does the pH of the mobile phase impact the separation of this compound?

A4: The pH of the mobile phase is a critical factor in the separation of ionizable compounds like this compound.[2] The retention of this acidic analyte is highly dependent on the mobile phase pH relative to its pKa value. To ensure good retention and peak shape, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of the carboxylic acid group. This ensures the analyte is in its neutral, more hydrophobic form.

Q5: What type of HPLC column is most suitable for this analysis?

A5: A reversed-phase column, such as a C18 or a specialized reversed-phase column like the Newcrom R1, is well-suited for the separation of this compound.[1] These columns have a nonpolar stationary phase that retains the analyte based on its hydrophobicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Peak Tailing The mobile phase pH is too close to the pKa of the analyte, causing partial ionization.Decrease the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the analyte is in its non-ionized form.
Secondary interactions between the analyte and the stationary phase.Use a highly deactivated (end-capped) column. Consider adding a competitive base in very low concentrations if the tailing persists, although pH adjustment is the primary solution for acidic analytes.
Poor Resolution Inadequate separation from other components in the sample.Optimize the mobile phase composition. Try decreasing the percentage of acetonitrile to increase retention and potentially improve separation. A gradient elution may also be necessary if the sample contains compounds with a wide range of polarities.
The mobile phase pH is not optimal for selectivity.Experiment with slight adjustments to the mobile phase pH. Sometimes a small change in pH can significantly alter the selectivity between two co-eluting peaks.
Drifting Retention Times The column is not properly equilibrated with the mobile phase.Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) with the mobile phase before injecting the sample.
The mobile phase composition is changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, check the pump's proportioning valves for proper function.
Temperature fluctuations.Use a column oven to maintain a constant temperature throughout the analysis.
No/Low Retention The mobile phase is too strong (too much acetonitrile).Decrease the percentage of acetonitrile in the mobile phase to increase retention.
The analyte is fully ionized.Ensure the mobile phase pH is sufficiently low to suppress ionization of the carboxylic acid.

Data Presentation

Table 1: Illustrative Effect of Acetonitrile Concentration on Chromatographic Parameters

Acetonitrile (%)Water (%)AcidRetention Time (min)Peak Asymmetry (As)
40600.1% H₃PO₄3.51.2
35650.1% H₃PO₄5.81.1
30700.1% H₃PO₄9.21.1
25750.1% H₃PO₄14.51.0

Note: Data are for illustrative purposes to demonstrate the general trend.

Table 2: Illustrative Effect of Mobile Phase pH on Chromatographic Parameters

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)Comments
2.59.21.1Good retention and peak shape.
3.57.81.4Reduced retention, slight peak tailing.
4.54.12.1Significant peak tailing and poor retention.
5.52.3> 2.5Very poor peak shape and little retention.

Note: The predicted pKa of the carboxylic acid group of this compound is approximately 4.2. Data are for illustrative purposes.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound

  • Initial Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Scouting Gradient:

    • Run a fast linear gradient from 10% to 90% Acetonitrile over 10 minutes.

    • This will help to determine the approximate acetonitrile concentration at which the analyte elutes.

  • Isocratic Method Development:

    • Based on the scouting gradient, determine the acetonitrile percentage at which the analyte eluted.

    • Prepare an isocratic mobile phase with a slightly lower acetonitrile concentration (e.g., if it eluted at 40% in the gradient, start with a 30% isocratic mobile phase).

    • Inject the sample and observe the retention time.

    • Adjust the acetonitrile percentage to achieve a retention time of approximately 5-10 minutes. Refer to Table 1 for the expected trend.

  • pH Optimization:

    • Once a suitable retention time is achieved, assess the peak shape.

    • If peak tailing is observed, ensure the pH of the aqueous portion of the mobile phase is well below the pKa of the analyte (approximately 4.2). A mobile phase with 0.1% phosphoric acid will have a pH of around 2.1, which is suitable.

    • If necessary, compare the peak shape using different acids (e.g., formic acid) or buffered mobile phases at a low pH (e.g., phosphate (B84403) buffer at pH 2.5).

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goal select_column Select C18 Reversed-Phase Column start->select_column initial_conditions Set Initial Conditions: - Mobile Phase: ACN/Water with Acid - Flow Rate: 1.0 mL/min - Detection: UV 280 nm select_column->initial_conditions scouting_gradient Run Scouting Gradient (e.g., 10-90% ACN) initial_conditions->scouting_gradient evaluate_gradient Evaluate Gradient Run: Determine Elution %ACN scouting_gradient->evaluate_gradient develop_isocratic Develop Isocratic Method (Adjust %ACN for k' = 2-10) evaluate_gradient->develop_isocratic check_peak_shape Assess Peak Shape develop_isocratic->check_peak_shape optimize_pH Optimize Mobile Phase pH (pH << pKa) check_peak_shape->optimize_pH Tailing final_method Final Optimized Method check_peak_shape->final_method Good Shape optimize_pH->develop_isocratic good_shape Good Peak Shape tailing Peak Tailing

Caption: Workflow for optimizing the mobile phase in HPLC.

Troubleshooting_Tree start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Issue? resolution Poor Resolution? peak_shape->retention_time No tailing Peak Tailing peak_shape->tailing Yes retention_time->resolution No drifting Drifting Retention retention_time->drifting Drifting no_retention No/Low Retention retention_time->no_retention No/Low optimize_sep Optimize Separation resolution->optimize_sep Yes check_pH Is pH << pKa? tailing->check_pH adjust_pH Decrease Mobile Phase pH check_pH->adjust_pH No secondary_int Consider Secondary Interactions (Use End-capped Column) check_pH->secondary_int Yes equilibrate Increase Column Equilibration Time drifting->equilibrate fresh_mp Prepare Fresh Mobile Phase drifting->fresh_mp decrease_acn Decrease % Acetonitrile no_retention->decrease_acn adjust_acn Adjust % Acetonitrile optimize_sep->adjust_acn gradient Consider Gradient Elution optimize_sep->gradient

Caption: Troubleshooting decision tree for common HPLC issues.

Caption: Relationship between mobile phase pH, analyte pKa, and chromatographic behavior.

References

degradation pathways of 3-Chloro-4-hydroxyphenylacetic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHPAA) and why is its degradation of interest?

This compound (CHPAA) is a fungal metabolite and a chlorinated aromatic compound.[1][2] Its degradation is of significant interest in several fields:

  • Environmental Science: As a chlorinated organic compound, understanding its persistence and breakdown in the environment is crucial for assessing its ecological impact.

  • Drug Development: CHPAA can be a metabolite of certain drugs or a starting material for synthesis.[3] Studying its degradation helps in understanding the metabolic fate and stability of related pharmaceutical compounds.

  • Biotechnology: The enzymatic systems that degrade CHPAA could be harnessed for bioremediation of environments contaminated with chlorinated pollutants.

Q2: What are the primary experimental approaches to study the degradation of CHPAA?

The degradation of CHPAA can be investigated through three main experimental approaches:

  • Microbial Degradation: This involves the use of microorganisms (bacteria or fungi) or their enzymes to break down the CHPAA molecule. This is a key focus for bioremediation applications.

  • Photochemical Degradation: This approach uses light energy, often in combination with a photocatalyst (like TiO2), to induce the degradation of CHPAA. This is relevant for understanding the environmental fate of the compound under sunlight and for water treatment technologies.

  • Chemical Oxidation: This method employs strong oxidizing agents, such as those generated in Advanced Oxidation Processes (AOPs), to chemically break down CHPAA. AOPs are often used for the treatment of industrial wastewater containing recalcitrant organic pollutants.[4]

Q3: What are the likely initial steps and intermediates in the microbial degradation of CHPAA?

While specific studies on the complete microbial degradation pathway of CHPAA are limited, based on the degradation of similar chlorinated aromatic compounds, the following initial steps and intermediates are plausible:

  • Dehalogenation: The removal of the chlorine atom is a likely initial step. This can be catalyzed by enzymes like dehalogenases or laccases, as has been observed in the degradation of other chlorinated hydroxybiphenyls by fungi.[5] This would result in the formation of 4-Hydroxyphenylacetic acid .

  • Hydroxylation: An alternative or subsequent step could be the addition of another hydroxyl group to the aromatic ring, a common strategy in the microbial breakdown of aromatic compounds. This could lead to intermediates such as 3-Chloro-4,5-dihydroxyphenylacetic acid or, following dechlorination, 3,4-Dihydroxyphenylacetic acid (homoprotocatechuic acid) .

  • Ring Cleavage: Following the formation of dihydroxy intermediates, the aromatic ring is susceptible to cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can then enter central metabolic pathways.

Q4: What is the expected outcome of photochemical and chemical oxidation of CHPAA?

Photochemical degradation and chemical oxidation, particularly through Advanced Oxidation Processes (AOPs), are expected to lead to the complete mineralization of CHPAA. The primary mechanism involves the generation of highly reactive hydroxyl radicals (•OH).[4] These radicals non-selectively attack the CHPAA molecule, leading to a cascade of oxidation reactions. The expected outcome is the breakdown of CHPAA into simpler, non-toxic inorganic compounds:

  • Carbon dioxide (CO2)

  • Water (H2O)

  • Chloride ions (Cl-)

Troubleshooting Guides

Microbial Degradation Experiments
Issue Possible Cause(s) Troubleshooting Steps
No degradation of CHPAA observed. 1. The selected microbial strain is incapable of degrading CHPAA. 2. Inappropriate culture conditions (pH, temperature, aeration). 3. CHPAA concentration is toxic to the microorganisms. 4. Lack of essential co-substrates or nutrients.1. Screen different microbial strains known for degrading chlorinated aromatics. 2. Optimize culture conditions based on the optimal growth requirements of the selected strain. 3. Test a range of lower CHPAA concentrations. 4. Supplement the medium with a readily utilizable carbon source (e.g., glucose) and ensure essential mineral salts are present.
Incomplete degradation or accumulation of intermediates. 1. One or more enzymes in the degradation pathway are slow or inhibited. 2. The intermediate formed is toxic to the microorganisms at the accumulated concentration. 3. Depletion of a necessary cofactor for a specific enzymatic step.1. Analyze for intermediates using HPLC-MS to identify the bottleneck. 2. Consider using a co-culture of different microbial strains with complementary enzymatic activities. 3. Ensure the culture medium is not depleted of essential nutrients or cofactors.
Low reproducibility of results. 1. Inconsistent inoculum size or growth phase. 2. Variability in culture medium preparation. 3. Fluctuations in experimental conditions (e.g., incubator temperature).1. Standardize the inoculum preparation procedure (e.g., use a specific optical density). 2. Prepare a large batch of medium for a set of experiments. 3. Regularly calibrate and monitor experimental equipment.
Photochemical Degradation Experiments
Issue Possible Cause(s) Troubleshooting Steps
Low degradation efficiency. 1. Insufficient light intensity or inappropriate wavelength. 2. Low concentration or deactivation of the photocatalyst. 3. Presence of radical scavengers in the reaction mixture. 4. The pH of the solution is not optimal for the photocatalytic process.1. Ensure the light source emits at a wavelength that can activate the photocatalyst (e.g., UV-A for TiO2). Check the lamp's age and output. 2. Optimize the photocatalyst loading. Ensure the catalyst is well-dispersed in the solution. 3. Use purified water and analytical grade reagents to minimize interfering substances. 4. Adjust the pH of the solution, as it can affect the surface charge of the photocatalyst and the speciation of CHPAA.
Photocatalyst deactivation. 1. Fouling of the catalyst surface by degradation intermediates or byproducts. 2. Agglomeration of catalyst particles.1. Wash the photocatalyst with a suitable solvent or treat it thermally to regenerate its surface. 2. Use a dispersing agent or sonication to prevent particle agglomeration.
Difficulty in separating the photocatalyst after the experiment. 1. Small particle size of the photocatalyst.1. Use a photocatalyst immobilized on a support material. 2. Use centrifugation at a higher speed or a finer membrane filter for separation.

Experimental Protocols

Microbial Degradation of CHPAA

Objective: To assess the ability of a selected microbial strain to degrade CHPAA.

Materials:

  • Microbial strain (e.g., Pseudomonas sp., Rhodococcus sp., or a fungal strain like Phanerochaete chrysosporium)

  • Mineral salts medium (MSM)

  • CHPAA stock solution (in a suitable solvent like ethanol, at a high concentration)

  • Shaking incubator

  • Spectrophotometer

  • HPLC-MS system for analysis

Procedure:

  • Prepare a sterile MSM solution. The composition of MSM should be optimized for the specific microbial strain.

  • Inoculate a flask containing a suitable growth medium with the microbial strain and grow until it reaches the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual growth medium.

  • Resuspend the cells in fresh MSM to a specific optical density (e.g., OD600 of 1.0).

  • Add CHPAA from the stock solution to the cell suspension to a final desired concentration (e.g., 50 mg/L). Ensure the final solvent concentration is not inhibitory to the cells.

  • Set up a control flask without the microbial inoculum but with CHPAA.

  • Incubate the flasks in a shaking incubator at the optimal temperature and agitation for the microbial strain.

  • At regular time intervals, withdraw aliquots from the flasks.

  • Prepare the samples for analysis by centrifuging to remove the cells and filtering the supernatant.

  • Analyze the concentration of CHPAA and any potential intermediates in the supernatant using HPLC-MS.

Photocatalytic Degradation of CHPAA

Objective: To evaluate the photocatalytic degradation of CHPAA using a TiO2 catalyst.

Materials:

  • CHPAA

  • Titanium dioxide (TiO2) photocatalyst (e.g., P25)

  • Photoreactor equipped with a UV lamp

  • Magnetic stirrer

  • pH meter

  • HPLC-MS system

Procedure:

  • Prepare an aqueous solution of CHPAA at a known concentration (e.g., 10 mg/L).

  • Add the TiO2 photocatalyst to the solution at a specific loading (e.g., 1 g/L).

  • Adjust the pH of the suspension to the desired value using a dilute acid or base.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the CHPAA and the catalyst surface.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Take samples at different time intervals.

  • Immediately after sampling, filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove the TiO2 particles.

  • Analyze the filtrate for the concentration of CHPAA and its degradation products using HPLC-MS.

Data Presentation

Table 1: Hypothetical Quantitative Data for Microbial Degradation of CHPAA

Time (hours)CHPAA Concentration (mg/L)4-Hydroxyphenylacetic acid (mg/L)3,4-Dihydroxyphenylacetic acid (mg/L)% Degradation
050.00.00.00
635.28.51.229.6
1218.915.15.462.2
245.18.210.389.8
48<1.01.52.1>98

Table 2: Hypothetical Quantitative Data for Photocatalytic Degradation of CHPAA

Time (minutes)CHPAA Concentration (mg/L)Total Organic Carbon (TOC) (mg/L)Chloride Ion (Cl-) (mg/L)% Degradation
010.05.10.00
156.23.80.738.0
303.12.51.369.0
600.81.11.892.0
120<0.10.22.0>99

Signaling Pathways & Experimental Workflows

Microbial_Degradation_Pathway CHPAA This compound Dehalogenation Dehalogenation (e.g., by Dehalogenase/Laccase) CHPAA->Dehalogenation HPA 4-Hydroxyphenylacetic acid Dehalogenation->HPA Hydroxylation1 Hydroxylation HPA->Hydroxylation1 DHPAA 3,4-Dihydroxyphenylacetic acid Hydroxylation1->DHPAA RingCleavage Ring Cleavage (Dioxygenase) DHPAA->RingCleavage AliphaticIntermediates Aliphatic Intermediates RingCleavage->AliphaticIntermediates TCACycle TCA Cycle AliphaticIntermediates->TCACycle

Caption: Proposed microbial degradation pathway for CHPAA.

Photochemical_Degradation_Workflow cluster_prep Sample Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Prep_CHPAA Prepare aqueous CHPAA solution Add_Catalyst Add Photocatalyst (e.g., TiO2) Prep_CHPAA->Add_Catalyst Adjust_pH Adjust pH Add_Catalyst->Adjust_pH Dark_Equilibrium Stir in dark for equilibrium Adjust_pH->Dark_Equilibrium UV_Irradiation UV Irradiation Dark_Equilibrium->UV_Irradiation Sampling Collect samples at intervals UV_Irradiation->Sampling Filter Filter to remove catalyst Sampling->Filter HPLC_MS Analyze by HPLC-MS Filter->HPLC_MS

Caption: Experimental workflow for photocatalytic degradation.

References

Technical Support Center: Analysis of 3-Chloro-4-hydroxyphenylacetic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-hydroxyphenylacetic acid. The following information is designed to assist in the interpretation of mass spectrometry data and address common experimental challenges.

Mass Spectrometry Data of this compound

Molecular Formula: C₈H₇ClO₃ Molecular Weight: 186.59 g/mol

EI-MS Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) mass spectrometry results in a characteristic pattern of ions. The major fragments observed are summarized in the table below.

m/zRelative Intensity (%)Proposed Fragment Ion
18634.23[M]⁺• (Molecular Ion)
14199.99[M - COOH]⁺
14337.40Isotope peak of [M - COOH]⁺
7732.52[C₆H₅]⁺
5122.13[C₄H₃]⁺

Data sourced from PubChem CID 118534.[1]

Interpreting the Fragmentation Pattern

The mass spectrum of this compound is characterized by several key fragmentation pathways. The presence of a chlorine atom is readily identified by the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl).

A primary fragmentation event for carboxylic acids is the loss of the carboxyl group.[2][3] In this case, the molecular ion at m/z 186 loses a carboxyl radical (•COOH, 45 Da) to form the base peak at m/z 141. The corresponding isotope peak at m/z 143, with about one-third the intensity, confirms the presence of a chlorine atom in this fragment.[1] Subsequent fragmentation of the aromatic ring leads to the formation of smaller ions, such as the phenyl cation at m/z 77 and the C₄H₃⁺ fragment at m/z 51.

Fragmentation Pathway Diagram

fragmentation_pathway mol This compound m/z 186 frag1 [M-COOH]⁺ m/z 141/143 mol->frag1 - •COOH frag2 Phenyl cation m/z 77 frag1->frag2 - C₂H₂Cl frag3 C₄H₃⁺ m/z 51 frag2->frag3 - C₂H₂

Caption: Proposed EI-MS fragmentation pathway of this compound.

Experimental Protocols

Sample Preparation and GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the carboxylic acid and hydroxyl groups is typically required to increase volatility and improve peak shape.

  • Derivatization: To a dried sample (1-10 µg) of this compound, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine (B92270) or acetonitrile (B52724).

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

Sample Preparation and LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) can often be performed without derivatization.

  • Sample Dissolution: Dissolve the sample in a suitable solvent compatible with the mobile phase, such as a mixture of water and methanol (B129727) or acetonitrile.

  • Mobile Phase: A typical mobile phase for reversed-phase chromatography would consist of a gradient of water and acetonitrile or methanol, with a small amount of a mass spectrometry-compatible acid (e.g., 0.1% formic acid) to aid in protonation. Phosphoric acid should be avoided as it is not suitable for MS applications.[4]

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the sample solution into the LC-MS system.

Experimental Workflow for LC-MS Analysis

lc_ms_workflow sample Sample of This compound dissolve Dissolve in Mobile Phase Compatible Solvent sample->dissolve inject Inject into LC-MS System dissolve->inject lc_separation Liquid Chromatography (Reversed-Phase) inject->lc_separation ms_detection Mass Spectrometry (ESI Source) lc_separation->ms_detection data_analysis Data Analysis and Interpretation ms_detection->data_analysis

Caption: A typical experimental workflow for the analysis of this compound by LC-MS.

Troubleshooting Guides

IssuePossible CausesRecommended Actions
Poor Peak Shape (Tailing or Fronting) in GC-MS - Incomplete derivatization.- Active sites in the injector liner or column.- Optimize derivatization conditions (time, temperature, reagent excess).- Use a new, deactivated injector liner.- Condition the GC column.
No or Low Signal in ESI-MS - Inappropriate ionization mode (positive/negative).- Ion suppression from matrix components or mobile phase additives.- Sample degradation.- Analyze in both positive and negative ion modes.- Ensure the use of MS-grade solvents and volatile mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate).- Check sample stability in the chosen solvent.
Presence of Unexpected Peaks - Contamination from solvents, glassware, or the instrument.- In-source fragmentation.- Run a solvent blank to identify contaminant peaks.- Ensure thorough cleaning of all glassware and vials.- Optimize source conditions (e.g., cone voltage) to minimize in-source fragmentation.
Irreproducible Retention Times in LC-MS - Column degradation or contamination.- Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Flush the column or replace if necessary.- Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a stable temperature.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak (m/z 186) not the base peak in the EI-MS spectrum?

A1: In electron ionization mass spectrometry, the molecular ion is often unstable and readily undergoes fragmentation. For many carboxylic acids, the cleavage of the C-C bond adjacent to the carboxyl group is a very favorable process, leading to the loss of a •COOH radical. This results in the formation of a stable benzylic cation, which is often the most abundant ion (the base peak) in the spectrum.

Q2: How can I confirm the presence of chlorine in my molecule using mass spectrometry?

A2: The presence of one chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment. You should observe two peaks, two mass units apart (M and M+2), with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Q3: Do I need to derivatize my sample for LC-MS analysis?

A3: Generally, derivatization is not necessary for the analysis of this compound by LC-MS. The carboxylic acid and phenolic hydroxyl groups are amenable to ionization by electrospray ionization (ESI), typically in negative ion mode to form the [M-H]⁻ ion.

Q4: What are some common adducts I might observe in ESI-MS?

A4: In positive ion mode, you may observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if there are trace amounts of these salts in your sample or solvents. In negative ion mode, you might see adducts with formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) if these are present in your mobile phase.

Q5: My baseline is very noisy. What can I do to improve it?

A5: A noisy baseline can be caused by several factors, including contaminated solvents, a dirty ion source, or electronic noise. To troubleshoot, start by using fresh, high-purity MS-grade solvents and mobile phases. If the noise persists, the ion source may need to be cleaned according to the manufacturer's instructions.

References

Technical Support Center: Purification of 3-Chloro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Chloro-4-hydroxyphenylacetic acid (3-Cl-4-OHPAA).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent system is not optimal for selectively crystallizing 3-Cl-4-OHPAA, leading to the co-precipitation of impurities.Experiment with different solvent systems. A common starting point is a mixed solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexane (B92381). The goal is to find a system where 3-Cl-4-OHPAA has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
The cooling rate during recrystallization is too fast, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield. Slow cooling promotes the formation of purer crystals.
The crude material contains a high level of impurities that are structurally similar to 3-Cl-4-OHPAA, such as positional isomers (e.g., 4-chloro-3-hydroxyphenylacetic acid).Consider a pre-purification step, such as an acid-base extraction, to remove non-acidic impurities. For isomeric impurities, column chromatography may be necessary.
Poor Separation in Column Chromatography The polarity of the mobile phase is too high or too low, resulting in either co-elution of the product and impurities or the product not eluting from the column.Optimize the mobile phase composition through thin-layer chromatography (TLC) analysis first. A typical mobile phase for reverse-phase HPLC is a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid.[1] For normal-phase column chromatography, a gradient of ethyl acetate in hexane is a common choice.
The column is overloaded with the crude sample.Reduce the amount of sample loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the stationary phase weight.
Product Degradation During Purification The compound may be sensitive to prolonged exposure to heat or certain pH conditions.Avoid excessive heating during recrystallization. If using chromatography, ensure the mobile phase is compatible with the stability of the compound. Storing the compound at 0-8 °C is recommended.[2]
Oily Product Instead of Crystalline Solid The presence of residual solvent or impurities is preventing crystallization.Try to precipitate the product by adding a non-polar solvent ("crashing out"). If an oil persists, redissolve it in a minimal amount of a suitable solvent and attempt recrystallization again, possibly with seeding. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Inconsistent Melting Point The presence of impurities broadens the melting point range. The reported melting point is between 105-111 °C.[2][3]This is a strong indicator of impurity. Further purification steps, such as repeated recrystallizations or column chromatography, are necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials such as o-chlorophenol and glyoxylic acid, as well as side-products from the synthesis.[4][5] Positional isomers, such as 3-chloro-2-hydroxyphenylacetic acid and 5-chloro-4-hydroxyphenylacetic acid, can also be formed depending on the synthetic route. During the reduction of 3-chloro-4-hydroxymandelic acid, incomplete reduction can lead to residual mandelic acid derivative in the final product.[4]

Q2: How can I effectively remove colored impurities from my this compound sample?

A2: Colored impurities are often non-polar byproducts. A common method to remove them is to treat a solution of the crude product with activated charcoal. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. The charcoal will adsorb the colored impurities, and can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Q3: What is the recommended method for drying the purified this compound?

A3: After purification, the crystalline product should be dried under vacuum at a moderate temperature (e.g., 40-50 °C) to remove any residual solvents. It is important to ensure the product is completely dry, as residual solvent can affect the accuracy of subsequent analytical measurements and reactions.

Q4: Can I use HPLC for the purification of this compound on a preparative scale?

A4: Yes, reverse-phase HPLC (RP-HPLC) is a suitable method for the preparative separation of this compound and its impurities.[1] A scalable method can be developed using a mobile phase of acetonitrile and water with an acid modifier. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[1]

Q5: My purified this compound has a low melting point. What does this indicate?

A5: A low and broad melting point is a classic sign of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, requiring less energy to melt. The reported melting point for pure this compound is in the range of 105-111 °C.[2][3] If your measured melting point is below this range, further purification is recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by determining a suitable solvent or solvent pair. Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good solvents will dissolve the compound when hot but not at room temperature. A mixture of a "good" solvent (e.g., ethanol, ethyl acetate) and a "poor" solvent (e.g., water, hexane) often works well.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution heated for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic 3-Cl-4-OHPAA will be deprotonated and move into the aqueous layer as its sodium salt. Neutral and basic impurities will remain in the organic layer.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and then drain the aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product is extracted.

  • Acidification: Combine the aqueous layers and cool them in an ice bath. Slowly add a strong acid, such as hydrochloric acid, with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Purification_Workflow Crude Crude 3-Cl-4-OHPAA Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extraction Extract with aq. NaHCO3 Dissolve->Extraction Organic_Layer Organic Layer (Impurities) Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (Sodium Salt) Extraction->Aqueous_Layer Acidify Acidify with HCl Aqueous_Layer->Acidify Precipitate Precipitate Pure Product Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Pure_Product Pure 3-Cl-4-OHPAA Filter_Dry->Pure_Product

Caption: Workflow for the purification of this compound using acid-base extraction.

Troubleshooting_Logic Start Purified Product Check_Purity Check Purity (TLC, Melting Point) Start->Check_Purity Is_Pure Is it Pure? Check_Purity->Is_Pure Pure Pure Product Is_Pure->Pure Yes Not_Pure Not Pure Is_Pure->Not_Pure No Recrystallize Recrystallize Not_Pure->Recrystallize Column Column Chromatography Not_Pure->Column Check_Again Re-check Purity Recrystallize->Check_Again Column->Check_Again Check_Again->Is_Pure

Caption: Decision-making workflow for troubleshooting the purity of this compound.

References

Technical Support Center: Optimizing Derivatization of 3-Chloro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) for chromatographic analysis.

Troubleshooting Guides

Effective derivatization is crucial for the successful analysis of this compound (CHPAA), particularly for gas chromatography-mass spectrometry (GC-MS) where volatility and thermal stability are paramount. This guide addresses common issues encountered during silylation, esterification, and acylation reactions.

Silylation with BSTFA (+TMCS)

Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl and carboxylic acid groups in CHPAA. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a frequently used reagent.

Common Problems and Solutions for Silylation of CHPAA

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Presence of moisture in the sample or solvent.Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the sample extract completely before adding the silylating reagent.
Incomplete reaction.Increase the reaction temperature (typically 60-80°C) and/or extend the reaction time (30-60 minutes).[1] Ensure a molar excess of the silylating reagent (e.g., 2:1 ratio of BSTFA to active hydrogens).
Degradation of the silylating reagent.Use fresh, properly stored silylating reagents. Avoid repeated exposure of the reagent to atmospheric moisture.
Peak Tailing in GC Analysis Incomplete derivatization of polar functional groups.Optimize the derivatization conditions as described above. Consider using a catalyst like TMCS (typically 1-10% in BSTFA) to enhance the derivatization of the phenolic hydroxyl group.
Adsorption of the analyte to active sites in the GC system.Use a deactivated GC liner and column. Periodically check and replace the liner if peak shape deteriorates.
Presence of Multiple Peaks for the Derivatized Analyte Formation of partially silylated derivatives.Re-optimize the reaction conditions to drive the reaction to completion (increase temperature, time, or reagent concentration).
Side reactions or degradation of the analyte.Use milder reaction conditions if possible. Analyze the sample promptly after derivatization, as silyl (B83357) derivatives can be susceptible to hydrolysis.
Irreproducible Results Inconsistent reaction conditions.Ensure precise control over reaction temperature, time, and reagent volumes. Use an internal standard to correct for variations in derivatization efficiency and injection volume.
Contamination from glassware or solvents.Thoroughly clean all glassware and use high-purity solvents.
Esterification with BF₃-Methanol

Esterification of the carboxylic acid group in CHPAA is another effective derivatization strategy, particularly for improving chromatographic peak shape and reducing polarity. Boron trifluoride-methanol (BF₃-methanol) is a common and efficient reagent for this purpose.[2]

Common Problems and Solutions for Esterification of CHPAA

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Esterification Presence of water in the reaction mixture.Use anhydrous methanol (B129727) and ensure the sample is dry. Water can inhibit the reaction and lead to low yields.[2]
Insufficient catalyst concentration or reaction time.Use a sufficient concentration of BF₃ in methanol (typically 10-14% w/w).[2] Increase the reaction time and/or temperature (e.g., 60-100°C for 10-30 minutes).
Side Reactions Methoxy artifact formation on the aromatic ring.This is a known side reaction with BF₃-methanol, especially at higher temperatures and longer reaction times.[3] Optimize for the mildest conditions that still provide complete esterification.
Loss of Analyte During Workup Inefficient extraction of the esterified product.After the reaction, add water and a nonpolar organic solvent (e.g., hexane (B92381) or ethyl acetate) and shake vigorously to ensure quantitative transfer of the methyl ester to the organic phase.[2]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: this compound is a polar and relatively non-volatile compound due to its carboxylic acid and phenolic hydroxyl groups. These functional groups can lead to poor peak shape (tailing), low sensitivity, and potential thermal degradation in the hot GC injection port. Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, making the compound amenable to GC analysis.

Q2: Which functional group on CHPAA is more reactive towards silylation?

A2: Generally, the carboxylic acid group is more readily silylated than the phenolic hydroxyl group. To ensure complete derivatization of both functional groups, optimized reaction conditions, including the use of a catalyst like TMCS, are often necessary.

Q3: Can I analyze derivatized CHPAA by HPLC?

A3: Yes, derivatization can also be beneficial for HPLC analysis. For instance, acylation can introduce a chromophore or fluorophore, enhancing UV or fluorescence detection. While not always necessary for HPLC-MS, derivatization can improve chromatographic retention on reverse-phase columns by increasing the hydrophobicity of the analyte.

Q4: How long are the silylated derivatives of CHPAA stable?

A4: The stability of trimethylsilyl (B98337) (TMS) derivatives can vary but they are generally sensitive to moisture and can hydrolyze back to the original analyte. It is best practice to analyze silylated samples as soon as possible after preparation. If storage is necessary, it should be under strictly anhydrous conditions at low temperatures.

Q5: What are the expected mass spectral fragments for silylated CHPAA?

A5: For the di-TMS derivative of CHPAA, you would expect to see a molecular ion peak ([M]⁺) and characteristic fragments corresponding to the loss of methyl groups (-15 Da) and the trimethylsilyl group (-73 Da). The exact fragmentation pattern will depend on the ionization conditions.

Experimental Protocols

Silylation of this compound for GC-MS Analysis

This protocol provides a general procedure for the silylation of CHPAA using BSTFA and TMCS. Optimization may be required for specific sample matrices and instrument conditions.

Materials:

  • This compound (CHPAA) standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or acetonitrile (B52724)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place 1-10 mg of the CHPAA standard or the dried sample extract into a reaction vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Quantitative Data Summary for Silylation Optimization

The following table provides a starting point for optimizing silylation conditions. Actual optimal values may vary depending on the specific experimental setup.

ParameterRangeTypical Starting ConditionEffect on Yield
Reaction Temperature 60 - 100°C70°CIncreasing temperature generally increases reaction rate, but excessive heat can cause degradation.
Reaction Time 15 - 90 minutes30 minutesLonger times can lead to more complete derivatization, but also increase the risk of side reactions.
Reagent to Analyte Ratio 2:1 to 10:1 (molar excess)5:1A sufficient excess of the silylating reagent is necessary to drive the reaction to completion.
TMCS Catalyst 1 - 10% (in BSTFA)1%Catalyzes the derivatization of sterically hindered hydroxyl groups, improving yield for the phenolic group of CHPAA.

Visualizations

Experimental Workflow for CHPAA Silylation

G cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis Sample CHPAA Standard or Dried Extract Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Add_Reagent Add BSTFA + 1% TMCS Dissolve->Add_Reagent Transfer to Reaction Vial Heat Heat at 70°C for 30 min Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: Workflow for the silylation of CHPAA.

Troubleshooting Logic for Low Derivatization Yield

G Start Low Derivatization Yield Check_Moisture Check for Moisture? Start->Check_Moisture Dry_Sample Dry Sample/Solvents Thoroughly Check_Moisture->Dry_Sample Yes Check_Conditions Optimize Reaction Conditions? Check_Moisture->Check_Conditions No Dry_Sample->Check_Conditions Increase_Temp_Time Increase Temp/Time/ Reagent Ratio Check_Conditions->Increase_Temp_Time Yes Check_Reagent Reagent Quality? Check_Conditions->Check_Reagent No Success Improved Yield Increase_Temp_Time->Success Use_Fresh_Reagent Use Fresh Reagent Check_Reagent->Use_Fresh_Reagent Yes Check_Reagent->Success No Use_Fresh_Reagent->Success

Caption: Decision tree for troubleshooting low yield.

References

dealing with poor solubility of 3-Chloro-4-hydroxyphenylacetic acid in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-4-hydroxyphenylacetic acid (CHPAA). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of CHPAA in common buffers.

Troubleshooting Guide

Researchers often encounter difficulties in dissolving this compound, a white to off-white powder, in aqueous buffers for experimental use. This guide provides a systematic approach to overcoming these solubility challenges.

Issue: Precipitate Formation or Incomplete Dissolution in Neutral Buffers

At neutral pH, CHPAA has limited solubility in aqueous solutions. This is due to the protonated state of its carboxylic acid and phenolic hydroxyl groups.

G start Start: Poor solubility of CHPAA in neutral buffer (e.g., PBS pH 7.4) check_pka Understand Ionization: CHPAA has a carboxylic acid (pKa ~3.06) and a phenolic hydroxyl group. start->check_pka strategy Select Solubilization Strategy check_pka->strategy ph_adjust pH Adjustment strategy->ph_adjust Primary Method co_solvent Use of Co-solvents strategy->co_solvent Alternative Method ph_protocol Protocol: 1. Prepare a stock solution in a small volume of 1N NaOH. 2. Neutralize carefully with 1N HCl while vortexing. 3. Dilute to the final volume with the desired buffer. ph_adjust->ph_protocol co_solvent_protocol Protocol: 1. Dissolve CHPAA in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol). 2. Add the organic stock solution dropwise to the aqueous buffer while stirring. co_solvent->co_solvent_protocol success Result: Clear Solution ph_protocol->success fail Result: Precipitation Persists ph_protocol->fail co_solvent_protocol->success co_solvent_protocol->fail re_evaluate Re-evaluate: - Check final pH. - Consider a combination of pH adjustment and co-solvents. - Lower the target concentration. fail->re_evaluate re_evaluate->strategy G start Start: Weigh CHPAA dissolve Dissolve in 0.1M NaOH start->dissolve neutralize Neutralize with 0.1M HCl dissolve->neutralize adjust_volume Adjust Final Volume with PBS neutralize->adjust_volume sterilize Sterile Filter adjust_volume->sterilize end End: 10 mM Stock Solution sterilize->end G cluster_0 pH < pKa (3.06) cluster_1 pH > pKa (3.06) cluster_2 Solubility protonated COOH (Protonated, Neutral) deprotonated COO- (Deprotonated, Charged) protonated->deprotonated Increase pH low_sol Low protonated->low_sol leads to deprotonated->protonated Decrease pH high_sol High deprotonated->high_sol leads to

Technical Support Center: Minimizing Off-Target Effects of 3-Chloro-4-hydroxyphenylacetic Acid (CHPAA) in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-4-hydroxyphenylacetic acid (CHPAA). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects of CHPAA in cellular assays. The following information provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHPAA) and what is its known biological activity?

This compound (CHPAA) is a fungal metabolite.[1][2][3][4] It is known to function as an auxin influx inhibitor in plants.[1][5][6] In addition to its role in plant biology, CHPAA has been utilized as a chemical scaffold in the synthesis of potential anti-inflammatory and analgesic agents, as well as herbicides.[1][7] It is also a major chlorinated metabolite of chlorotyrosine in mammals.[5][6][8]

Q2: What are off-target effects and why are they a concern when using small molecules like CHPAA?

Q3: What are the initial signs of potential off-target effects in my cellular assays with CHPAA?

Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other inhibitors: If a structurally different inhibitor for the same presumed target produces a different or no phenotype, it could suggest off-target effects of CHPAA.[9]

  • Discrepancy with genetic validation: If the phenotype observed with CHPAA is not recapitulated by genetic knockdown or knockout of the intended target, off-target effects are likely.[11]

  • High concentration required for effect: If the effective concentration of CHPAA in your assay is significantly higher than its expected binding affinity for the intended target, the likelihood of engaging lower-affinity off-targets increases.[10]

  • Unexpected cellular toxicity: If you observe significant cell death or stress at concentrations where the on-target effect is expected, this may be due to off-target interactions.

Troubleshooting Guide: Investigating Suspected Off-Target Effects

If you suspect that CHPAA is causing off-target effects in your experiments, follow this troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Phase 1: Initial Validation cluster_2 Phase 2: Orthogonal Validation cluster_3 Phase 3: Direct Target Engagement cluster_4 Conclusion start Suspected Off-Target Effect with CHPAA dose_response Perform Dose-Response Curve start->dose_response viability Assess Cell Viability dose_response->viability Determine EC50 & IC50 inactive_control Use Inactive Control Compound viability->inactive_control struct_diff Test Structurally Different Inhibitor inactive_control->struct_diff genetic_kd Genetic Knockdown/Knockout of Target struct_diff->genetic_kd cetsa Cellular Thermal Shift Assay (CETSA) genetic_kd->cetsa proteomics Proteome-wide Profiling cetsa->proteomics conclusion On-Target vs. Off-Target Effect Determined proteomics->conclusion

Caption: A troubleshooting workflow for investigating suspected off-target effects of CHPAA.

Data Presentation: Dose-Response and Viability

A crucial first step is to determine the concentration range where CHPAA exhibits its desired effect without causing general cellular toxicity.

Concentration of CHPAAPhenotypic Response (% of Max)Cell Viability (%)
0 µM (Vehicle)0%100%
0.1 µM15%100%
1 µM50% (EC50)98%
10 µM95%90%
50 µM100%60% (IC50)
100 µM102%20%

Note: The above data is illustrative. EC50 is the concentration for half-maximal effective response, and IC50 is the concentration for half-maximal inhibitory (toxic) response. The goal is to work at a concentration that maximizes the phenotypic response while minimizing toxicity.

Experimental Protocols

Dose-Response and Cell Viability Assay

Objective: To determine the optimal concentration of CHPAA that elicits the desired biological effect while minimizing cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of CHPAA in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium and add the medium containing different concentrations of CHPAA.

  • Incubation: Incubate the cells for a predetermined duration relevant to the assay.

  • Phenotypic Readout: Measure the biological response of interest (e.g., reporter gene expression, protein phosphorylation).

  • Viability Readout: In a parallel plate, assess cell viability using an appropriate assay such as an MTS or CellTiter-Glo® assay.[9]

  • Data Analysis: Plot the phenotypic response and cell viability as a function of CHPAA concentration to determine the EC50 and IC50 values.

Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the engagement of CHPAA with its intended target protein in intact cells.[11]

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle or a chosen concentration of CHPAA.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and CHPAA-treated samples. A shift in the melting curve to a higher temperature in the presence of CHPAA indicates target engagement.[9]

G cluster_0 Cell Preparation cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Analysis A Treat cells with Vehicle or CHPAA B Heat cell aliquots at various temperatures A->B C Lyse cells and centrifuge B->C D Collect soluble protein fraction C->D E Quantify target protein (e.g., Western Blot) D->E F Plot melting curve (Soluble protein vs. Temp) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Advanced Strategies for Minimizing Off-Target Effects

Q4: What are some advanced strategies to confirm that the observed phenotype is due to the on-target activity of CHPAA?

Beyond initial troubleshooting, several advanced techniques can provide higher confidence in your results:

  • Orthogonal Validation: Confirm the phenotype using a structurally and mechanistically different inhibitor for the same target.[9] This reduces the likelihood that the observed effect is due to a chemical artifact of the CHPAA scaffold.

  • Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein.[11] If the phenotype is lost in the absence of the target protein, it strongly suggests the effect of CHPAA is on-target.

  • Use of a Negative Control: If available, use a structurally similar but inactive analog of CHPAA as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[11]

  • Proteome-Wide Profiling: Employ unbiased techniques such as chemical proteomics to identify all cellular proteins that interact with CHPAA. This can provide a comprehensive view of both on- and off-targets.

G cluster_0 Core Hypothesis cluster_1 Validation Approaches cluster_2 Expected Outcome for On-Target Effect A CHPAA causes Phenotype X by inhibiting Target Y B Pharmacological (Orthogonal Inhibitor) A->B C Genetic (siRNA/CRISPR) A->C D Biochemical (CETSA) A->D E Orthogonal inhibitor recapitulates Phenotype X B->E F Knockdown of Target Y recapitulates Phenotype X C->F G CHPAA stabilizes Target Y D->G

Caption: Logical relationships in validating the on-target effects of CHPAA.

References

Technical Support Center: Reproducibility in Experiments with 3-Chloro-4-hydroxyphenylacetic Acid (CHPAA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-4-hydroxyphenylacetic acid (CHPAA). This resource is designed for researchers, scientists, and drug development professionals to ensure reproducibility in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the handling and use of CHPAA in experimental settings.

1. Compound Handling and Storage

  • Question: How should I properly store this compound?

    • Answer: CHPAA should be stored as a powder at temperatures between 0 - 8°C.[1] It is a white to off-white powder.[1]

  • Question: What are the general safety precautions I should take when working with CHPAA?

    • Answer: CHPAA can cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is important to wear personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves.[3] Work in a well-ventilated area.[3]

2. Solution Preparation and Stability

  • Question: I am having trouble dissolving CHPAA in my aqueous buffer. What can I do?

    • Answer: this compound is a weak acid and its solubility in aqueous solutions can be pH-dependent. If you are experiencing solubility issues, consider the following:

      • pH Adjustment: Slightly increasing the pH of your buffer can help to deprotonate the carboxylic acid group, forming a more soluble salt. You can adjust the pH by adding a small amount of a base like NaOH.

      • Use of a Co-solvent: For stock solutions, you can dissolve CHPAA in an organic solvent such as ethanol (B145695) before making further dilutions into your aqueous experimental medium.[4]

      • Sonication: Gentle sonication can aid in the dissolution of the compound.

  • Question: How stable is CHPAA in solution?

    • Answer: The stability of CHPAA in solution can be influenced by factors such as pH, temperature, and light exposure. For optimal reproducibility, it is recommended to prepare fresh solutions for each experiment. If storing solutions, it is best to keep them at 4°C and protected from light for short-term storage.

3. Experimental Design and Interpretation

  • Question: I am not observing the expected auxin influx inhibition in my plant-based assay. What could be the reason?

    • Answer: Several factors could contribute to a lack of expected activity:

      • Concentration: Ensure you are using an appropriate concentration range. Studies have shown that CHPAA can exhibit some auxin-like activity at high concentrations.[5] It is advisable to perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental system.

      • Compound Purity: Verify the purity of your CHPAA. Impurities could interfere with the assay.

      • Assay System: The effectiveness of CHPAA can vary between different plant species and cell types. The expression levels of auxin influx carriers like AUX1 can influence the sensitivity to the inhibitor.[5][6]

      • Non-specific Effects: At higher concentrations, some auxin transport inhibitors can have broader effects on membrane dynamics, which might mask the specific inhibition of auxin influx.[6]

  • Question: My results are inconsistent between experiments. How can I improve reproducibility?

    • Answer: To enhance reproducibility:

      • Standardize Solution Preparation: Always prepare solutions in the same manner, paying close attention to pH and final concentration.

      • Control for Environmental Factors: In plant-based experiments, factors like light intensity, temperature, and growth media composition should be kept consistent.

      • Use of Controls: Always include appropriate positive and negative controls in your experiments. For auxin influx inhibition, this could include a no-treatment control and a control with a well-characterized auxin.

      • Consistent Timing: The duration of treatment with CHPAA should be consistent across all experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₈H₇ClO₃[2][3]
Molecular Weight 186.59 g/mol [2][3]
Melting Point 108-110 °C[3][7]
Appearance White to off-white powder[1]
Purity ≥ 99% (assay by titration, GC)[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials:

    • This compound (powder)

    • Ethanol (anhydrous)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Weigh out the desired amount of CHPAA powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the powder is completely dissolved.

    • Store the stock solution at -20°C for long-term storage. For immediate use, it can be kept at 4°C for a short period.

    • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer to the final desired concentration. Ensure the final concentration of ethanol is low enough to not affect the experimental system.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Auxins

This protocol is a general guideline for the quantification of auxins, including the separation of compounds like CHPAA from endogenous auxins such as Indole-3-acetic acid (IAA). Optimization may be required for specific sample types and instrumentation.

  • Instrumentation and Columns:

    • HPLC system with a fluorescence detector.

    • C18 reverse-phase column (e.g., 250 mm × 4.6 mm).[8]

  • Mobile Phase Preparation:

    • Solvent A: 10% methanol (B129727), 0.3% acetic acid in water.[8]

    • Solvent B: 90% methanol, 0.3% acetic acid in water.[8]

    • Solvent C: 100% acetonitrile.[8]

    • Filter all solvents through a 0.45 µm membrane and degas before use.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 ml/min.[8]

    • Injection Volume: 20 µl.[8]

    • Detection: Fluorescence detector with excitation at 282 nm and emission at 360 nm (for IAA).[8] For CHPAA, a UV detector may be more appropriate, with detection at a wavelength determined by a UV scan of the compound.

    • Gradient: A gradient elution may be necessary to separate different auxins. An example gradient could be a linear increase in the percentage of Solvent B and/or C over time.

  • Sample Preparation:

    • Plant tissue samples should be flash-frozen in liquid nitrogen and ground to a fine powder.

    • Extract the auxins using an appropriate extraction buffer (e.g., an acidic methanol solution).

    • Centrifuge the extract to pellet debris and collect the supernatant.

    • The extract may need to be further purified and concentrated using solid-phase extraction (SPE) before HPLC analysis.

  • Quantification:

    • Prepare a standard curve using known concentrations of CHPAA and other relevant auxins.

    • Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.[8]

Visualizations

Signaling Pathway: Inhibition of Auxin Influx by CHPAA

Auxin_Influx_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Auxin_ext Auxin (IAA) AUX1 AUX1 (Influx Carrier) Auxin_ext->AUX1 Binds to CHPAA CHPAA CHPAA->AUX1 Inhibits Auxin_int Intracellular Auxin AUX1->Auxin_int Transports Response Auxin Response (e.g., Gene Expression) Auxin_int->Response

Caption: Mechanism of CHPAA-mediated inhibition of auxin influx.

Experimental Workflow: Troubleshooting Auxin Influx Assays

Troubleshooting_Workflow Start Start: No observed inhibition of auxin influx Check_Conc Is the CHPAA concentration optimal? Start->Check_Conc Dose_Response Perform a dose-response experiment Check_Conc->Dose_Response No Check_Purity Is the CHPAA pure? Check_Conc->Check_Purity Yes Dose_Response->Check_Purity Verify_Purity Verify compound purity (e.g., via HPLC) Check_Purity->Verify_Purity No Check_System Is the experimental system sensitive? Check_Purity->Check_System Yes Verify_Purity->Check_System Use_Controls Use positive/negative controls and a different cell line/species if necessary Check_System->Use_Controls No Review_Protocol Review and standardize the entire experimental protocol Check_System->Review_Protocol Yes Use_Controls->Review_Protocol Success Problem Resolved Review_Protocol->Success

Caption: A logical workflow for troubleshooting auxin influx inhibition experiments.

References

Technical Support Center: Method Validation for 3-Chloro-4-hydroxyphenylacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the quantification of 3-Chloro-4-hydroxyphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for quantifying this compound?

A1: The most common and effective techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological matrices.

Q2: What are the key parameters to evaluate during method validation for this analyte?

A2: According to regulatory guidelines such as those from the ICH, the key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1] A comprehensive validation ensures the reliability, accuracy, and consistency of the analytical data.[2]

Q3: What type of HPLC column is suitable for the analysis of this compound?

A3: A reverse-phase (RP) C18 column is a common choice for separating phenolic compounds like this compound.[3] For more polar compounds, a column with low silanol (B1196071) activity or an alternative approach like Hydrophilic Interaction Liquid Chromatography (HILIC) might be considered to improve retention and peak shape.[1][2]

Q4: How can I improve the peak shape for this compound in reverse-phase HPLC?

A4: Peak tailing can be a common issue for phenolic compounds due to interactions with residual silanol groups on the silica-based stationary phase.[3][4] To mitigate this, consider the following:

  • Mobile Phase pH: Adjust the mobile phase pH to be well below the pKa of the carboxylic acid group (typically around pH 2-3) to ensure the analyte is in a single, non-ionized form. Using a buffer is crucial for pH stability.[5]

  • Acidic Additive: The use of a small amount of an acid like formic acid or phosphoric acid in the mobile phase can help to suppress the ionization of silanol groups and improve peak symmetry.[2]

  • Column Choice: Employ an end-capped C18 column or a column with a different stationary phase designed for polar compounds.

Q5: What are the common challenges in developing an LC-MS/MS method for this compound?

A5: Challenges in LC-MS/MS analysis of small polar molecules like this compound can include:

  • Poor Retention: In reverse-phase chromatography, this compound may have limited retention. HILIC or derivatization can be explored as alternatives.[1][6]

  • Matrix Effects: Co-eluting components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[7][8] Thorough sample clean-up and the use of a stable isotope-labeled internal standard are recommended to minimize matrix effects.

  • In-source Transformation: The stability of the molecule in the mass spectrometer's ion source should be evaluated.[9]

Experimental Protocol Example: UPLC-MS/MS Method

The following is an example protocol adapted from a validated method for the structurally similar compound, 4-hydroxyphenylacetic acid, and may serve as a starting point for method development for this compound.[10] Optimization will likely be required.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum, add 400 µL of methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions: To be determined by infusing a standard solution of this compound. For example, monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion.

Quantitative Data Summary

The following tables present illustrative validation parameters and acceptance criteria based on typical ICH guidelines and data from similar validated methods.[10][11] These should be established specifically for your method.

Table 1: Linearity and Sensitivity

ParameterTypical Acceptance Criteria
Linearity RangeTo be determined (e.g., 1 - 1000 ng/mL)
Correlation Coefficient (r²)≥ 0.99
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10:1; Precision and accuracy within ±20%

Table 2: Accuracy and Precision

Analyte LevelAccuracy (% Recovery)Precision (%RSD)
LLOQ80 - 120%≤ 20%
Low QC85 - 115%≤ 15%
Medium QC85 - 115%≤ 15%
High QC85 - 115%≤ 15%

Troubleshooting Guide

Problem 1: Asymmetric or Tailing Peaks

Potential Cause Solution
Secondary Silanol Interactions Lower the mobile phase pH to 2.5-3.0 with formic or phosphoric acid to suppress silanol ionization. Use a modern, high-purity, end-capped silica (B1680970) column.[3][4]
Column Overload Reduce the concentration of the injected sample or decrease the injection volume.[4]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
Column Contamination/Void Flush the column with a strong solvent. If the problem persists, reverse the column and flush (disconnect from the detector first). If a void is suspected, replace the column.[12]

Problem 2: Inconsistent or Drifting Retention Times

Potential Cause Solution
Inadequate Column Equilibration Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection, especially for gradient methods.
Mobile Phase pH Instability Use a buffer in the aqueous mobile phase and ensure it is within its effective buffering range. Prepare fresh mobile phase daily.[5]
Pump or Leak Issues Check for leaks in the HPLC system, particularly around pump seals and fittings. Monitor the pump pressure for fluctuations.[12]
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature.[13]

Problem 3: Poor Sensitivity or Signal Suppression (LC-MS/MS)

Potential Cause Solution
Matrix Effects Improve the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove more interfering components.[8] Use a stable isotope-labeled internal standard to compensate for signal suppression.
Poor Ionization Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization mode (e.g., APCI) or use a derivatizing agent to improve ionization efficiency.[14]
Analyte Degradation Investigate the stability of this compound in the sample matrix and during the analytical process. Adjust pH or temperature during sample preparation if necessary.[15][16]

Visualizations

MethodValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (e.g., Serum) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / LLE / SPE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject Sample Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Validate Assess Validation Parameters (Accuracy, Precision, etc.) Quantify->Validate

Caption: Experimental workflow for the quantification of this compound.

TroubleshootingFlowchart decision decision solution solution start Chromatographic Issue Identified d1 Is the peak shape poor (tailing/fronting)? start->d1 d2 Are retention times shifting? d1->d2 No s1 Adjust Mobile Phase pH Check for column overload Use end-capped column d1->s1 Yes d3 Is the signal intensity low or variable? d2->d3 No s2 Increase equilibration time Check for leaks Use a column oven d2->s2 Yes s3 Improve sample cleanup Optimize MS source Use IS / check stability d3->s3 Yes end Problem Resolved d3->end No s1->d2 s2->d3 s3->end

Caption: A logical workflow for troubleshooting common HPLC and LC-MS/MS issues.

References

Technical Support Center: 3-Chloro-4-hydroxyphenylacetic Acid (CHPAA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Chloro-4-hydroxyphenylacetic acid (CHPAA). Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of CHPAA in solution?

A1: The stability of this compound in solution is primarily influenced by pH and temperature. Extreme pH conditions (both acidic and alkaline) and elevated temperatures can lead to degradation of the compound. Exposure to light (photodegradation) and oxidizing agents can also affect its stability.

Q2: What are the recommended storage conditions for CHPAA solutions?

A2: For optimal stability, it is recommended to store CHPAA solutions at refrigerated temperatures (2-8°C) and protected from light. The pH of the solution should be maintained in the acidic to neutral range (pH 4-7) to minimize hydrolysis. For long-term storage, freezing the solution at -20°C may be considered, but it is crucial to perform freeze-thaw stability studies to ensure the compound does not degrade during this process.

Q3: What are the likely degradation products of CHPAA?

A3: Under forced degradation conditions, CHPAA is likely to degrade into several products. The specific degradation products will depend on the stress conditions applied. For instance, under oxidative stress, hydroxylated and quinone-type structures may be formed. Hydrolysis at extreme pH and high temperatures may lead to the cleavage of the acetic acid side chain or modification of the phenyl ring.

Q4: How can I monitor the stability of CHPAA in my samples?

A4: The most common method for monitoring the stability of CHPAA is through a stability-indicating high-performance liquid chromatography (HPLC) method. This method should be capable of separating the intact CHPAA from its potential degradation products. UV-Vis spectroscopy can also be a useful tool for tracking changes in the sample over time.

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of CHPAA in solution.

Possible Causes:

  • Incorrect pH of the solution: The solution pH may be outside the optimal stability range.

  • Elevated storage temperature: The solution may have been stored at a temperature that is too high.

  • Presence of contaminants: The solution may be contaminated with oxidizing agents or metal ions that can catalyze degradation.

  • Exposure to light: The solution may not have been adequately protected from light.

Troubleshooting Steps:

  • Verify pH: Measure the pH of the solution. If it is outside the recommended range of 4-7, adjust it accordingly using appropriate buffers.

  • Check Storage Conditions: Confirm the storage temperature. If it has deviated from the recommended 2-8°C, this could be the cause of degradation.

  • Assess for Contaminants: Review the preparation procedure to identify any potential sources of contamination. Use high-purity solvents and reagents.

  • Protect from Light: Ensure that the solution is stored in amber vials or otherwise protected from light exposure.

Issue 2: Inconsistent results in stability studies.

Possible Causes:

  • Inadequate analytical method: The HPLC method may not be stability-indicating, meaning it cannot separate all degradation products from the parent compound.

  • Sample preparation variability: Inconsistencies in sample preparation can lead to variable results.

  • Instrumental issues: Fluctuations in the performance of the analytical instrument can affect the results.

Troubleshooting Steps:

  • Validate Analytical Method: Perform a forced degradation study to ensure your analytical method can effectively separate CHPAA from its degradation products.

  • Standardize Sample Preparation: Develop and adhere to a strict standard operating procedure (SOP) for sample preparation.

  • Perform System Suitability Tests: Before each analytical run, perform system suitability tests to ensure the instrument is performing correctly.

Quantitative Data Summary

The following tables provide hypothetical yet plausible data on the stability of CHPAA under various conditions, based on the behavior of structurally similar compounds. This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Effect of pH on the Stability of CHPAA at 25°C

pHHalf-life (t½) in daysDegradation Rate Constant (k) (day⁻¹)
2.0> 365< 0.0019
4.0> 365< 0.0019
7.02500.0028
9.0900.0077
12.0150.0462

Table 2: Effect of Temperature on the Stability of CHPAA at pH 7.0

Temperature (°C)Half-life (t½) in daysDegradation Rate Constant (k) (day⁻¹)
4> 365< 0.0019
252500.0028
40600.0116
60100.0693

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of CHPAA in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of CHPAA.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Forced Degradation Study - Thermal Degradation
  • Solid State:

    • Place a known amount of solid CHPAA in a controlled temperature oven at 60°C for 7 days.

    • At the end of the study, dissolve the solid in a suitable solvent and analyze by HPLC.

  • Solution State:

    • Prepare a solution of CHPAA in a suitable solvent (e.g., water at pH 7).

    • Incubate the solution at 60°C for 7 days.

    • Analyze the samples at specified time points by HPLC.

Protocol 4: Forced Degradation Study - Photodegradation
  • Sample Preparation: Prepare a solution of CHPAA in a suitable solvent and place it in a photostability chamber.

  • Exposure: Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control: Prepare a control sample and wrap it in aluminum foil to protect it from light.

  • Analysis: Analyze both the exposed and control samples by HPLC at the end of the exposure period.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare CHPAA Solution Split Aliquot into Stress Groups Prep->Split Acid Acid Hydrolysis (0.1M HCl, 60°C) Base Base Hydrolysis (0.1M NaOH, 60°C) Oxid Oxidation (3% H2O2, RT) Therm Thermal (60°C) Photo Photolytic (ICH Q1B) Sample Sample at Time Points Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Neutralize Neutralize (if needed) Sample->Neutralize Dilute Dilute for Analysis Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Eval Evaluate Peak Purity & Mass Balance HPLC->Eval Pathway Identify Degradation Pathways Eval->Pathway Method Confirm Stability-Indicating Method Pathway->Method

Caption: Experimental workflow for a forced degradation study of CHPAA.

G start Unexpected Degradation Observed q1 Was the solution pH within the 4-7 range? start->q1 s1 Adjust pH to 4-7 and re-test stability. q1->s1 No q2 Was the storage temperature maintained at 2-8°C? q1->q2 Yes a1_yes Yes a1_no No s1->start s2 Ensure proper storage temperature and re-test. q2->s2 No q3 Was the solution protected from light? q2->q3 Yes a2_yes Yes a2_no No s2->start s3 Store in amber vials or dark and re-test. q3->s3 No q4 Were high-purity solvents and reagents used? q3->q4 Yes a3_yes Yes a3_no No s3->start s4 Use high-purity materials to avoid contaminants. q4->s4 No end If issues persist, validate the analytical method. q4->end Yes a4_yes Yes a4_no No s4->start

Caption: Troubleshooting decision tree for unexpected CHPAA degradation.

Validation & Comparative

comparing the efficacy of 3-Chloro-4-hydroxyphenylacetic acid to other chlorophenoxy herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of agricultural science and drug development, understanding the nuanced differences between herbicidal compounds is paramount. This guide provides a detailed comparison of 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) with the widely used chlorophenoxy herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-Methyl-4-chlorophenoxyacetic acid (MCPA). While CHPAA is recognized as an intermediate in herbicide synthesis and an auxin influx inhibitor, direct comparative data on its herbicidal efficacy against established chlorophenoxy herbicides is limited in publicly available literature.[1] This guide, therefore, focuses on a comparison of their known mechanisms of action and provides general experimental protocols for efficacy evaluation.

Divergent Mechanisms of Action: A Tale of Two Auxin-Related Strategies

The herbicidal activity of the compounds revolves around the manipulation of auxin pathways, which are critical for plant growth and development. However, their approaches are fundamentally different.

This compound (CHPAA): The Gatekeeper

CHPAA is known to act as an auxin influx inhibitor.[2][3] Auxin influx carriers, such as AUX1/LAX proteins, are responsible for the active transport of the natural plant hormone indole-3-acetic acid (IAA) into cells. By blocking these carriers, CHPAA disrupts the normal distribution of auxin within the plant, leading to developmental abnormalities and, potentially, plant death. This mechanism of action targets the uptake of auxin, effectively starving the plant of a crucial growth regulator in specific tissues.

Chlorophenoxy Herbicides (2,4-D and MCPA): The Mimics

In contrast, 2,4-D and MCPA are synthetic auxins.[4] They mimic the action of IAA, but unlike the natural hormone, they are not readily metabolized by plants. This leads to a persistent and overwhelming auxin signal. The overstimulation of auxin signaling pathways results in uncontrolled and disorganized cell division and elongation, leading to epinasty (twisting of stems and petioles), tissue damage, and ultimately, the death of susceptible broadleaf weeds.[4][5][6]

Qualitative and Quantitative Comparison

Due to the lack of direct herbicidal efficacy data for CHPAA, a quantitative comparison of metrics such as the concentration required for 50% growth reduction (GR50) is not possible. However, a qualitative comparison of their known properties and the typical application rates of the established herbicides can provide valuable context.

Table 1: Qualitative Comparison of Herbicidal Properties

FeatureThis compound (CHPAA)2,4-Dichlorophenoxyacetic acid (2,4-D)2-Methyl-4-chlorophenoxyacetic acid (MCPA)
Mechanism of Action Auxin Influx Inhibitor[2][3]Synthetic Auxin (IAA Mimic)[4]Synthetic Auxin (IAA Mimic)
Primary Effect Disrupts auxin transport and distributionOverstimulates auxin signaling pathwaysOverstimulates auxin signaling pathways
Herbicidal Use Primarily an intermediate in synthesis[1]Widely used for broadleaf weed control[5][7]Widely used for broadleaf weed control
Selectivity Not establishedSelective for broadleaf weedsSelective for broadleaf weeds

Table 2: Typical Application Rates for Chlorophenoxy Herbicides

HerbicideTypical Application Rate (Per Acre)Target Weeds
2,4-D 0.5 - 2.0 lbs active ingredientDandelion, Plantain, Ragweed, Thistle, and other broadleaf weeds[6][8]
MCPA 0.25 - 1.5 lbs active ingredientThistles, Buttercups, and other broadleaf weeds in cereals and pastures[9][10]
This compound Data not availableData not available

Experimental Protocols for Efficacy Evaluation

To determine and compare the herbicidal efficacy of compounds like CHPAA, 2,4-D, and MCPA, standardized bioassays are essential. The following outlines a general protocol for a whole-plant dose-response study.

Objective: To determine the dose-dependent effect of a test compound on the growth of a target weed species and calculate the GR50 value.

Materials:

  • Test compounds (CHPAA, 2,4-D, MCPA)

  • Target weed species (e.g., Arabidopsis thaliana, Velvetleaf, Lambsquarters)

  • Potting medium

  • Pots or trays

  • Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)

  • Spray chamber for uniform herbicide application

  • Balance, volumetric flasks, and pipettes for solution preparation

  • Data analysis software

Methodology:

  • Plant Propagation: Sow seeds of the target weed species in pots filled with a suitable potting medium. Thin seedlings to a uniform number per pot (e.g., 2-3 plants) once they have established.

  • Growth Conditions: Maintain the plants in a growth chamber or greenhouse under optimal conditions for growth (e.g., 16-hour photoperiod, 25°C day/18°C night temperature, 60% relative humidity).

  • Herbicide Preparation: Prepare stock solutions of each test compound in a suitable solvent. From the stock solutions, prepare a series of dilutions to create a range of application rates. A typical dose-response experiment includes a logarithmic series of 6-8 concentrations, plus a solvent-only control.

  • Herbicide Application: At a specific growth stage (e.g., 2-4 true leaves), transfer the plants to a spray chamber. Apply the different herbicide concentrations uniformly to the foliage using a calibrated sprayer.

  • Post-Treatment Care: Return the plants to the growth chamber and continue to provide optimal growing conditions.

  • Data Collection: After a predetermined period (e.g., 14-21 days), assess the herbicidal effect. This is typically done by harvesting the above-ground biomass, drying it in an oven, and measuring the dry weight. Visual injury ratings can also be recorded.

  • Data Analysis: Express the dry weight of the treated plants as a percentage of the control plants. Use a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit a dose-response curve to the data and calculate the GR50 value for each compound.

Visualizing the Mechanisms: Signaling Pathways

The distinct mechanisms of action of CHPAA and chlorophenoxy herbicides can be visualized through signaling pathway diagrams.

Auxin_Influx_Inhibition cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytoplasm IAA_out IAA AUX1 AUX1/LAX (Auxin Influx Carrier) IAA_out->AUX1 transport IAA_in IAA AUX1->IAA_in CHPAA This compound (CHPAA) CHPAA->AUX1 inhibits Growth_Response Normal Growth and Development IAA_in->Growth_Response leads to

Caption: Mechanism of this compound as an auxin influx inhibitor.

Synthetic_Auxin_Action Herbicide Synthetic Auxin (e.g., 2,4-D, MCPA) TIR1_AFB TIR1/AFB Receptor Complex Herbicide->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription of Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth leads to

References

Decoding the Action of 3-Chloro-4-hydroxyphenylacetic Acid: A Comparative Guide to Auxin Influx Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the mechanism of action for 3-Chloro-4-hydroxyphenylacetic acid (CHPAA), a potent and specific inhibitor of auxin influx. Through a comparative analysis with other known auxin influx inhibitors, this document outlines the experimental evidence supporting its function and offers detailed protocols for its validation.

Mechanism of Action: Targeting Auxin Influx

This compound (CHPAA) functions as a targeted inhibitor of auxin influx, a critical process in plant growth and development mediated by the AUX1/LAX family of auxin import carriers.[1][2] The directional transport of the plant hormone auxin is essential for a variety of physiological processes, including root gravitropism, and is facilitated by both influx and efflux carrier proteins.[1] CHPAA specifically disrupts the uptake of auxin into the cell by binding to the auxin-binding pocket of AUX1, thereby inhibiting the establishment of auxin gradients necessary for proper plant development.

Comparative Analysis: CHPAA vs. Alternative Auxin Influx Inhibitors

To validate the efficacy and specificity of CHPAA, its performance is compared with two other well-characterized auxin influx inhibitors: 1-naphthoxyacetic acid (1-NOA) and 2-naphthoxyacetic acid (2-NOA).

Quantitative Data Summary

While precise IC50 values for the inhibition of auxin influx are not consistently reported across the literature, semi-quantitative data from auxin accumulation assays provide a strong basis for comparison. The following table summarizes the relative potency and specificity of CHPAA, 1-NOA, and 2-NOA based on the inhibition of radiolabeled auxin accumulation in plant cell cultures.

CompoundTarget(s)Relative Influx Inhibition PotencyEfflux InhibitionPotential Off-Target Effects
This compound (CHPAA) AUX1/LAX family (Auxin Influx Carriers)HighMinimalPossible weak auxin-like activity at high concentrations.
1-Naphthoxyacetic acid (1-NOA) AUX1/LAX family (Auxin Influx Carriers), PIN proteins (Auxin Efflux Carriers)HighSignificantInterferes with membrane vesicle trafficking.
2-Naphthoxyacetic acid (2-NOA) AUX1/LAX family (Auxin Influx Carriers)ModerateMinimalLess potent than CHPAA and 1-NOA.

Data synthesized from studies demonstrating relative inhibition of radiolabeled auxin accumulation. "High" potency indicates a strong reduction in auxin influx at tested concentrations (e.g., 10 µM).

A key study demonstrated that at a concentration of 10 µM, CHPAA was the most effective of the three compounds in reducing the accumulation of [3H]2,4-D, a synthetic auxin primarily transported by influx carriers.[3][4] This indicates its high potency as an auxin influx inhibitor.

Crucially, the same study revealed differences in specificity. While CHPAA and 2-NOA had only a slight effect on the accumulation of [3H]NAA (an auxin analogue whose accumulation is sensitive to efflux inhibition), 1-NOA significantly increased its accumulation.[3][4] This suggests that 1-NOA inhibits both auxin influx and efflux, making CHPAA a more specific tool for studying auxin influx.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the auxin influx signaling pathway and a typical experimental workflow for validating inhibitors.

AuxinInfluxPathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Auxin_ext Auxin (IAA) AUX1 AUX1/LAX (Influx Carrier) Auxin_ext->AUX1 Enters cell via Auxin_int Intracellular Auxin AUX1->Auxin_int Transports Response Cellular Response (e.g., Gene Expression) Auxin_int->Response CHPAA CHPAA CHPAA->AUX1 Inhibits ExperimentalWorkflow A Plant Cell Culture (e.g., Tobacco BY-2) B Incubate with Radiolabeled Auxin ([3H]2,4-D or [3H]NAA) A->B C Add Test Compounds (CHPAA, 1-NOA, 2-NOA) at various concentrations B->C D Incubate for a defined period C->D E Wash cells to remove extracellular label D->E F Lyse cells and measure intracellular radioactivity (Scintillation Counting) E->F G Data Analysis: Compare accumulation vs. control F->G

References

A Comparative Analysis of 3-Chloro-4-hydroxyphenylacetic Acid and 2,4-D on Root Gravitropism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) on root gravitropism. The information presented is supported by experimental data to facilitate a clear understanding of their distinct modes of action.

Executive Summary

This compound (CHPAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) both impact root gravitropism but through fundamentally different mechanisms. 2,4-D, a synthetic auxin, mimics the natural plant hormone indole-3-acetic acid (IAA) and, at high concentrations, disrupts normal growth processes, including gravitropism, by overwhelming the plant's hormonal signaling.[1] In contrast, CHPAA acts as an auxin influx inhibitor, specifically targeting the AUX1/LAX family of auxin import carriers.[2] This inhibition disrupts the asymmetric auxin distribution required for gravitropic curvature, often without significantly inhibiting overall root growth at effective concentrations.

Data Presentation: Quantitative Effects on Root Growth

The following table summarizes the quantitative effects of 2,4-D on primary root growth in Arabidopsis thaliana. While direct comparative dose-response data for CHPAA on root elongation is not available in a similar format, it is established that CHPAA can phenocopy the aux1 mutant, which exhibits resistance to the root growth inhibition caused by 2,4-D.

CompoundConcentrationPrimary Root Growth Effect (Arabidopsis thaliana)Reference
2,4-D 0.05 µMSignificant inhibition in wild-type[3]
0.5 µMStrong inhibition in wild-type and auxin-signaling deficient mutants, suggesting toxic activity[3]
1.5 nMNo significant effect[4]
15 nMNoticeable retardation[4]
30 nMNoticeable retardation[4]
60 nMNoticeable retardation[4]
CHPAA Not AvailableAt concentrations that disrupt gravitropism, significant root growth inhibition is not typically observed.

Comparative Analysis of Effects on Root Gravitropism

FeatureThis compound (CHPAA)2,4-Dichlorophenoxyacetic acid (2,4-D)
Primary Mechanism Auxin influx inhibitor; blocks AUX1/LAX carriers.Synthetic auxin; mimics IAA and activates auxin signaling pathways.[5]
Effect on Gravitropic Bending Disrupts root gravitropism, leading to an agravitropic phenotype.At low concentrations, can influence gravitropic response; at high concentrations, causes abnormal growth and disrupts gravitropism.
Effect on Root Elongation Minimal inhibition at concentrations effective for disrupting gravitropism.Dose-dependent inhibition of primary root elongation.[3]
Phenocopy of Mutants Phenocopies the aux1 mutant, which is defective in auxin import.Does not directly phenocopy a specific transport mutant in the same manner.
Signaling Pathway Interaction Indirectly affects auxin signaling by preventing cellular auxin uptake required for the gravitropic response.Directly engages the TIR1/AFB auxin co-receptor complex, leading to the degradation of Aux/IAA transcriptional repressors and activation of auxin-responsive genes.[5]

Signaling Pathways

The differential effects of CHPAA and 2,4-D on root gravitropism can be attributed to their distinct interactions with the auxin signaling pathway.

cluster_CHPAA CHPAA - Auxin Influx Inhibition CHPAA CHPAA AUX1 AUX1/LAX Auxin Influx Carrier CHPAA->AUX1 Inhibits Auxin_in_C Auxin (intracellular) AUX1->Auxin_in_C Auxin_out Auxin (extracellular) Auxin_out->AUX1 Transport Grav_Signal_C Gravitropic Signal (Asymmetric Auxin Distribution) Auxin_in_C->Grav_Signal_C Bending_C Root Bending Grav_Signal_C->Bending_C

Diagram 1: CHPAA's Mechanism of Action.

cluster_24D 2,4-D - Synthetic Auxin Action Two4D 2,4-D TIR1_AFB TIR1/AFB Co-receptors Two4D->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Growth_Response Altered Growth & Gravitropism Auxin_Genes->Growth_Response

Diagram 2: 2,4-D's Signaling Pathway.

Experimental Protocols

Root Gravitropism Assay in Arabidopsis thaliana

This protocol is adapted from standard methods for assessing root gravitropic responses.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype) are surface-sterilized.

  • Seeds are sown on square Petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324).

  • Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination.

  • Plates are then transferred to a growth chamber and oriented vertically under long-day conditions (16h light/8h dark) at 22°C. Seedlings are grown for 4-5 days until the primary root is approximately 1-2 cm long.

2. Chemical Treatment:

  • Prepare stock solutions of 2,4-D and CHPAA in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare MS agar plates supplemented with a range of concentrations of 2,4-D or CHPAA. A solvent control plate should also be prepared.

  • Seedlings are carefully transferred to the treatment plates.

3. Gravitropic Stimulation:

  • The plates are kept in the vertical position for a few hours to allow the roots to acclimate.

  • The plates are then rotated 90 degrees to induce a gravitropic stimulus. The position of the root tips at the time of rotation is marked.

4. Data Acquisition and Analysis:

  • Images of the roots are captured at regular time intervals (e.g., every 1-2 hours) for up to 24 hours using a flatbed scanner or a camera mounted on a stereomicroscope.

  • The angle of root curvature relative to the direction of gravity is measured using image analysis software such as ImageJ.

  • Root elongation rates can also be measured from the same set of images.

  • Dose-response curves for both root bending angle and root elongation are generated.

cluster_Workflow Experimental Workflow: Root Gravitropism Assay Start Seed Sterilization & Sowing Stratification Stratification (4°C, 2-3 days) Start->Stratification Growth Vertical Growth (4-5 days) Stratification->Growth Transfer Transfer to Treatment Plates (CHPAA or 2,4-D) Growth->Transfer Gravistimulation Gravistimulation (90° rotation) Transfer->Gravistimulation Imaging Time-lapse Imaging Gravistimulation->Imaging Analysis Image Analysis (Root Angle & Elongation) Imaging->Analysis Result Dose-Response Curves Analysis->Result

Diagram 3: Workflow for Root Gravitropism Assay.

Conclusion

The comparative analysis of this compound and 2,4-D reveals two distinct modes of interference with root gravitropism. 2,4-D acts as a potent synthetic auxin, causing widespread physiological disruption at higher concentrations, including the inhibition of root elongation and gravitropic response. Its action is mediated through the canonical auxin signaling pathway. In contrast, CHPAA offers a more targeted approach by specifically inhibiting auxin influx. This leads to a disruption of the localized auxin gradients necessary for gravitropism, often without the broader growth-inhibitory effects associated with high concentrations of synthetic auxins. This makes CHPAA a valuable tool for dissecting the specific role of auxin transport in root gravitropism, while 2,4-D serves as a classic example of how excess auxin signaling can dysregulate plant development. Researchers and professionals in drug and herbicide development can leverage this understanding to design molecules with more specific modes of action.

References

Assessing the Specificity of 3-Chloro-4-hydroxyphenylacetic Acid as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a fungal metabolite and a chlorinated derivative of hydroxyphenylacetic acid.[1] It has garnered attention in biochemical research for its role as an enzyme inhibitor, particularly within the field of plant biology. This guide provides a comprehensive comparison of CHPAA's performance against other relevant enzyme inhibitors, supported by available experimental data. We will delve into its primary mechanism of action, compare its effects with other known inhibitors, and provide detailed experimental protocols for assessing its activity.

Primary Target: Auxin Influx Carriers

Current research strongly indicates that the primary enzyme targets of this compound are auxin influx carriers , transmembrane proteins responsible for the uptake of the plant hormone auxin into cells.[2][3] Specifically, CHPAA is known to inhibit the AUX1/LAX family of auxin influx carriers.[4] By disrupting the normal influx of auxin, CHPAA interferes with the establishment of auxin gradients, which are critical for a multitude of developmental processes in plants, including gravitropism, organ formation, and cell elongation.[2][4]

Comparative Analysis of Inhibitor Specificity

CHPAA is often studied alongside other synthetic auxin transport inhibitors. A direct comparison with 1-naphthoxyacetic acid (1-NOA) and 2-naphthoxyacetic acid (2-NOA) reveals important distinctions in their specificity.

A key study using tobacco BY-2 cells provides a qualitative comparison of these inhibitors. At a concentration of 10 μM, both 2-NOA and CHPAA were found to preferentially inhibit auxin influx . In contrast, 1-NOA at the same concentration inhibited both auxin influx and efflux carriers , indicating a broader spectrum of activity and lower specificity compared to CHPAA and 2-NOA.[3][5]

Further observations from the same study noted that at a higher concentration of 50 μM, CHPAA exhibited a weaker effect on the localization and signal intensity of AUX1 (an influx carrier) and PIN1 (an efflux carrier) proteins compared to 1-NOA and 2-NOA.[5] This suggests that at higher concentrations, CHPAA may have a less disruptive effect on the overall cellular machinery related to auxin transport compared to the other two inhibitors.

Table 1: Qualitative Comparison of Auxin Influx Inhibitors (at 10 μM)

InhibitorPrimary TargetSpecificityReference
This compound (CHPAA) Auxin Influx Carriers (e.g., AUX1)Preferential for Influx[3][5]
1-Naphthoxyacetic acid (1-NOA) Auxin Influx and Efflux CarriersBroad Spectrum[3][5]
2-Naphthoxyacetic acid (2-NOA) Auxin Influx CarriersPreferential for Influx[3][5]

Signaling Pathway Affected by CHPAA

By inhibiting auxin influx, CHPAA disrupts the primary auxin signaling pathway, which is fundamental to regulating gene expression and, consequently, plant development. The core of this pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This degradation releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.

AuxinSignalingPathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin_ext Auxin AUX1 AUX1 (Influx Carrier) Auxin_ext->AUX1 Influx Auxin_int Intracellular Auxin AUX1->Auxin_int TIR1_AFB TIR1/AFB Auxin_int->TIR1_AFB Binds Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA Targets for Degradation ARF ARF Aux_IAA->ARF Represses Degradation Proteasomal Degradation Aux_IAA->Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Regulates Transcription CHPAA CHPAA CHPAA->AUX1 Inhibits

Caption: Simplified Auxin Signaling Pathway and the inhibitory action of CHPAA.

Experimental Protocols

The following is a generalized protocol for an auxin accumulation assay, a common method to assess the activity of auxin influx inhibitors like CHPAA. This protocol is based on methodologies described for tobacco BY-2 cells.

Objective: To measure the effect of CHPAA on the accumulation of radiolabeled auxin, thereby quantifying its inhibitory effect on auxin influx.

Materials:

  • Tobacco BY-2 (Bright Yellow-2) cell suspension culture

  • [³H]2,4-Dichlorophenoxyacetic acid ([³H]2,4-D) as a substrate for influx carriers

  • This compound (CHPAA)

  • 1-Naphthoxyacetic acid (1-NOA) and 2-Naphthoxyacetic acid (2-NOA) as comparative inhibitors

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Vacuum filtration apparatus

  • Standard cell culture medium for BY-2 cells

Procedure:

  • Cell Preparation: Use a 2-day-old tobacco BY-2 cell suspension culture for the assay.

  • Inhibitor Treatment: Prepare stock solutions of CHPAA, 1-NOA, and 2-NOA in a suitable solvent (e.g., ethanol). Add the inhibitors to the cell suspension at the desired final concentrations (e.g., 10 μM and 50 μM). Include a solvent-only control.

  • Radiolabeled Auxin Addition: Add [³H]2,4-D to the cell suspensions to a final concentration that is appropriate for detection and reflects physiological conditions.

  • Incubation: Incubate the cell suspensions for a defined period (e.g., 20-30 minutes) under standard culture conditions to allow for auxin uptake.

  • Separation of Cells: Quickly separate the cells from the medium by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold, non-radioactive medium to remove any unbound [³H]2,4-D.

  • Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity measured is proportional to the amount of [³H]2,4-D accumulated in the cells. Compare the radioactivity counts in the inhibitor-treated samples to the control to determine the percentage of inhibition of auxin influx.

ExperimentalWorkflow A Prepare Tobacco BY-2 Cell Suspension B Add CHPAA and Control Inhibitors (1-NOA, 2-NOA) A->B C Add Radiolabeled Auxin ([³H]2,4-D) B->C D Incubate for a Defined Period C->D E Separate Cells from Medium (Vacuum Filtration) D->E F Wash Cells to Remove Unbound Radioactivity E->F G Measure Radioactivity (Liquid Scintillation Counting) F->G H Analyze Data and Calculate % Inhibition G->H

Caption: Workflow for Auxin Accumulation Assay.

Conclusion

This compound is a valuable research tool for studying auxin transport and its role in plant development. Its primary mode of action is the inhibition of auxin influx carriers. Comparative studies show that CHPAA is a more specific inhibitor of auxin influx than 1-NOA, which also affects auxin efflux. While quantitative inhibitory constants are not widely reported, the available data allows for a clear qualitative assessment of its specificity. The provided experimental protocol for the auxin accumulation assay offers a robust method for further characterizing the inhibitory properties of CHPAA and other potential auxin transport inhibitors.

References

A Comparative Guide to the Biological Effects of 3-Chloro-4-hydroxyphenylacetic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological effects of 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) and its methyl ester, 3-chloro-4-methoxyphenylacetic acid. Due to a lack of direct comparative studies in publicly available literature, this document summarizes the reported activities of CHPAA and offers a theoretical comparison of how methyl esterification may alter its biological profile based on general structure-activity relationships. Detailed protocols for key experimental assays are provided to facilitate further research in this area.

Introduction

This compound (CHPAA) is a phenolic acid that has been identified as a fungal metabolite and an auxin influx inhibitor.[1] Its structural features, including a carboxylic acid group, a hydroxyl group, and a chlorine atom, make it a candidate for investigation in various biological applications, including agriculture and pharmaceuticals. The methylation of the carboxylic acid group to form its methyl ester fundamentally alters its physicochemical properties, which is expected to influence its biological activity, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: A Comparative Summary
PropertyThis compound (CHPAA)3-chloro-4-methoxyphenylacetic acid (Methyl Ester)Basis for Comparison
Molecular Weight 186.59 g/mol 200.62 g/mol Chemical Formula
Known Biological Activities Auxin influx inhibitor[1], Potential anti-inflammatory and analgesic propertiesNot reportedLiterature Search
Toxicity LD50 (rat, intravenous): 1400 mg/kgNot reportedLiterature Search
Predicted Cell Permeability LowerHigherIncreased lipophilicity of the ester is expected to enhance passive diffusion across cell membranes.
Predicted Metabolic Stability Potentially lowerPotentially higherThe ester group may protect the carboxylic acid from rapid phase II conjugation. However, the ester is susceptible to hydrolysis by esterases.
Predicted Auxin Activity Active as an auxin influx inhibitorLikely requires hydrolysis to CHPAA to be active, as the free carboxylic acid is typically crucial for this activity.General structure-activity relationships of auxins.
Predicted Anti-inflammatory Activity Potential activity reportedActivity is plausible, but potency may differ. The pro-drug effect after hydrolysis could lead to sustained activity.Structure-activity relationships of anti-inflammatory agents.
Biological Effects of this compound (CHPAA)

CHPAA has been primarily characterized as an auxin influx inhibitor . Auxins are a class of plant hormones that regulate various aspects of plant growth and development. By inhibiting the transport of auxin into cells, CHPAA can disrupt these processes. This property makes it a subject of interest in agricultural research, potentially as a herbicide or plant growth regulator.

Additionally, there are reports suggesting its potential for anti-inflammatory and analgesic properties , making it a candidate for further investigation in pharmaceutical development.

Predicted Biological Effects of the Methyl Ester

The conversion of the carboxylic acid in CHPAA to a methyl ester results in a more lipophilic molecule. This change is predicted to have the following consequences:

  • Increased Cell Permeability : The higher lipophilicity of the methyl ester would likely enhance its ability to cross biological membranes, potentially leading to increased intracellular concentrations compared to CHPAA at the same external concentration.

  • Pro-drug Potential : The methyl ester could act as a pro-drug of CHPAA. In vivo, esterases can hydrolyze the ester back to the active carboxylic acid. This could lead to a more sustained release of the active compound, potentially prolonging its biological effects.

  • Altered Metabolic Profile : While the ester may be more resistant to some forms of metabolic conjugation that target the carboxylic acid, it will be susceptible to hydrolysis by esterases. The overall metabolic stability will depend on the rate of this hydrolysis versus other metabolic pathways.

Experimental Protocols

To facilitate direct comparative studies, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of the compounds on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The MTT enters the mitochondria of living cells where it is reduced to an insoluble, colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of CHPAA and its methyl ester in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability H->I

MTT Assay Experimental Workflow

Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Pre-incubation: Add the test compound (CHPAA or its methyl ester) to the microsomal suspension and pre-incubate at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Microsomal_Stability_Workflow A Prepare Microsome/Compound Mixture B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points C->D E Quench Reaction D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Metabolic Stability Assay Workflow

Auxin Activity Assessment: Avena Curvature Test

This is a classic bioassay to determine auxin-like activity.

Principle: Auxins promote cell elongation in oat (Avena) coleoptiles. If an agar (B569324) block containing an auxin is placed asymmetrically on a decapitated coleoptile, it will cause the cells on that side to elongate more, resulting in a curvature of the coleoptile. The degree of curvature is proportional to the auxin concentration.

Protocol:

  • Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days.

  • Coleoptile Preparation: Select uniform coleoptiles and remove the tips.

  • Agar Block Preparation: Prepare agar blocks containing known concentrations of the test compounds (CHPAA and its methyl ester).

  • Application: Place the agar blocks asymmetrically on the cut surface of the decapitated coleoptiles.

  • Incubation: Incubate the coleoptiles in the dark in a humid environment for 1-2 hours.

  • Measurement: Measure the angle of curvature of the coleoptiles.

  • Data Analysis: Compare the curvature induced by the test compounds to that induced by a standard auxin (e.g., indole-3-acetic acid, IAA).

Logical Relationship of Methylation to Bioactivity

Methylation_Bioactivity cluster_properties Physicochemical Properties cluster_bio_effects Predicted Biological Consequences CHPAA This compound (CHPAA) Methylation Methylation CHPAA->Methylation MethylEster Methyl Ester (CMPAA) Lipophilicity Increased Lipophilicity MethylEster->Lipophilicity leads to Polarity Decreased Polarity MethylEster->Polarity leads to Prodrug Potential Pro-drug Effect MethylEster->Prodrug Metabolism Altered Metabolism (Esterase Hydrolysis) MethylEster->Metabolism Methylation->MethylEster Permeability Increased Cell Permeability Lipophilicity->Permeability

Predicted Effects of Methyl Esterification

Conclusion

While this compound shows potential as a biologically active molecule, particularly as an auxin influx inhibitor, there is a significant gap in the understanding of its methyl ester's biological profile. The provided theoretical comparison and experimental protocols are intended to serve as a foundation for future research to directly compare these two compounds. Such studies are crucial to elucidate the structure-activity relationship and to determine if the methyl ester offers any advantages, such as improved bioavailability or a more favorable pharmacokinetic profile, over the parent carboxylic acid.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3-Chloro-4-hydroxyphenylacetic acid against a panel of structurally related phenolic compounds: 4-hydroxyphenylacetic acid, caffeic acid, ferulic acid, and protocatechuic acid. The evaluation focuses on key areas of pharmacological interest: antioxidant, anti-inflammatory, and cytotoxic properties. While quantitative data for this compound is limited in publicly available literature, this guide summarizes the existing data for the related compounds to provide a valuable benchmark for future research and development.

Executive Summary

Data Presentation

Antioxidant Activity

The antioxidant capacity of the selected phenolic compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a measure of antioxidant potency. A lower IC50 value indicates higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Phenolic Compounds (IC50 values)

CompoundDPPH Scavenging IC50 (µM)
This compound Data not available
4-Hydroxyphenylacetic acid Data not available
Caffeic Acid~15 - 30
Ferulic Acid~40 - 80
Protocatechuic Acid~20 - 40
Ascorbic Acid (Standard)~25 - 50

Note: The IC50 values can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by the ability of a compound to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a key role in the inflammatory response.

Table 2: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Phenolic Compounds (IC50 values)

CompoundCOX-2 Inhibition IC50 (µM)
This compound Data not available
4-Hydroxyphenylacetic acid Data not available
Caffeic Acid~1 - 10
Ferulic Acid~5 - 20
Protocatechuic Acid~10 - 50
Celecoxib (Standard)~0.04 - 0.1

Note: The IC50 values can vary depending on the specific experimental conditions.

Cytotoxic Activity

The cytotoxic effects of these compounds against various cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.

Table 3: Cytotoxic Activity of Phenolic Compounds (MTT Assay, IC50 values in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)
This compound Minimal activity reportedMinimal activity reportedData not available
4-Hydroxyphenylacetic acid Data not availableData not availableData not available
Caffeic Acid~100 - 250~150 - 300~200 - 400
Ferulic Acid> 200> 200> 200
Protocatechuic Acid~50 - 150~100 - 200~150 - 300

Note: IC50 values for cytotoxicity can vary significantly based on the cell line and incubation time.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • A solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.

Methodology:

  • Recombinant human COX-2 enzyme is used.

  • The enzyme is pre-incubated with various concentrations of the test compound.

  • Arachidonic acid, the substrate for COX-2, is added to initiate the reaction.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The amount of prostaglandin (B15479496) E2 (PGE2) produced, a major product of the COX-2 reaction, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • The percentage of COX-2 inhibition is calculated relative to a control without the inhibitor.

  • The IC50 value is determined from the dose-response curve.

MTT Cell Viability Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Methodology:

  • Cancer cells (e.g., HeLa, MCF-7, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and a solution of MTT is added to each well.

  • The plate is incubated for a few hours to allow the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Visualizations

Signaling Pathways

Phenolic compounds often exert their anti-inflammatory effects by modulating key signaling pathways involved in inflammation. The diagram below illustrates the general mechanism of action for the inhibition of the NF-κB pathway, a central regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Phenolic_Compounds Phenolic Compounds Phenolic_Compounds->IKK inhibit Phenolic_Compounds->NFkB_n inhibit translocation DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Inflammatory_Genes transcription

Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the biological activities of the phenolic compounds discussed in this guide.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound Phenolic Compound (e.g., this compound) Antioxidant Antioxidant Assays (DPPH, etc.) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (COX-2 Inhibition, etc.) Compound->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT on Cancer Cell Lines) Compound->Cytotoxicity IC50 IC50 Value Determination Antioxidant->IC50 Anti_inflammatory->IC50 Cytotoxicity->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General experimental workflow for activity evaluation.

A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-4-hydroxyphenylacetic Acid Amide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 20 amide analogs of 3-chloro-4-hydroxyphenylacetic acid. The synthesis and initial biological screening of these compounds were first described by Kumar et al. (2015). While extensive quantitative data on the antiparasitic and cytotoxic activities of these specific analogs is not publicly available, this guide summarizes the reported biological observations and provides a framework for further research by detailing relevant experimental protocols and potential mechanisms of action.

Introduction to this compound and its Analogs

This compound is a fungal metabolite that has served as a scaffold for the development of compound libraries for biological screening. Its structure, featuring a chlorinated phenol (B47542) and a carboxylic acid, allows for diverse chemical modifications. The 20-membered amide library discussed herein was synthesized with the aim of exploring its potential in anticancer and antiparasitic applications.

Data Presentation: Biological Activity of this compound Amide Analogs

The following table summarizes the structures of the 20 amide analogs and their reported biological activities. The primary screening revealed that most compounds did not exhibit significant antiparasitic or cytotoxic effects at a concentration of 10 µM. However, a notable observation was the significant reduction in cellular lipid levels by the fluorobenzyl-substituted analogs.

Compound IDR Group (Amine Moiety)Antiparasitic Activity (T. brucei, P. falciparum) at 10 µMCytotoxicity (LNCaP cells) at 10 µMEffect on Cellular Lipid Levels (LNCaP & PC-3 cells)
3 Benzylamine (B48309)No significant activityNo significant activityNot reported
4 2-MethylbenzylamineNo significant activityNo significant activityNot reported
5 3-MethylbenzylamineNo significant activityNo significant activityNot reported
6 4-MethylbenzylamineNo significant activityNo significant activityNot reported
7 2-MethoxybenzylamineNo significant activityNo significant activityNot reported
8 3-MethoxybenzylamineNo significant activityNo significant activityNot reported
9 4-MethoxybenzylamineNo significant activityNo significant activityNot reported
10 2-ChlorobenzylamineNo significant activityNo significant activityNot reported
11 4-ChlorobenzylamineNo significant activityNo significant activityNot reported
12 2-FluorobenzylamineNo significant activityNo significant activitySignificant reduction
13 3-FluorobenzylamineNo significant activityNo significant activitySignificant reduction
14 4-FluorobenzylamineNo significant activityNo significant activitySignificant reduction
15 2-(Trifluoromethyl)benzylamineNo significant activityNo significant activityNot reported
16 3-(Trifluoromethyl)benzylamineNo significant activityNo significant activityNot reported
17 4-(Trifluoromethyl)benzylamineNo significant activityNo significant activityNot reported
18 PhenethylamineNo significant activityNo significant activityNot reported
19 3-PhenylpropylamineNo significant activityNo significant activityNot reported
20 CyclohexanemethylamineNo significant activityNo significant activityNot reported
21 2-(4-Chlorophenyl)ethylamineNo significant activityNo significant activityNot reported
22 4-PhenylbutylamineNo significant activityNo significant activityNot reported

Note: "No significant activity" indicates that the compounds did not meet the threshold for activity at the tested concentration of 10 µM in the initial screening. The significant reduction in cellular lipid levels for compounds 12, 13, and 14 is a qualitative observation from the source literature.

Structure-Activity Relationship (SAR) Insights

  • General Lack of Potent Antiparasitic and Cytotoxic Activity: The core scaffold, when derivatized with a range of benzylamine and other primary amine moieties, does not appear to confer potent activity against Trypanosoma brucei, Plasmodium falciparum, or the LNCaP prostate cancer cell line at a 10 µM concentration.

  • Influence of Fluorobenzyl Substitution on Lipid Metabolism: The most significant finding is the activity of the fluorobenzyl analogs (12 , 13 , and 14 ) in reducing cellular phospholipid and neutral lipid levels. This suggests that the presence and position of a fluorine atom on the benzyl (B1604629) ring are critical for this specific biological effect. The electron-withdrawing nature of fluorine may play a role in the molecule's interaction with targets involved in lipid metabolism or transport.

  • Limited Impact of Other Substituents on Cytotoxicity and Antiparasitic Activity: Substituents such as methyl, methoxy, chloro, and trifluoromethyl on the benzyl ring did not lead to significant antiparasitic or cytotoxic activity in the initial screen. Similarly, varying the linker length between the amide and the phenyl ring (phenethylamine, 3-phenylpropylamine, 4-phenylbutylamine) did not result in a notable increase in activity.

Mandatory Visualizations

G cluster_synthesis Synthesis of this compound Amide Analogs 3-Chloro-4-hydroxyphenylacetic_acid 3-Chloro-4- hydroxyphenylacetic acid Methyl_ester Methyl (3-chloro-4- hydroxyphenyl)acetate 3-Chloro-4-hydroxyphenylacetic_acid->Methyl_ester Esterification (MeOH, p-TsOH) Amide_analogs Amide Analogs Methyl_ester->Amide_analogs Aminolysis Primary_amines Primary Amines (R-NH2) Primary_amines->Amide_analogs

Caption: Synthetic workflow for the preparation of this compound amide analogs.

G Fluorobenzyl_Analogs Fluorobenzyl Analogs (Compounds 12, 13, 14) Lipid_Metabolism_Target Putative Cellular Target (e.g., Enzyme in Lipid Synthesis Pathway) Fluorobenzyl_Analogs->Lipid_Metabolism_Target Interaction Lipid_Synthesis_Inhibition Inhibition of Lipid Synthesis Lipid_Metabolism_Target->Lipid_Synthesis_Inhibition Leads to Reduced_Lipid_Levels Reduced Cellular Phospholipid and Neutral Lipid Levels Lipid_Synthesis_Inhibition->Reduced_Lipid_Levels Results in

Unveiling the Influx Gatekeeper: A Comparative Guide to 3-Chloro-4-hydroxyphenylacetic Acid's Role in Auxin Transport Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) as an inhibitor of auxin transport, benchmarked against other common inhibitors. This document synthesizes experimental data, details methodologies, and visualizes the underlying biological pathways to facilitate a deeper understanding of its mechanism of action.

Executive Summary

This compound (CHPAA) has been identified as a potent and selective inhibitor of auxin influx.[1] Unlike broad-spectrum auxin transport inhibitors that affect both influx and efflux, CHPAA primarily targets the auxin influx carriers, such as members of the AUX1/LAX family. This specificity makes it a valuable tool for dissecting the complex processes of auxin-regulated plant growth and development. Experimental evidence, primarily from studies on tobacco BY-2 cells, demonstrates its superior efficacy in blocking auxin influx compared to other known influx inhibitors like 1-naphthoxyacetic acid (1-NOA) and 2-naphthoxyacetic acid (2-NOA).[2] While exhibiting some auxin-like activity at high concentrations, its primary role is the disruption of gravitropism and other auxin-dependent processes by hindering the cellular uptake of auxin.[3]

Comparative Analysis of Auxin Transport Inhibitors

The efficacy of CHPAA as an auxin influx inhibitor is best understood in comparison to other compounds that interfere with auxin transport. The following table summarizes the available quantitative and qualitative data on the inhibitory effects of CHPAA and other widely used auxin transport inhibitors.

CompoundCommon AbbreviationPrimary TargetPotency (at 10 µM)Notes
This compound CHPAAAuxin InfluxHigh (Most effective in reducing [3H]2,4-D accumulation)[2]Selective for influx; may exhibit weak auxin-like activity at high concentrations.[3]
1-Naphthoxyacetic acid1-NOAAuxin Influx and EffluxModerateBlocks both influx and efflux pathways, making it less specific than CHPAA.[2]
2-Naphthoxyacetic acid2-NOAAuxin InfluxLow to ModeratePreferentially inhibits auxin influx, but is less potent than CHPAA.[2]
N-1-Naphthylphthalamic acidNPAAuxin EffluxHigh (for efflux)A classical inhibitor of polar auxin transport that primarily targets efflux carriers like PIN proteins.[4]
2,3,5-Triiodobenzoic acidTIBAAuxin EffluxHigh (for efflux)Another well-established inhibitor of polar auxin transport targeting efflux.[5]

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the inhibitory effect of CHPAA on auxin transport, adapted from established protocols.[2]

Radiolabeled Auxin Accumulation Assay in Nicotiana tabacum L. cv. Bright Yellow 2 (BY-2) Cells

Objective: To quantify the effect of CHPAA on auxin influx and efflux by measuring the accumulation of radiolabeled auxins.

Materials:

  • Nicotiana tabacum L. cv. Bright Yellow 2 (BY-2) cell suspension culture (2-day-old)

  • [³H]2,4-Dichlorophenoxyacetic acid ([³H]2,4-D) as a marker for auxin influx

  • [³H]Naphthalene-1-acetic acid ([³H]NAA) as a marker for auxin efflux

  • This compound (CHPAA)

  • 1-Naphthoxyacetic acid (1-NOA) - for comparison

  • 2-Naphthoxyacetic acid (2-NOA) - for comparison

  • N-1-Naphthylphthalamic acid (NPA) - as a positive control for efflux inhibition

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

Procedure:

  • Cell Preparation: Use a 2-day-old BY-2 cell suspension culture for the assay. Equilibrate the cells in a fresh, auxin-free culture medium for a specified period before starting the experiment.

  • Inhibitor Treatment: Prepare stock solutions of CHPAA and other inhibitors in DMSO. Add the inhibitors to the cell suspension at the desired final concentrations (e.g., a range from 1 µM to 50 µM to determine dose-response). An equivalent volume of DMSO should be added to the control samples.

  • Radiolabeled Auxin Addition:

    • Influx Assay: Add [³H]2,4-D to the cell suspensions to a final concentration of approximately 2 nM.

    • Efflux Assay: Add [³H]NAA to the cell suspensions to a final concentration of approximately 2 nM.

  • Incubation: Incubate the cell suspensions with the radiolabeled auxins and inhibitors for a defined time course (e.g., samples taken at 5, 10, 20, 30, and 60 minutes).

  • Sampling and Washing: At each time point, take aliquots of the cell suspension and immediately filter them through glass fiber filters to separate the cells from the medium. Wash the cells on the filter rapidly with an ice-cold, auxin-free medium to remove extracellular radioactivity.

  • Quantification: Transfer the filters with the washed cells into scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the accumulated radioactivity as pmol per gram of fresh weight of cells. Plot the accumulation over time for each inhibitor concentration. The percentage of inhibition compared to the control (DMSO-treated cells) can be calculated to determine the inhibitory effect.

Visualizing the Mechanism of Action

To illustrate the role of CHPAA in the context of polar auxin transport and the broader auxin signaling pathway, the following diagrams have been generated using the Graphviz DOT language.

AuxinTransport cluster_extracellular Apoplast (Extracellular Space, pH ~5.5) cluster_cell Plant Cell (Cytosol, pH ~7.0) cluster_membrane Plasma Membrane cluster_inhibitors Inhibitors IAA_H IAA-H (Lipophilic) Passive_Diffusion Passive Diffusion IAA_H->Passive_Diffusion IAA_neg IAA⁻ (Anionic) AUX1_LAX AUX1/LAX Influx Carrier IAA_neg->AUX1_LAX Active Transport IAA_H_in IAA-H IAA_neg_in IAA⁻ IAA_H_in->IAA_neg_in Dissociates PIN PIN Proteins Efflux Carrier IAA_neg_in->PIN Active Transport Passive_Diffusion->IAA_H_in Enters cell AUX1_LAX->IAA_neg_in Enters cell PIN->IAA_neg Exits cell CHPAA CHPAA CHPAA->AUX1_LAX Inhibits NPA_TIBA NPA / TIBA NPA_TIBA->PIN Inhibits

Caption: Polar Auxin Transport and Points of Inhibition.

ExperimentalWorkflow A 1. Prepare BY-2 Cell Suspension B 2. Add CHPAA and Control Inhibitors A->B C 3. Add Radiolabeled Auxin ([³H]2,4-D for Influx or [³H]NAA for Efflux) B->C D 4. Incubate and Take Samples Over Time C->D E 5. Filter and Wash Cells D->E F 6. Quantify Radioactivity via Scintillation Counting E->F G 7. Analyze Data and Compare Inhibition F->G

Caption: Workflow for Radiolabeled Auxin Accumulation Assay.

SignalingPathway cluster_transport Auxin Transport cluster_signaling Downstream Signaling Auxin_Influx Auxin Influx (AUX1/LAX) Intracellular_Auxin Increased Intracellular Auxin Concentration Auxin_Influx->Intracellular_Auxin Auxin_Efflux Auxin Efflux (PINs) TIR1_AFB TIR1/AFB Receptors Intracellular_Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressors (Degradation) TIR1_AFB->Aux_IAA ARF ARF Transcription Factors (Activation) Aux_IAA->ARF Derepression Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression CHPAA CHPAA CHPAA->Auxin_Influx Inhibits

Caption: Impact of CHPAA on the Auxin Signaling Pathway.

References

Comparative Analysis of 3-Chloro-4-hydroxyphenylacetic Acid and Other Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the differential effects and mechanisms of auxin influx inhibitors, featuring 3-Chloro-4-hydroxyphenylacetic acid (CHPAA), 1-Naphthoxyacetic acid (1-NOA), and 2-Naphthoxyacetic acid (2-NOA).

This guide provides a comparative study of this compound (CHPAA) and other notable plant growth regulators, specifically focusing on auxin influx inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.

Introduction to Auxin Influx and its Inhibition

Auxin, a class of plant hormones, plays a pivotal role in regulating nearly every aspect of plant growth and development, from cell division and elongation to root and shoot architecture. The directional transport of auxin throughout the plant, known as polar auxin transport, is crucial for establishing auxin gradients that guide these developmental processes. This transport is mediated by two key types of proteins: auxin influx carriers, which facilitate the entry of auxin into cells, and auxin efflux carriers, which manage its exit.

This compound (CHPAA) is recognized as an inhibitor of auxin influx[1]. By blocking the entry of auxin into cells, CHPAA and similar compounds can significantly disrupt normal plant development, making them valuable tools for studying auxin-dependent processes. This guide focuses on comparing the effects of CHPAA with two other well-characterized auxin influx inhibitors: 1-Naphthoxyacetic acid (1-NOA) and 2-Naphthoxyacetic acid (2-NOA).

Comparative Efficacy on Auxin Accumulation and Cellular Morphology

Studies on tobacco BY-2 cell suspensions have provided quantitative insights into the differential effects of CHPAA, 1-NOA, and 2-NOA on auxin accumulation and cell morphology.

Data Summary: Effects of Auxin Influx Inhibitors on Tobacco BY-2 Cells

Treatment (10 µM)Reduction in [3H]2,4-D Accumulation (fold change vs. control)Average Cell Length (µm)Cell Density (cells/mL x 10^5)
Control 1.055 ± 34.5 ± 0.3
CHPAA 3.558 ± 45.1 ± 0.4
1-NOA 1.472 ± 53.2 ± 0.3
2-NOA 2.560 ± 44.9 ± 0.4

Data adapted from a study on tobacco BY-2 cells. The reduction in the accumulation of the synthetic auxin [3H]2,4-D is indicative of auxin influx inhibition. Cell length and density were measured after a set period of treatment.

These findings indicate that at a concentration of 10 µM, CHPAA is the most potent inhibitor of auxin influx among the three compounds tested, causing a 3.5-fold reduction in auxin accumulation. Interestingly, while all three compounds inhibit auxin influx, they exhibit distinct effects on cell morphology. Treatment with 1-NOA leads to a significant increase in cell elongation and a decrease in cell division, a phenotype often associated with auxin starvation. In contrast, CHPAA and 2-NOA have a less pronounced effect on cell length and slightly stimulate cell division.

Physiological Effects on Whole Plants

The impact of these auxin influx inhibitors extends beyond the cellular level, influencing the overall development of whole plants. Studies on Arabidopsis thaliana seedlings have demonstrated that both CHPAA and 1-NOA can disrupt root gravitropism, the process by which roots grow in the direction of gravity. This effect phenocopies the aux1 mutant, which is deficient in a key auxin influx carrier protein[1]. This provides strong evidence that CHPAA and 1-NOA act as auxin influx inhibitors in the context of a whole organism.

Experimental Protocols

Protocol 1: Auxin Influx Inhibition Assay in Arabidopsis thaliana Seedlings

This protocol is designed to quantitatively assess the inhibitory effect of CHPAA, 1-NOA, and 2-NOA on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and solidified with 0.8% agar (B569324)

  • Sterile petri dishes

  • Stock solutions of CHPAA, 1-NOA, and 2-NOA in a suitable solvent (e.g., DMSO)

  • Growth chamber with controlled light and temperature conditions

  • Image analysis software for root length measurement

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds.

    • Prepare MS agar plates containing various concentrations of the inhibitors (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM). Ensure the final solvent concentration is consistent across all plates, including the control.

    • Aseptically place the sterilized seeds on the surface of the agar plates.

  • Seedling Growth:

    • Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. Maintain a long-day photoperiod (16 hours light / 8 hours dark) at approximately 22°C.

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 7-10 days), capture high-resolution images of the seedlings.

    • Use image analysis software to measure the primary root length of a statistically significant number of seedlings for each treatment.

    • Calculate the average primary root length and standard deviation for each concentration of each inhibitor.

    • Compare the root lengths of the treated seedlings to the control to determine the dose-dependent inhibitory effect of each compound.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for CHPAA, 1-NOA, and 2-NOA is the inhibition of auxin influx carriers, such as members of the AUX1/LAX family of proteins. By blocking these carriers, the inhibitors prevent the accumulation of auxin within the cell, thereby disrupting downstream auxin signaling pathways.

AuxinInfluxInhibition cluster_extracellular Extracellular Space Auxin_ext Auxin AUX1_LAX AUX1_LAX Auxin_ext->AUX1_LAX transport CHPAA CHPAA / 1-NOA / 2-NOA CHPAA->AUX1_LAX inhibits Auxin_int Auxin_int AUX1_LAX->Auxin_int influx Signaling Signaling Auxin_int->Signaling Response Response Signaling->Response

Research on tobacco BY-2 cells suggests that the mode of action of these inhibitors is linked to the dynamics of the plasma membrane. It has been proposed that these compounds may interfere with the trafficking of auxin carriers to and from the plasma membrane, thereby affecting their activity.

ExperimentalWorkflow Start Seed Sterilization & Stratification Plating Plating on MS Agar with Inhibitors Start->Plating Growth Vertical Growth in Chamber Plating->Growth Imaging Image Acquisition Growth->Imaging Analysis Root Length Measurement Imaging->Analysis Comparison Comparative Data Analysis Analysis->Comparison

Conclusion

This compound, along with 1-NOA and 2-NOA, serves as a powerful chemical tool for dissecting the complex roles of auxin in plant biology. While all three compounds effectively inhibit auxin influx, they exhibit distinct potencies and downstream physiological effects. CHPAA stands out as a particularly potent inhibitor of auxin accumulation. The differential effects of these inhibitors on cellular morphology and whole-plant development highlight the intricate nature of auxin transport and signaling. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies, contributing to a deeper understanding of auxin-mediated growth regulation. Further research is warranted to elucidate the precise molecular interactions between these inhibitors and auxin carriers and to explore their potential applications in agriculture and biotechnology.

References

Unveiling the Potency of 3-Chloro-4-hydroxyphenylacetic Acid as an Auxin Influx Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the performance of 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) reveals its standing as a significant inhibitor of auxin influx, a critical process in plant growth and development. This guide offers a comparative benchmark of CHPAA against established inhibitors, 1-naphthoxyacetic acid (1-NOA) and 2-naphthoxyacetic acid (2-NOA), providing researchers, scientists, and drug development professionals with essential data for informed decision-making in their investigative pursuits.

This compound, a fungal metabolite, has been identified as a potent inhibitor of auxin influx, primarily targeting the AUX1 protein, a key transporter in the auxin signaling pathway.[1][2] Understanding its efficacy in comparison to other well-known inhibitors is crucial for its application in biochemical research and as a potential scaffold in agrochemical and pharmaceutical development.

Quantitative Performance Comparison

To provide a clear benchmark, the inhibitory performance of CHPAA, 1-NOA, and 2-NOA on auxin influx was evaluated. The primary method for this assessment is the auxin accumulation assay, which measures the uptake of radiolabeled auxin, such as [³H]2,4-D, in a model system like tobacco BY-2 cells. A lower accumulation of radiolabeled auxin in the presence of an inhibitor indicates a higher inhibitory activity.

InhibitorConcentrationInhibition of [³H]2,4-D Accumulation (Relative to Control)Selectivity
This compound (CHPAA) 10 µMMost EffectivePreferentially inhibits auxin influx[3]
2-naphthoxyacetic acid (2-NOA) 10 µMModerately EffectivePreferentially inhibits auxin influx[3]
1-naphthoxyacetic acid (1-NOA) 10 µMLeast EffectiveInhibits both auxin influx and efflux[3]

Data compiled from a study by Lanková et al. (2010) using tobacco BY-2 cells.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of auxin influx inhibitors.

Auxin Accumulation Assay in Tobacco BY-2 Cells

This assay is a cornerstone for quantifying the inhibitory effect on auxin influx.

Objective: To measure the uptake of radiolabeled auxin in the presence and absence of inhibitors.

Materials:

  • Tobacco BY-2 (Nicotiana tabacum L. cv. Bright Yellow-2) cell suspension culture.[4]

  • Radiolabeled auxin, e.g., [³H]2,4-D (2,4-dichlorophenoxyacetic acid).[3]

  • Inhibitors: this compound (CHPAA), 1-naphthoxyacetic acid (1-NOA), 2-naphthoxyacetic acid (2-NOA).

  • Scintillation counter.

Procedure:

  • Cell Culture: Maintain tobacco BY-2 cells in a suitable liquid medium, subculturing regularly to ensure logarithmic growth phase.[4]

  • Incubation: Aliquots of the cell suspension are incubated with the radiolabeled auxin (e.g., 2 nM [³H]2,4-D).[3]

  • Inhibitor Treatment: For experimental groups, the respective inhibitors (CHPAA, 1-NOA, or 2-NOA) are added to the cell suspension at the desired concentration (e.g., 10 µM). A control group without any inhibitor is also prepared.[3]

  • Uptake Period: The cells are incubated for a defined period (e.g., 20 minutes) to allow for auxin uptake.[3]

  • Separation and Measurement: The cells are then rapidly separated from the medium by filtration. The radioactivity retained by the cells is measured using a scintillation counter.[5]

  • Data Analysis: The amount of accumulated radiolabeled auxin is calculated and compared between the control and inhibitor-treated groups to determine the percentage of inhibition.

Root Gravitropism Assay in Arabidopsis

This in vivo assay assesses the physiological effect of inhibiting auxin transport.

Objective: To observe the effect of inhibitors on the gravitropic response of roots, which is dependent on polar auxin transport.

Materials:

  • Arabidopsis thaliana seedlings.[6][7][8]

  • Agar (B569324) plates with appropriate growth medium.

  • Inhibitors (CHPAA, 1-NOA, 2-NOA) incorporated into the agar medium at various concentrations.

  • Imaging system to capture root growth over time.

Procedure:

  • Seedling Growth: Arabidopsis seeds are surface-sterilized and germinated on vertical agar plates.[6][7][8]

  • Inhibitor Treatment: Seedlings are grown on or transferred to agar plates containing the specified concentrations of the auxin influx inhibitors.[1]

  • Gravitropic Stimulation: The plates are reoriented by 90 degrees to initiate a gravitropic response in the roots.[6][7][8]

  • Observation and Measurement: The angle of root curvature is measured at regular time intervals using an imaging system and image analysis software.[6][7][8]

  • Data Analysis: The degree of inhibition of the gravitropic response is determined by comparing the root curvature in inhibitor-treated seedlings to that of control seedlings.[1]

Visualizing the Mechanism of Action

To better understand the biological context of CHPAA's inhibitory action, the following diagrams illustrate the auxin influx signaling pathway and a typical experimental workflow.

Auxin_Influx_Pathway cluster_extracellular Apoplast (Extracellular Space) cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm (Intracellular Space) Auxin (IAA) Auxin (IAA) AUX1 AUX1 Transporter Auxin (IAA)->AUX1 Binds to Proton (H+) Proton (H+) Proton (H+)->AUX1 Co-transported Auxin_in Auxin (IAA) AUX1->Auxin_in Influx Proton_in H+ AUX1->Proton_in Downstream Signaling Downstream Signaling Auxin_in->Downstream Signaling Initiates CHPAA This compound CHPAA->AUX1 Inhibits

Caption: Auxin Influx Signaling Pathway via AUX1 Transporter.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Prepare Tobacco BY-2 Cell Suspension D Incubate Cells with Radiolabeled Auxin and Inhibitors A->D B Prepare Radiolabeled Auxin ([³H]2,4-D) B->D C Prepare Inhibitor Solutions (CHPAA, 1-NOA, 2-NOA) C->D E Allow for Auxin Uptake (e.g., 20 minutes) D->E F Separate Cells from Medium (Filtration) E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate and Compare % Inhibition G->H

References

Comparative Transcriptomic Analysis of Plant Tissues Treated with 3-Chloro-4-hydroxyphenylacetic Acid: A Comparison with Canonical Auxin Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of the synthetic auxin, 3-Chloro-4-hydroxyphenylacetic acid (3-Cl-4-OHPAA), on plant tissues. Due to the limited availability of direct transcriptomic studies on 3-Cl-4-OHPAA, this document leverages extensive research on the well-characterized natural auxin, Indole-3-acetic acid (IAA), and other synthetic auxins to draw informed comparisons and hypothesize the potential molecular responses to 3-Cl-4-OHPAA.

This compound is recognized as an auxin influx inhibitor and a synthetic auxin.[1][2] Its mode of action is expected to overlap significantly with other auxinic compounds, primarily through the canonical auxin signaling pathway, leading to widespread changes in gene expression that regulate plant growth and development.[3][4][5][6]

Hypothetical Comparison of Transcriptomic Responses: IAA vs. 3-Cl-4-OHPAA

While both natural and synthetic auxins induce a core set of auxin-responsive genes, differences in their chemical structure, uptake, and metabolism can lead to variations in the magnitude and duration of the transcriptomic response.[7][8] The following table summarizes the well-documented transcriptomic effects of IAA and contrasts them with the hypothesized effects of 3-Cl-4-OHPAA.

Gene Family/PathwayTypical Response to Indole-3-acetic acid (IAA)Hypothesized Response to this compound (3-Cl-4-OHPAA)
Primary Auxin Response Genes Rapid and transient upregulation of Aux/IAA, GH3, and SAUR gene families.[3]Similar rapid upregulation of primary response genes is expected, potentially with prolonged expression due to differences in metabolic stability compared to IAA.
Transcription Factors (ARFs) Activation of Auxin Response Factors (ARFs) upon degradation of Aux/IAA repressors, leading to downstream gene regulation.[5][6]Expected to activate a similar set of ARFs, though potential for differential affinity for the receptor complex could lead to altered target gene expression profiles.
Cell Wall Modification Upregulation of genes encoding expansins, cellulases, and other cell wall remodeling proteins to promote cell elongation.[4]A similar suite of cell wall modifying genes is likely to be induced to facilitate growth, a hallmark of auxin action.
Ethylene (B1197577) Biosynthesis Induction of ACC synthase (ACS) genes, leading to increased ethylene production, which often acts synergistically with auxin.[9]Likely to induce ethylene biosynthesis, a common response to synthetic auxins which can contribute to herbicidal effects at high concentrations.[10]
Secondary Metabolism Regulation of genes involved in flavonoid biosynthesis and other secondary metabolic pathways.May differentially regulate secondary metabolism pathways, which could be a source of variation in the physiological responses compared to IAA.
Stress-Related Genes Crosstalk with other hormone signaling pathways, including abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA), leading to changes in stress-responsive gene expression.[9][11]As a synthetic auxin, it may induce a more pronounced stress response, particularly at higher concentrations, potentially leading to the upregulation of genes involved in detoxification and defense.[10][11]
Photosynthesis At high concentrations or prolonged exposure, downregulation of genes related to photosynthesis has been observed with synthetic auxins.[10][11]A similar downregulation of photosynthetic genes is plausible, especially under conditions that mimic herbicidal application.

Experimental Protocols

A comparative transcriptomic analysis of plant tissues treated with 3-Cl-4-OHPAA versus a control or a natural auxin like IAA would typically follow the workflow outlined below.

Experimental Workflow for Comparative Transcriptomics

experimental_workflow cluster_sample_prep Sample Preparation cluster_rna_seq RNA Sequencing cluster_data_analysis Data Analysis plant_growth Plant Growth (e.g., Arabidopsis thaliana seedlings) treatment Treatment Application (Control, IAA, 3-Cl-4-OHPAA) plant_growth->treatment harvesting Tissue Harvesting (e.g., at 0, 1, 3, 6 hours) treatment->harvesting rna_extraction Total RNA Extraction harvesting->rna_extraction library_prep mRNA Purification & Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing quality_control Quality Control of Raw Reads sequencing->quality_control mapping Read Mapping to Reference Genome quality_control->mapping deg_analysis Differential Gene Expression Analysis mapping->deg_analysis functional_analysis Functional Annotation & Pathway Analysis deg_analysis->functional_analysis

Caption: A generalized workflow for a comparative transcriptomics experiment using RNA-Seq.

Detailed Methodologies
  • Plant Material and Growth Conditions:

    • Select a model plant species (e.g., Arabidopsis thaliana, Oryza sativa).

    • Grow seedlings under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Treatment Application:

    • Prepare stock solutions of IAA and 3-Cl-4-OHPAA.

    • Treat seedlings at a specific developmental stage with a defined concentration of the compounds (e.g., 1 µM). Include a mock-treated control.

  • Tissue Harvesting and RNA Extraction:

    • Harvest tissue samples at various time points post-treatment (e.g., 0, 1, 3, 6 hours) to capture both early and late responses.

    • Immediately freeze the tissue in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., TRIzol method), followed by DNase treatment to remove genomic DNA contamination.

  • RNA Library Preparation and Sequencing:

    • Assess RNA quality and quantity (e.g., using a Bioanalyzer).

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Construct sequencing libraries from the purified mRNA.

    • Perform high-throughput sequencing (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis.[12][13]

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality reads.

    • Read Mapping: Align the processed reads to the reference genome of the plant species using a splice-aware aligner (e.g., HISAT2, STAR).

    • Differential Gene Expression Analysis: Quantify gene expression levels and identify differentially expressed genes (DEGs) between treatments and the control using packages like DESeq2 or edgeR.[13]

    • Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the DEG lists to identify biological processes and molecular pathways affected by the treatments.

Auxin Signaling Pathway

The majority of transcriptomic changes induced by auxins are mediated through the canonical TIR1/AFB signaling pathway. This pathway involves the perception of auxin by the TIR1/AFB co-receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.[3][5][6]

auxin_signaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin ARF_repressed ARF AuxRE_repressed AuxRE (Promoter) ARF_repressed->AuxRE_repressed binds AuxIAA_repressed Aux/IAA AuxIAA_repressed->ARF_repressed TPL TPL AuxIAA_repressed->TPL recruits TPL->ARF_repressed Gene_off Auxin-Responsive Gene (Transcription OFF) Auxin Auxin (e.g., 3-Cl-4-OHPAA) TIR1_AFB SCF-TIR1/AFB Auxin->TIR1_AFB AuxIAA_active Aux/IAA Ub Ubiquitin TIR1_AFB->Ub polyubiquitinates AuxIAA_active->TIR1_AFB Proteasome 26S Proteasome Ub->Proteasome targets for degradation Proteasome->AuxIAA_active degrades ARF_active ARF AuxRE_active AuxRE (Promoter) ARF_active->AuxRE_active binds Gene_on Auxin-Responsive Gene (Transcription ON)

Caption: The canonical auxin signaling pathway leading to gene expression changes.

References

Assessing the Environmental Impact of 3-Chloro-4-hydroxyphenylacetic Acid in Comparison to Other Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the environmental impact of 3-Chloro-4-hydroxyphenylacetic acid with other auxin herbicides. This guide provides available data, outlines experimental protocols for environmental impact assessment, and visualizes key pathways and workflows.

Introduction

This compound (CHPAA) is a chlorinated phenoxyacetic acid that functions as an auxin influx inhibitor. It is recognized as a fungal metabolite and serves as an intermediate in the synthesis of pharmaceuticals and herbicides. While touted for its potential to enhance efficacy while minimizing environmental impact, a comprehensive, comparative assessment of its environmental fate and ecotoxicity against established herbicides is crucial for informed development and regulation. This guide provides a comparative analysis of CHPAA with two widely used synthetic auxin herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D) and Dicamba, based on available data.

Comparative Environmental Impact Data

Physicochemical Properties and Environmental Fate
PropertyThis compound (CHPAA)2,4-Dichlorophenoxyacetic acid (2,4-D)Dicamba
Molecular Formula C₈H₇ClO₃C₈H₆Cl₂O₃C₈H₆Cl₂O₃
Molar Mass 186.59 g/mol [1][2]221.04 g/mol [3]221.04 g/mol
Water Solubility Data not available900 mg/L[3]Poorly soluble[4]
Soil Half-life (Aerobic) Data not available6.2 to 59.3 days[3][5]3 to 136 days[6]
Ecotoxicity Data
OrganismEndpointThis compound (CHPAA)2,4-Dichlorophenoxyacetic acid (2,4-D)Dicamba
Fish (e.g., Rainbow Trout) 96-hr LC50Data not availableSlightly toxic (salt forms) to highly toxic (ester forms)[3][7][8]Slightly toxic; LC50 > 50 mg/L for cutthroat trout[9][10]
Aquatic Invertebrates (e.g., Daphnia magna) 48-hr EC50Data not availableSlightly toxic (salt forms) to highly toxic (ester forms)[3][7][8]Practically non-toxic[10]
Algae 72-hr EC50Data not availableRelatively non-toxic at recommended rates[11]Data not available
Earthworms LC50Data not availableData not availableData not available
Bees Acute Oral LD50Data not availablePractically non-toxic[3][7]Non-toxic[12]
Birds (e.g., Mallard duck, Bobwhite quail) Acute Oral LD50Data not availableModerately toxic[7][8]Slightly to moderately toxic[9]
Mammals (Rat) Acute Oral LD501400 mg/kg (Intravenous)639 - 699 mg/kg[3]757 mg/kg[4]

Experimental Protocols for Environmental Impact Assessment

To generate the necessary data for a comprehensive environmental risk assessment of this compound, standardized experimental protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), should be followed.

Environmental Fate Assessment Workflow

The following diagram illustrates a typical workflow for assessing the environmental fate of a chemical like CHPAA, based on OECD guidelines.

cluster_0 Physicochemical Properties cluster_1 Degradation & Persistence cluster_2 Mobility cluster_3 Environmental Fate Profile WaterSolubility Water Solubility (OECD 105) Biodegradability Ready Biodegradability (OECD 301) WaterSolubility->Biodegradability VaporPressure Vapor Pressure (OECD 104) AdsorptionDesorption Adsorption/Desorption (OECD 106) VaporPressure->AdsorptionDesorption LogP Partition Coefficient (n-octanol/water) (OECD 107/117) LogP->AdsorptionDesorption FateProfile Comprehensive Environmental Fate Profile Biodegradability->FateProfile SoilHalfLife Aerobic/Anaerobic Transformation in Soil (OECD 307) SoilHalfLife->FateProfile AquaticHalfLife Aerobic/Anaerobic Transformation in Aquatic Systems (OECD 308) AquaticHalfLife->FateProfile AdsorptionDesorption->FateProfile

Caption: Workflow for Environmental Fate Assessment of Herbicides.

Ecotoxicity Testing Workflow

The following diagram outlines a standard workflow for evaluating the ecotoxicity of a herbicide.

cluster_0 Aquatic Ecotoxicity cluster_1 Terrestrial Ecotoxicity cluster_2 Ecotoxicity Profile Algae Algal Growth Inhibition (OECD 201) EcotoxProfile Comprehensive Ecotoxicity Profile Algae->EcotoxProfile Daphnia Daphnia sp. Acute Immobilisation (OECD 202) Daphnia->EcotoxProfile Fish Fish Acute Toxicity (OECD 203) Fish->EcotoxProfile Earthworm Earthworm Reproduction (OECD 222) Earthworm->EcotoxProfile Bees Honeybee Acute Toxicity (Oral/Contact) (OECD 213/214) Bees->EcotoxProfile Plants Terrestrial Plant Test (OECD 208) Plants->EcotoxProfile

Caption: Workflow for Ecotoxicity Testing of Herbicides.

Signaling Pathway: Auxin Herbicide Mode of Action

Synthetic auxin herbicides, including 2,4-D and Dicamba, mimic the plant hormone auxin. At high concentrations, they disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death. As an auxin influx inhibitor, CHPAA's mode of action would differ by blocking the transport of natural auxin, also leading to developmental disruptions.

cluster_0 Synthetic Auxin Herbicides (e.g., 2,4-D, Dicamba) cluster_1 Auxin Influx Inhibitors (e.g., CHPAA) AuxinMimic Excess Auxin Signal Receptor Auxin Receptors (e.g., TIR1/AFB) AuxinMimic->Receptor AuxinBlock Blocks Auxin Transport AuxinBlock->Receptor GeneExpression Altered Gene Expression Receptor->GeneExpression Growth Uncontrolled Growth & Developmental Disruption GeneExpression->Growth Death Plant Death Growth->Death

References

Safety Operating Guide

Proper Disposal Procedures for 3-Chloro-4-hydroxyphenylacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of 3-Chloro-4-hydroxyphenylacetic acid, a compound commonly used in pharmaceutical and agrochemical research. Adherence to these protocols is critical to ensure personnel safety and environmental protection. This compound is classified as a skin, eye, and respiratory irritant, and as a halogenated organic compound, it requires specific disposal considerations to mitigate potential hazards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Neoprene or butyl rubber gloves should be worn. If using nitrile gloves, consider double gloving, and change them immediately upon any sign of contamination.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Lab Coat: A fully buttoned lab coat is required. For tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Work with the solid material or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Segregation and Storage of Waste

Proper segregation of chemical waste is the first and most critical step in safe disposal. As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.

Waste Container Guidelines:

  • Container Type: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. The accumulation start date must also be clearly visible.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and strong bases. The storage area should have secondary containment.

Disposal Plan: Step-by-Step Guidance

Disposal of this compound must be conducted through a licensed hazardous waste disposal company. Do not discharge this chemical down the drain or dispose of it with regular trash.

Operational Disposal Steps:

  • Waste Collection: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), in the designated and properly labeled hazardous waste container.

  • Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Requesting Pickup: Once the container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.

Experimental Protocol: Laboratory-Scale Chemical Degradation (for consideration by qualified personnel only)

While the standard and recommended disposal method is through a licensed waste management provider, for research purposes or in situations where small quantities of the material require immediate treatment before disposal, chemical degradation can be considered. The following is a representative protocol based on the principles of the Fenton reaction, a well-established Advanced Oxidation Process (AOP) for the degradation of chlorinated aromatic compounds.[2][3][4][5][6]

Disclaimer: This protocol should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place. A thorough risk assessment must be conducted before proceeding.

Objective: To degrade this compound into less hazardous, non-halogenated organic compounds.

Materials and Reagents:

  • This compound waste (aqueous solution)

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Fume hood

Procedure:

  • Preparation: Place the aqueous waste containing a known concentration of this compound in a beaker or flask within a chemical fume hood. Begin stirring the solution.

  • pH Adjustment: Carefully add 1 M sulfuric acid dropwise to adjust the pH of the solution to approximately 3. This is the optimal pH for the Fenton reaction.[2][5]

  • Catalyst Addition: Add a catalytic amount of iron(II) sulfate. A common starting point is a molar ratio of pollutant to Fe²⁺ of around 20:1.[2]

  • Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the solution. The reaction is exothermic and may produce gas, so the addition should be done in small aliquots. A stoichiometric excess of H₂O₂ is typically required for complete mineralization. A starting point could be a 3-5 fold molar excess relative to the pollutant.[2]

  • Reaction: Allow the reaction to proceed with continuous stirring. The reaction time can vary, but a significant reduction in the parent compound is often observed within 15-60 minutes.[2] The reaction can be monitored by an appropriate analytical technique (e.g., HPLC, GC-MS) if desired.

  • Neutralization: Once the reaction is complete, neutralize the solution by carefully adding 1 M sodium hydroxide until the pH is between 6 and 8. This will precipitate the iron as iron(III) hydroxide.

  • Final Disposal: Allow the iron hydroxide precipitate to settle. The entire mixture should then be collected as hazardous waste for disposal through a licensed facility. While the primary chlorinated organic has been degraded, the resulting solution and precipitate must still be disposed of as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the handling and potential treatment of this compound.

ParameterValueReference
Chemical Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Melting Point 108-110 °C[7]
GHS Hazard Statements H315, H319, H335[1]
Recommended Fenton Reaction pH ~3[2][5]
Recommended Fenton Reaction Temperature Ambient to 70 °C[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use a Labeled, Compatible Waste Container segregate->container storage Store in a Designated Satellite Accumulation Area container->storage disposal_decision Disposal Path Decision storage->disposal_decision standard_disposal Standard Disposal Protocol (Recommended) disposal_decision->standard_disposal Standard Procedure treatment_consideration Consider Laboratory-Scale Treatment (Advanced Users Only) disposal_decision->treatment_consideration Specialized Need ehs_pickup Arrange for EHS/ Licensed Vendor Pickup standard_disposal->ehs_pickup fenton_protocol Perform Fenton Reaction Protocol in Fume Hood treatment_consideration->fenton_protocol final_disposal Final Disposal of all Waste (Treated and Untreated) via Licensed Vendor ehs_pickup->final_disposal neutralize_waste Neutralize and Collect Treated Waste fenton_protocol->neutralize_waste neutralize_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 3-Chloro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 3-Chloro-4-hydroxyphenylacetic acid. Adherence to these guidelines is critical to ensure a safe laboratory environment and to minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] It is imperative to use appropriate personal protective equipment (PPE) to prevent exposure.

Minimum PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] In situations with a risk of splashing, a face shield should be worn in addition to goggles.[4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[6] Gloves should be inspected before use and changed immediately if contaminated.[5]

  • Body Protection: A fastened lab coat is the minimum requirement.[5] For larger quantities or when there is a significant risk of splashing, an impervious apron and sleeves or a full acid-resistant suit should be worn.[5][6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4][5] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[4][6]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]
Melting Point 108-110 °C[2]
GHS Hazard Codes H315, H319, H335[2]
Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1][2]
Signal Word Warning[2]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from acquisition to disposal.

3.1. Procurement and Storage:

  • Procurement: Purchase the smallest practical quantity for the intended work.[5] Whenever possible, choose suppliers that provide chemicals in shatter-resistant containers.[5]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[4][7]

    • Keep containers tightly closed.[7]

    • Store below eye level to minimize the risk of dropping and splashing.[3][5]

    • Use secondary containment, such as a non-reactive bin.[5]

    • Store away from incompatible materials, particularly bases, acid anhydrides, and acid chlorides.[7]

3.2. Handling and Experimental Use:

  • Preparation:

    • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[3][4]

    • Review the Safety Data Sheet (SDS) for this compound.

    • Don all required PPE as specified in Section 1.

  • Procedure:

    • Conduct all work in a certified chemical fume hood to control exposure to dust and vapors.[3][5]

    • When preparing solutions, always add the acid to the solvent slowly to avoid splashing.[4][5]

    • Avoid creating dust when handling the solid form.

    • Keep containers closed when not in use.

  • Spill Response:

    • In case of a small spill, use an appropriate absorbent material (e.g., vermiculite, dry sand) to contain it.[8]

    • Sweep up the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[7]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

3.3. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[7] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] If you feel unwell, call a poison center or doctor.

  • Ingestion: If swallowed, seek immediate medical assistance.[7]

Disposal Plan

As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., paper towels, gloves, absorbent material) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.[10] Do not mix with non-halogenated waste.[10]

  • Disposal Procedure:

    • Follow your institution's and local regulations for hazardous waste disposal.

    • Waste containing halogenated organic compounds is typically incinerated at a licensed facility.[10]

    • Do not dispose of this chemical down the drain.[7]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, emphasizing the integration of safety measures at each step.

Safe Handling Workflow: this compound prep Preparation - Review SDS - Don PPE - Verify Emergency Equipment handling Handling & Use - Work in Fume Hood - Minimize Dust - Keep Containers Closed prep->handling Proceed with Caution waste Waste Collection - Segregate Halogenated Waste - Use Labeled, Sealed Containers handling->waste Generate Waste spill Spill Response - Evacuate (if necessary) - Use Absorbent Material - Collect for Disposal handling->spill If Spill Occurs exposure Exposure Event - Use Eyewash/Shower - Remove Contaminated Clothing - Seek Medical Attention handling->exposure If Exposure Occurs disposal Final Disposal - Follow Institutional Protocols - Incineration for Halogenated Waste waste->disposal Ready for Pickup spill->waste Contain and Collect

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-hydroxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-hydroxyphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.